PROTAC HPK1 Degrader-2
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C43H47N9O4 |
|---|---|
Molekulargewicht |
753.9 g/mol |
IUPAC-Name |
4-[2-[2-[3-[4-[4-(2,4-dioxo-1,3-diazinan-1-yl)phenyl]piperazin-1-yl]-3-oxopropyl]-8-methyl-3,4-dihydro-1H-isoquinolin-6-yl]-5H-pyrrolo[2,3-b]pyrazin-7-yl]-N,N,2-trimethylbenzamide |
InChI |
InChI=1S/C43H47N9O4/c1-27-21-29(5-10-34(27)42(55)48(3)4)35-24-44-41-40(35)46-37(25-45-41)31-22-28(2)36-26-49(14-11-30(36)23-31)15-13-39(54)51-19-17-50(18-20-51)32-6-8-33(9-7-32)52-16-12-38(53)47-43(52)56/h5-10,21-25H,11-20,26H2,1-4H3,(H,44,45)(H,47,53,56) |
InChI-Schlüssel |
KIJGLIOLEIJTJM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC2=C1CN(CC2)CCC(=O)N3CCN(CC3)C4=CC=C(C=C4)N5CCC(=O)NC5=O)C6=CN=C7C(=N6)C(=CN7)C8=CC(=C(C=C8)C(=O)N(C)C)C |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of PROTAC HPK1 Degrader-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimera (PROTAC) technology represents a paradigm shift in therapeutic intervention, moving beyond traditional occupancy-driven inhibition to a catalytic, event-driven model of protein elimination.[1] PROTACs are heterobifunctional molecules engineered to hijack the cell's native protein disposal machinery—the Ubiquitin-Proteasome System (UPS)—to selectively degrade proteins of interest (POIs).[2][3] This approach allows for the targeting of proteins previously considered "undruggable" and offers potential advantages in potency, selectivity, and duration of effect.[4][5]
Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a serine/threonine kinase predominantly expressed in hematopoietic cells.[6][7] It functions as a critical negative regulator of T-cell and B-cell receptor signaling.[8][9] By dampening immune cell activation, HPK1 can limit the ability of the immune system to mount an effective anti-tumor response, making it a high-value target for cancer immunotherapy.[8][10]
This technical guide provides a comprehensive overview of the mechanism of action of PROTAC HPK1 Degrader-2, a molecule designed to induce the targeted degradation of HPK1. We will explore the fundamental principles of PROTAC technology, the role of HPK1 in immune regulation, the specific molecular events orchestrated by the degrader, and the experimental methodologies used to characterize its activity.
The Ubiquitin-Proteasome System and General PROTAC Mechanism
The UPS is the primary cellular pathway for regulated protein degradation in eukaryotic cells, maintaining protein homeostasis.[2] The system functions through a three-enzyme cascade: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3).[1][4] The E3 ligase provides substrate specificity, recognizing specific proteins to be tagged for destruction.
PROTACs are designed with three key components: a ligand that binds the target protein (HPK1), a ligand that recruits a specific E3 ligase (commonly Cereblon [CRBN] or Von Hippel-Lindau [VHL]), and a chemical linker connecting the two.[2] The mechanism proceeds in a catalytic cycle:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI (HPK1) and an E3 ligase, forming a transient ternary complex (HPK1-PROTAC-E3 Ligase).[1][11]
-
Ubiquitination: Within the proximity induced by the complex, the E3 ligase facilitates the transfer of ubiquitin molecules from an E2 enzyme to lysine (B10760008) residues on the surface of the POI.[1]
-
Proteasomal Degradation: The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then unfolds and degrades the tagged protein into small peptides.[2][4]
-
Recycling: After inducing ubiquitination, the PROTAC molecule is released and can engage another target protein and E3 ligase, enabling a single PROTAC molecule to mediate the destruction of multiple target proteins.[1][5]
HPK1 as a Negative Regulator in T-Cell Signaling
T-cell activation is initiated upon engagement of the T-cell receptor (TCR) with antigens presented by major histocompatibility complexes (MHC). This event triggers a complex signaling cascade essential for mounting an immune response. HPK1 acts as an intracellular checkpoint, attenuating the strength and duration of this signal.[8][9]
The key steps involving HPK1 are:
-
TCR Activation: Antigen recognition leads to the activation of Src family kinases (like Lck) which phosphorylate key signaling components.[12]
-
Signalosome Formation: Activated kinases trigger the formation of a "signalosome" complex centered around adaptor proteins like Linker for Activation of T-cells (LAT) and SH2 domain-containing leukocyte protein of 76 kDa (SLP-76).[12]
-
HPK1 Activation: Within this complex, HPK1 is activated.[12]
-
Negative Feedback Loop: Activated HPK1 phosphorylates several substrates, most critically SLP-76 at serine 376.[13][14] This phosphorylation event marks SLP-76 for ubiquitination and subsequent proteasomal degradation.[13]
-
Signal Attenuation: The degradation of the crucial SLP-76 adaptor dismantles the signalosome, thereby inhibiting downstream pathways such as those leading to the activation of AP-1 and subsequent production of interleukin-2 (B1167480) (IL-2), a key cytokine for T-cell proliferation.[12][13]
By acting as a brake on TCR signaling, HPK1 raises the activation threshold for T-cells, preventing excessive immune responses but also hindering anti-tumor immunity.[8]
Core Mechanism of this compound
This compound leverages the catalytic PROTAC mechanism to specifically eliminate HPK1 protein, thereby removing the key negative regulator of T-cell activation.
The workflow is as follows:
-
Cellular Entry & Binding: The degrader enters the T-cell and its two distinct ligands bind simultaneously to HPK1 and a recruited E3 ligase (e.g., CRBN), forming the ternary complex.[15]
-
Induced Ubiquitination: This induced proximity enables the E3 ligase to efficiently poly-ubiquitinate HPK1.[15]
-
Proteasomal Degradation of HPK1: The poly-ubiquitinated HPK1 is targeted for degradation by the 26S proteasome.[15]
-
Restoration of T-Cell Signaling: With HPK1 removed, its substrate SLP-76 is no longer targeted for inhibitory phosphorylation and degradation.[16] This stabilizes the TCR signalosome, leading to a more robust and sustained downstream signal.
-
Enhanced Immune Function: The potentiated signaling cascade results in increased T-cell activation, proliferation, and the production of key anti-tumor cytokines such as IL-2 and interferon-gamma (IFN-γ).[15][17]
By degrading HPK1, the PROTAC effectively cuts the brakes on T-cell activation, unleashing a more powerful immune response against cancer cells.[18]
Quantitative Analysis of HPK1 Degradation
The efficacy of a PROTAC is quantified by its ability to induce degradation of the target protein and elicit a functional cellular response. Key metrics include the half-maximal degradation concentration (DC50), the maximum level of degradation (Dmax), and the half-maximal effective concentration (EC50) for functional outputs like cytokine release.
Table 1: Comparative Degradation Potency of HPK1 PROTACs
| Compound | DC50 | Cell Line / System | Citation |
|---|---|---|---|
| This compound | 23 nM | Human PBMC | [19][20][21] |
| PROTAC HPK1 Degrader-3 | 21.26 nM | Not Specified | [21] |
| PROTAC HPK1 Degrader-4 | 3.16 nM | Not Specified | [22] |
| Compound 10m (Pyrazine-based) | 5.0 ± 0.9 nM | Jurkat | [15] |
| Preclinical PROTACs (Range) | 1 - 20 nM | Not Specified |[17] |
Table 2: Functional Activity of HPK1 PROTACs
| Compound / Class | Assay | Potency (IC50 / EC50) | Citation |
|---|---|---|---|
| Preclinical PROTACs | pSLP76 Inhibition | 2 - 25 nM | [17] |
| Preclinical PROTACs | IL-2 Release | 2 - 20 nM | [17] |
| Compound 10m | IL-2 Release | 8.2 ± 1.1 nM | [15] |
| Compound 10m | IFN-γ Release | 9.1 ± 0.8 nM |[15] |
Key Experimental Protocols
Verifying the mechanism of action of an HPK1 degrader requires specific biochemical and cell-based assays. Below are generalized protocols for two fundamental experiments.
Protocol 1: Determination of HPK1 Degradation by Western Blot
Objective: To quantify the dose-dependent degradation of HPK1 protein and determine the DC50 value.
Methodology:
-
Cell Culture: Culture human peripheral blood mononuclear cells (PBMCs) or a relevant T-cell line (e.g., Jurkat) under standard conditions (37°C, 5% CO2).
-
Compound Treatment: Seed cells at a density of 1 x 10^6 cells/mL. Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 1000 nM) and a vehicle control (e.g., 0.1% DMSO) for a fixed period (typically 18-24 hours).
-
Cell Lysis: Harvest cells by centrifugation. Wash with ice-cold PBS and lyse the cell pellet with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE: Denature protein lysates by boiling in Laemmli sample buffer. Load equal amounts of protein (e.g., 20 µg) per lane onto a 4-12% Bis-Tris polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for HPK1 overnight at 4°C.
-
Incubate with a loading control primary antibody (e.g., GAPDH, β-Actin) to normalize for protein loading.
-
Wash the membrane with TBST and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a digital imager.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the HPK1 band intensity to the corresponding loading control band intensity. Plot the normalized HPK1 levels against the log concentration of the degrader and fit a four-parameter variable slope equation to determine the DC50 value.
Protocol 2: Measurement of IL-2 Release by ELISA
Objective: To measure the functional consequence of HPK1 degradation on T-cell activation by quantifying IL-2 secretion.
Methodology:
-
Cell Preparation: Isolate human PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Compound Pre-treatment: Plate PBMCs at 2 x 10^5 cells/well in a 96-well plate. Pre-treat the cells with a serial dilution of this compound or vehicle control for 2-4 hours.
-
T-Cell Stimulation: Add a T-cell stimulation reagent (e.g., anti-CD3/CD28 antibodies or PMA/Ionomycin) to each well to activate the T-cells.
-
Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO2 to allow for cytokine production and secretion.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
ELISA (Enzyme-Linked Immunosorbent Assay):
-
Coat a high-binding 96-well ELISA plate with an IL-2 capture antibody overnight at 4°C.
-
Wash the plate and block non-specific binding sites.
-
Add diluted cell supernatants and a standard curve of recombinant IL-2 to the plate and incubate.
-
Wash the plate and add a biotinylated IL-2 detection antibody.
-
Wash the plate and add streptavidin-HRP conjugate.
-
Wash the plate and add a colorimetric substrate (e.g., TMB). Stop the reaction with stop solution.
-
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the concentration of IL-2 in each sample by interpolating from the standard curve. Plot the IL-2 concentration against the log concentration of the degrader to determine the EC50 value.
Conclusion
This compound operates through a precise and potent mechanism of action. By co-opting the cell's ubiquitin-proteasome system, it specifically targets and eliminates HPK1, a key negative regulator of immune function. The degradation of HPK1 effectively removes a critical brake on T-cell receptor signaling, leading to enhanced T-cell activation and effector functions. This strategy holds significant promise for cancer immunotherapy, with the potential to overcome the limitations of traditional kinase inhibitors and broaden the therapeutic window for targeting the HPK1 pathway.[17][18] The continued development of HPK1-targeting PROTACs represents an exciting frontier in the quest for more effective treatments for cancer.
References
- 1. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 2. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 5. portlandpress.com [portlandpress.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. tandfonline.com [tandfonline.com]
- 8. What are HPK1 inhibitors and how do they work? [synapse.patsnap.com]
- 9. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HPK1 as a novel target for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. HPK1 is activated by lymphocyte antigen receptors and negatively regulates AP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. aacrjournals.org [aacrjournals.org]
- 17. jitc.bmj.com [jitc.bmj.com]
- 18. Hematopoietic Progenitor Kinase1 (HPK1) Mediates T Cell Dysfunction and Is a Druggable Target for T Cell-Based Immunotherapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
- 20. amsbio.com [amsbio.com]
- 21. medchemexpress.com [medchemexpress.com]
- 22. medchemexpress.com [medchemexpress.com]
The HPK1 Signaling Pathway in T-Cell Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a critical negative regulator of T-cell activation. As an intracellular immune checkpoint, HPK1 attenuates T-cell receptor (TCR) signaling, thereby dampening immune responses. This function, while crucial for maintaining immune homeostasis, can be exploited by tumors to evade immune surveillance. Consequently, HPK1 has emerged as a promising therapeutic target in immuno-oncology. This technical guide provides a comprehensive overview of the HPK1 signaling pathway, quantitative data on its inhibition, detailed experimental protocols for its study, and visual diagrams to elucidate key processes.
The Core HPK1 Signaling Pathway in T-Cell Activation
Upon engagement of the T-cell receptor (TCR) with an antigen presented by an antigen-presenting cell (APC), a signaling cascade is initiated that leads to T-cell activation, proliferation, and effector function. HPK1 acts as a crucial negative feedback loop in this process.
-
Recruitment and Activation: Following TCR stimulation, HPK1 is recruited to the TCR signaling complex by adaptor proteins.[1] Its full activation is a multi-step process involving autophosphorylation and transphosphorylation by other kinases.[1][2]
-
Substrate Phosphorylation: The primary and most well-characterized substrate of activated HPK1 in T-cells is the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76).[3] HPK1 specifically phosphorylates SLP-76 at the serine 376 residue (S376).[3][4]
-
Signal Dampening: The phosphorylation of SLP-76 at S376 creates a binding site for 14-3-3 proteins.[4][5] The recruitment of 14-3-3 proteins to SLP-76 leads to the ubiquitination and subsequent proteasomal degradation of SLP-76.[6][7] This destabilizes the TCR signaling complex, effectively terminating downstream signaling.[1][2]
-
Downstream Consequences: The degradation of SLP-76 attenuates the activation of key downstream signaling molecules, including Phospholipase C gamma 1 (PLCγ1) and Extracellular signal-regulated kinase (ERK).[1][8] This ultimately leads to reduced production of effector cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), and diminished T-cell proliferation and cytotoxic activity.[1][8] Genetic ablation or inhibition of HPK1 has been shown to enhance T-cell activation and anti-tumor immunity.[9][10]
Quantitative Data on HPK1 Inhibition
The development of small molecule inhibitors targeting the kinase activity of HPK1 is a major focus in cancer immunotherapy. The following tables summarize key quantitative data related to the efficacy of various HPK1 inhibitors.
| Inhibitor | Target | IC50 Value | Assay Conditions | Reference(s) |
| NDI-101150 | HPK1 | 0.7 nM | In vitro kinase assay | [11] |
| Compound M074-2865 | HPK1 | 2.93 µM | In vitro kinase inhibition assay | [12] |
| Compound 1 | HPK1 | Potent | Cellular assays showing increased IFN-γ and CD25, CD69, CD71 expression | [13] |
Note: IC50 values for several clinical-stage inhibitors like BGB-15025 and CFI-402411 are not publicly disclosed in the provided search results.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the HPK1 signaling pathway.
In Vitro HPK1 Kinase Assay (Luminescence-based)
This protocol is adapted from ADP-Glo™ Kinase Assay methodologies and is suitable for high-throughput screening of HPK1 inhibitors.[1][14]
Materials:
-
Recombinant HPK1 enzyme
-
Myelin Basic Protein (MBP) as a generic substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (HPK1 inhibitors) dissolved in DMSO
-
White, opaque 384-well plates
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound in kinase assay buffer. The final DMSO concentration should not exceed 1%. Prepare a master mix containing the kinase assay buffer, ATP (at a concentration near the Km for HPK1, if known), and MBP.
-
Assay Plate Setup: Add 1 µl of the diluted test compound or DMSO (vehicle control) to the wells of the 384-well plate.
-
Enzyme Addition: Add 2 µl of diluted HPK1 enzyme to each well, except for the "no enzyme" control wells.
-
Reaction Initiation: Add 2 µl of the substrate/ATP master mix to all wells to start the reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add 10 µl of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes in the dark.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Subtract the background luminescence (from "no enzyme" controls). Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot for Phospho-SLP-76 (S376)
This protocol allows for the detection of HPK1 activity in a cellular context by measuring the phosphorylation of its direct substrate, SLP-76.[5][15][16]
Materials:
-
Jurkat T-cells or primary human T-cells
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
T-cell stimulators (e.g., anti-CD3/anti-CD28 antibodies)
-
Test compounds (HPK1 inhibitors)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
SDS-PAGE gels and blotting apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: rabbit anti-phospho-SLP-76 (Ser376), rabbit anti-total SLP-76, and a loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody (anti-rabbit IgG)
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Culture Jurkat cells or primary T-cells to the desired density. Pre-incubate the cells with various concentrations of the HPK1 inhibitor or DMSO for 1-2 hours.
-
T-Cell Stimulation: Stimulate the T-cells with anti-CD3/anti-CD28 antibodies for a predetermined time (e.g., 15-30 minutes) to activate the TCR signaling pathway.
-
Cell Lysis: Pellet the cells by centrifugation, wash with cold PBS, and lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein lysate on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-SLP-76 (S376) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with antibodies against total SLP-76 and a loading control to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-SLP-76 signal to the total SLP-76 and loading control signals.
T-Cell Proliferation Assay (CFSE-based)
This assay measures the proliferation of T-cells in response to stimulation, a key functional outcome of T-cell activation.[9][17][18]
Materials:
-
Primary human or mouse T-cells
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
PBS
-
Complete cell culture medium
-
T-cell stimulators (e.g., anti-CD3/anti-CD28 antibodies or mitogens like Concanavalin A)
-
Test compounds (HPK1 inhibitors)
-
Flow cytometer
Procedure:
-
Cell Labeling: Resuspend isolated T-cells at a concentration of 1-10 x 10^6 cells/mL in PBS. Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C, protected from light.
-
Quenching: Quench the labeling reaction by adding 5 volumes of cold complete medium and incubating for 5 minutes on ice.
-
Washing: Wash the cells 2-3 times with complete medium to remove excess CFSE.
-
Cell Culture and Treatment: Resuspend the CFSE-labeled cells in complete medium and plate them in a 96-well plate. Add serial dilutions of the HPK1 inhibitor or DMSO.
-
Stimulation: Add T-cell stimulators to the appropriate wells.
-
Incubation: Culture the cells for 3-5 days at 37°C in a CO2 incubator.
-
Flow Cytometry Analysis: Harvest the cells and analyze them on a flow cytometer. CFSE fluorescence is typically detected in the FITC channel. As cells divide, the CFSE fluorescence intensity is halved with each cell division, resulting in distinct peaks on a histogram.
-
Data Analysis: Analyze the CFSE histograms to determine the percentage of divided cells and the proliferation index for each condition.
Cytokine Production Assay (ELISA)
This protocol is for quantifying the secretion of key T-cell cytokines like IL-2 and IFN-γ.[19][20][21]
Materials:
-
T-cells (e.g., primary T-cells or Jurkat cells)
-
Complete cell culture medium
-
T-cell stimulators (e.g., anti-CD3/anti-CD28 antibodies)
-
Test compounds (HPK1 inhibitors)
-
Commercially available ELISA kits for human or mouse IL-2 and IFN-γ
Procedure:
-
Cell Culture and Treatment: Plate T-cells in a 96-well plate and pre-treat with various concentrations of the HPK1 inhibitor or DMSO.
-
Stimulation: Stimulate the cells with anti-CD3/anti-CD28 antibodies.
-
Incubation: Culture the cells for 24-72 hours to allow for cytokine accumulation in the supernatant.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
ELISA: Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Adding the supernatants and standards to a microplate pre-coated with a capture antibody.
-
Incubating to allow the cytokine to bind.
-
Washing the plate and adding a biotinylated detection antibody.
-
Incubating and washing again.
-
Adding streptavidin-HRP.
-
Incubating and washing.
-
Adding a substrate solution (e.g., TMB) and stopping the reaction.
-
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Generate a standard curve from the standards and calculate the concentration of the cytokine in each sample.
Mandatory Visualizations
HPK1 Signaling Pathway in T-Cell Activation
Caption: HPK1 negatively regulates TCR signaling via phosphorylation and subsequent degradation of SLP-76.
Experimental Workflow for HPK1 Inhibitor Screening
Caption: A typical workflow for the discovery and validation of novel HPK1 inhibitors.
References
- 1. HPK1 Kinase Enzyme System Application Note [promega.com]
- 2. An optimized flow cytometry protocol for simultaneous detection of T cell activation induced markers and intracellular cytokines: Application to SARS-CoV-2 immune individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. medrxiv.org [medrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Preclinical characterization of NDI-101150 presented | BioWorld [bioworld.com]
- 12. Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biofeng.com [biofeng.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. mucosalimmunology.ch [mucosalimmunology.ch]
- 18. researchgate.net [researchgate.net]
- 19. Human Th1/Th2/Th17/Treg Multiplex ELISA Kit (IFN gamma, IL2, IL4, IL10, IL13, IL17A, IL22, TNF alpha) - 2BScientific [2bscientific.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. Human IL-2 ELISA Kit (ab174444) is not available | Abcam [abcam.com]
The Dawn of a New Immuno-Oncology Era: A Technical Guide to Pyrazine-Based HPK1 Degraders
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase, has emerged as a critical negative regulator of T-cell and B-cell activation, making it a highly attractive target for cancer immunotherapy.[1][2][3] By dampening the signaling cascades initiated by the T-cell receptor (TCR), HPK1 effectively acts as a brake on the adaptive immune response against tumors.[1][3][4] Traditional kinase inhibitors have shown promise, but a new modality, targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs), offers a more profound and sustained therapeutic effect. This technical guide delves into the discovery, synthesis, and mechanistic evaluation of a novel class of pyrazine-based HPK1 degraders, providing a comprehensive resource for researchers in the field.
Introduction
The intricate signaling network governing T-cell activation is a cornerstone of immuno-oncology research. Upon TCR engagement, a signaling cascade is initiated, leading to T-cell proliferation and effector functions.[2][4] HPK1, also known as MAP4K1, negatively regulates this process by phosphorylating key adaptor proteins, such as SLP-76, leading to their degradation and subsequent attenuation of the immune response.[3][5] The inhibition or degradation of HPK1 can therefore unleash a more potent anti-tumor immune attack.[1][4]
PROTACs are bifunctional molecules that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively eliminate target proteins. They consist of a ligand that binds to the target protein (in this case, HPK1), a linker, and a ligand for an E3 ubiquitin ligase, such as Cereblon (CRBN). This ternary complex formation facilitates the ubiquitination and subsequent proteasomal degradation of the target protein. Pyrazine-based scaffolds have emerged as a promising starting point for the development of potent and selective HPK1 binders.
This guide will explore the structure-activity relationships (SAR) of pyrazine-based HPK1 degraders, detail the experimental protocols for their characterization, and visualize the underlying biological pathways and experimental workflows.
HPK1 Signaling Pathway
HPK1 acts as a crucial negative feedback regulator in T-cell activation. The following diagram illustrates the canonical TCR signaling pathway and the inhibitory role of HPK1.
Caption: HPK1 negatively regulates TCR signaling by phosphorylating SLP-76.
Discovery and Optimization of Pyrazine-Based HPK1 Degraders
The development of potent and selective HPK1 degraders has been guided by systematic structure-activity relationship (SAR) studies. A common strategy involves starting with a known pyrazine-based HPK1 inhibitor and appending a linker connected to an E3 ligase ligand.
General Synthesis Workflow
The synthesis of pyrazine-based HPK1 degraders typically follows a modular approach, as outlined in the diagram below.
Caption: A generalized synthetic workflow for pyrazine-based HPK1 PROTACs.
Quantitative Data Summary
The following tables summarize the in vitro potency and degradation efficacy of representative pyrazine-based HPK1 degraders.
Table 1: HPK1 Inhibitory and Degradation Activity of Pyrazine-Based PROTACs [6]
| Compound | HPK1 IC50 (nM) | HPK1 DC50 (nM) in Jurkat cells | Dmax (%) in Jurkat cells |
| 9 (Parent Inhibitor) | 4.5 ± 0.6 | - | - |
| 10a | 10.3 ± 1.1 | 25.1 ± 3.5 | 85 |
| 10e | 6.8 ± 0.8 | 15.8 ± 2.1 | 90 |
| 10f | 22.9 ± 2.5 | 7.2 ± 1.0 | 92 |
| 10j | - | 10.5 ± 1.5 | 80 |
| 10k | - | 3.8 ± 0.5 | 96 |
| 10l | - | 4.4 ± 0.6 | 97 |
| 10m | - | 2.5 ± 0.4 | 98 |
Data presented as mean ± standard deviation where available.
Table 2: Cellular Activity of a Potent Pyrazine-Based HPK1 Degrader [6]
| Compound | Jurkat Cell IL-2 Release EC50 (nM) | Jurkat Cell IFN-γ Release EC50 (nM) |
| 10m | 8.9 ± 1.2 | 10.2 ± 1.5 |
Data presented as mean ± standard deviation.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of these findings. The following sections outline the key experimental protocols.
HPK1 Kinase Inhibition Assay (ADP-Glo™)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of HPK1.
Methodology:
-
Reagent Preparation: Prepare serial dilutions of the test compounds in DMSO. The final DMSO concentration in the assay should be kept below 1%. Prepare a reaction mixture containing kinase buffer, recombinant human HPK1 enzyme, a suitable substrate (e.g., Myelin Basic Protein), and ATP.[7]
-
Assay Plate Setup: Add the diluted test compounds or DMSO (vehicle control) to a 384-well plate.[7]
-
Enzyme Addition: Add the HPK1 enzyme to each well and incubate briefly.[7]
-
Reaction Initiation: Initiate the kinase reaction by adding the ATP and substrate mixture.[7]
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).[7]
-
Detection: Stop the reaction and measure the amount of ADP produced using a commercial kit such as the ADP-Glo™ Kinase Assay, which measures luminescence.[6][7] The luminescence signal is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the IC50 values by fitting the dose-response curves using a suitable software.
Western Blotting for HPK1 Degradation
This method is used to determine the extent of HPK1 protein degradation in cells treated with the PROTACs.
Methodology:
-
Cell Culture and Treatment: Culture Jurkat cells (or other suitable hematopoietic cell lines) to the desired density. Treat the cells with various concentrations of the HPK1 degrader or vehicle control for a specified duration (e.g., 24 hours).[6]
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for HPK1. A loading control antibody (e.g., GAPDH or β-actin) should also be used. Subsequently, incubate the membrane with a corresponding HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the HPK1 band intensity to the loading control. The DC50 (concentration at which 50% degradation is observed) and Dmax (maximum degradation) can be calculated from the dose-response curve.[6]
T-Cell Activation and Cytokine Release Assay
This assay assesses the functional consequence of HPK1 degradation on T-cell activation by measuring cytokine production.
Methodology:
-
Cell Culture and Treatment: Plate Jurkat cells or isolated human PBMCs and treat with various concentrations of the HPK1 degrader or DMSO control.[6][7]
-
T-Cell Stimulation: Stimulate the T-cells by adding anti-CD3 and anti-CD28 antibodies to the culture wells to mimic TCR activation.[7]
-
Incubation: Incubate the cells for a specified period (e.g., 24-48 hours) to allow for cytokine production.
-
Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of cytokines such as IL-2 and IFN-γ using an ELISA or a multiplex bead-based immunoassay (e.g., Luminex).[6]
-
Data Analysis: Plot the cytokine concentrations against the degrader concentrations to generate dose-response curves and calculate EC50 values.
Conclusion and Future Directions
The discovery of pyrazine-based HPK1 degraders represents a significant advancement in the field of immuno-oncology.[6] These molecules have demonstrated potent and sustained degradation of HPK1, leading to enhanced T-cell activation and cytokine release in vitro.[6] The promising preclinical data, including in vivo efficacy in syngeneic mouse models, underscore the therapeutic potential of this approach.[6][8]
Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these degraders to improve their oral bioavailability and in vivo efficacy. Further exploration of the selectivity profile against other kinases and the long-term consequences of HPK1 degradation will be crucial for clinical translation. Combination therapies, particularly with immune checkpoint inhibitors, may offer synergistic anti-tumor effects and are a key area of ongoing investigation.[6][8] The in-depth understanding and methodologies presented in this guide provide a solid foundation for the continued development of this exciting new class of cancer immunotherapies.
References
- 1. What are HPK1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are HPK1 modulators and how do they work? [synapse.patsnap.com]
- 4. HPK1 is activated by lymphocyte antigen receptors and negatively regulates AP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Discovery of Novel PROTAC-Based HPK1 Degraders with High Potency and Selectivity for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emerging Role of Hematopoietic Progenitor Kinase 1 (HPK1) as an Intracellular Immune Checkpoint Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase predominantly expressed in hematopoietic cells, has emerged as a critical negative regulator of immune cell function. By acting as an intracellular checkpoint, HPK1 attenuates signaling downstream of the T-cell receptor (TCR), B-cell receptor (BCR), and other immune-activating receptors. This inhibitory function presents a compelling therapeutic target in immuno-oncology. Inhibition of HPK1 has been shown to enhance anti-tumor immunity by "releasing the brakes" on T-cell activation, promoting pro-inflammatory cytokine production, and improving the function of other immune cells such as dendritic cells and B cells. This technical guide provides an in-depth overview of the role of HPK1 as an immune checkpoint, its signaling pathways, the effects of its inhibition, and detailed methodologies for key experimental assessments.
Introduction to HPK1: An Intracellular Immune Checkpoint
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a member of the Ste20 family of serine/threonine kinases.[1][2] Its expression is primarily restricted to the hematopoietic lineage, with high levels found in T cells, B cells, and dendritic cells (DCs).[3] Functionally, HPK1 acts as a crucial negative feedback regulator in immune cell signaling pathways, effectively functioning as an intracellular immune checkpoint.[2][4]
In the context of cancer, tumors can exploit this regulatory mechanism to evade immune surveillance.[1] By dampening T-cell activity, HPK1 limits the immune system's ability to recognize and eliminate cancer cells.[1] Consequently, inhibiting HPK1 has become an attractive strategy to potentiate T-cell responses against tumors and overcome resistance to existing immunotherapies.[5][6] Preclinical studies using HPK1 knockout or kinase-dead mouse models have demonstrated enhanced anti-tumor immunity and slower tumor growth, validating its potential as a therapeutic target.[5][6]
The HPK1 Signaling Pathway: A Mechanism of Immune Suppression
The most well-characterized role of HPK1 is its negative regulation of T-cell receptor (TCR) signaling. Upon TCR engagement with a peptide-MHC complex on an antigen-presenting cell, HPK1 is recruited to the immunological synapse.[7][8]
Here, it becomes activated and phosphorylates key downstream substrates, most notably the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) at Serine 376.[2][9] This phosphorylation event creates a docking site for 14-3-3 proteins, leading to the ubiquitination and subsequent proteasomal degradation of SLP-76.[9] As SLP-76 is a critical scaffold protein in the TCR signaling cascade, its degradation leads to the disassembly of the signaling complex and attenuation of downstream pathways, including the activation of PLCγ1 and ERK.[8][10] This ultimately raises the activation threshold for T cells, dampening their proliferation and effector functions.[8]
A similar mechanism of action has been described in B cells, where HPK1 phosphorylates the B-cell linker protein (BLNK), the functional analog of SLP-76.[11] In dendritic cells, HPK1 also acts as a negative regulator, and its absence leads to enhanced expression of co-stimulatory molecules and increased production of pro-inflammatory cytokines.[8][12]
Quantitative Effects of HPK1 Inhibition
The inhibition of HPK1, either genetically or pharmacologically, leads to measurable enhancements in immune cell function. The following tables summarize key quantitative data from preclinical studies.
Table 1: In Vitro Potency of Selected HPK1 Inhibitors
| Compound Name | Assay Type | IC50 (nM) | Reference |
| Compound 1 | Biochemical | 17.59 - 19.8 | [13] |
| Compound 2 | Biochemical | 141.44 - 193.41 | [13] |
| Bosutinib | Biochemical | 492.08 - 676.86 | [13] |
| GNE-1858 | Biochemical | 1.9 | [2] |
| XHS | Biochemical | 2.6 | [2] |
| Compound 22 | Biochemical | 0.061 | [2] |
| Compound K | Biochemical | 2.6 | [2] |
| M074-2865 | Biochemical | 2,930 | [2] |
| ISR-05 | Biochemical | 24,200 | [1] |
| ISR-03 | Biochemical | 43,900 | [1] |
Table 2: Functional Effects of HPK1 Inhibition on T-Cell Cytokine Production
| Inhibition Method | Cell Type | Cytokine | Fold Increase (vs. Control) | Reference |
| HPK1 Inhibitor (1 µM) | Human CD8+ T cells | IFN-γ | ~2-3 | [7] |
| HPK1 Inhibitor (1 µM) | Human CD8+ T cells | IL-2 | ~3-5 | [7] |
| MAP4K1 KO | Human CD8+ T cells | IFN-γ | ~2.5 | [7] |
| MAP4K1 KO | Human CD8+ T cells | IL-2 | ~4 | [7] |
| HPK1-/- | Murine T cells | IL-2 | Resistant to PGE2 inhibition | [14] |
Table 3: In Vivo Anti-Tumor Efficacy of HPK1 Inhibition in Syngeneic Mouse Models
| Treatment | Mouse Model | Tumor Growth Inhibition (%) | Reference |
| NMBS-1 (oral) | Syngeneic tumor model | Significant | [15] |
| HPK1 Kinase-Dead (KD) | 1956 Sarcoma | Significant slowing of tumor growth | [14] |
| HPK1-/- | Lewis Lung Carcinoma | Effective tumor control | [14] |
| DS21150768 | Multiple syngeneic models | Significant suppression of tumor growth | [11] |
Experimental Protocols for Assessing HPK1 Inhibition
This section provides detailed methodologies for key experiments to evaluate the efficacy of HPK1 inhibitors.
In Vitro HPK1 Kinase Assay (Luminescence-based)
Objective: To determine the in vitro potency (IC50) of a test compound against HPK1.
Principle: This assay measures the amount of ATP remaining after a kinase reaction, which is inversely proportional to HPK1 activity. The ADP-Glo™ Kinase Assay is a common commercially available kit for this purpose.
Materials:
-
Recombinant human HPK1 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test inhibitor (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well white opaque plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. A 10-point, 3-fold dilution series starting from 10 µM is recommended.
-
Reaction Setup:
-
Add 1 µL of the diluted inhibitor or DMSO (for controls) to the wells of a 384-well plate.
-
Add 2 µL of recombinant HPK1 enzyme diluted in kinase assay buffer.
-
Initiate the reaction by adding 2 µL of a substrate mix containing MBP and ATP. The final ATP concentration should be close to the Km for HPK1 (typically 10-100 µM).
-
-
Kinase Reaction: Incubate the plate at 30°C for 45-60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Luminescence Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Measure the luminescence using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Western Blot for Phospho-SLP-76 (Ser376)
Objective: To assess the cellular activity of an HPK1 inhibitor by measuring the phosphorylation of its direct substrate, SLP-76.
Principle: T-cell activation induces HPK1-mediated phosphorylation of SLP-76 at Ser376. An effective HPK1 inhibitor will reduce the level of this phosphorylation in a dose-dependent manner.
Materials:
-
Jurkat T cells or primary human T cells
-
HPK1 inhibitor
-
Anti-CD3 and anti-CD28 antibodies for T-cell stimulation
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-SLP-76 (Ser376), anti-total SLP-76, and anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Treatment:
-
Culture Jurkat T cells or primary T cells.
-
Pre-treat the cells with various concentrations of the HPK1 inhibitor or DMSO for 1-2 hours.
-
Stimulate the cells with anti-CD3/anti-CD28 antibodies for 15-30 minutes.
-
-
Cell Lysis: Harvest the cells and lyse them in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody against phospho-SLP-76 (Ser376) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Reprobing: Strip the membrane and reprobe with antibodies against total SLP-76 and β-actin to ensure equal loading.
-
Densitometry: Quantify the band intensities and normalize the phospho-SLP-76 signal to total SLP-76 and the loading control.
T-Cell Activation Assay by Flow Cytometry
Objective: To measure the effect of HPK1 inhibition on T-cell activation by quantifying the expression of activation markers.
Principle: Upon activation, T cells upregulate the expression of surface markers such as CD69 (early activation) and CD25 (late activation). HPK1 inhibition is expected to enhance the expression of these markers.
Materials:
-
Primary human peripheral blood mononuclear cells (PBMCs) or isolated T cells
-
HPK1 inhibitor
-
Anti-CD3 and anti-CD28 antibodies
-
Fluorochrome-conjugated antibodies against CD3, CD4, CD8, CD69, and CD25
-
Flow cytometer
Procedure:
-
Cell Plating and Treatment:
-
Plate PBMCs or T cells in a 96-well plate.
-
Add the HPK1 inhibitor at various concentrations or DMSO.
-
Stimulate the cells with anti-CD3/anti-CD28 antibodies.
-
-
Incubation: Incubate the cells for 24-48 hours.
-
Staining:
-
Harvest the cells and wash them with FACS buffer.
-
Stain the cells with a cocktail of fluorochrome-conjugated antibodies against the surface markers for 30 minutes on ice.
-
-
Data Acquisition: Wash the cells and acquire the data on a flow cytometer.
-
Data Analysis: Gate on the CD4+ and CD8+ T-cell populations and quantify the percentage of cells expressing CD69 and CD25.
In Vivo Syngeneic Mouse Model
Objective: To evaluate the anti-tumor efficacy of an HPK1 inhibitor in a mouse model with a competent immune system.
Principle: The MC38 (colon adenocarcinoma) or B16-F10 (melanoma) syngeneic models in C57BL/6 mice are commonly used. An effective HPK1 inhibitor should slow tumor growth, either as a monotherapy or in combination with other immunotherapies.
Materials:
-
C57BL/6 mice
-
MC38 or B16-F10 tumor cells
-
HPK1 inhibitor formulated for oral gavage
-
Anti-mouse PD-1 or CTLA-4 antibody (for combination studies)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells into the flank of the mice.
-
Tumor Growth Monitoring and Randomization: Monitor tumor growth every 2-3 days with calipers. When tumors reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., vehicle, HPK1 inhibitor, anti-PD-1, combination).
-
Treatment:
-
Administer the HPK1 inhibitor orally, typically once or twice daily.
-
Administer checkpoint inhibitors via intraperitoneal injection according to a defined schedule.
-
-
Efficacy Assessment:
-
Measure tumor volume regularly.
-
Monitor animal body weight and overall health.
-
-
Pharmacodynamic Analysis (Optional): At the end of the study, tumors and spleens can be harvested for analysis of tumor-infiltrating lymphocytes (TILs) and systemic immune responses by flow cytometry or immunohistochemistry.
Conclusion and Future Directions
HPK1 has been convincingly established as a key intracellular immune checkpoint, and its inhibition represents a promising strategy in cancer immunotherapy. The preclinical data strongly support the development of small molecule HPK1 inhibitors to enhance T-cell-mediated anti-tumor responses. Several HPK1 inhibitors are currently in clinical development, and their safety and efficacy are being evaluated in patients with advanced solid tumors.[10][16][17]
Future research will likely focus on identifying predictive biomarkers to select patients who are most likely to respond to HPK1 inhibitor therapy. Furthermore, the rational combination of HPK1 inhibitors with other immunotherapies, such as PD-1/PD-L1 blockade, holds the potential to overcome resistance and improve outcomes for a broader range of cancer patients. The detailed methodologies provided in this guide will be instrumental for researchers and drug developers in advancing our understanding of HPK1 biology and accelerating the clinical translation of this exciting therapeutic approach.
References
- 1. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. arcusbio.com [arcusbio.com]
- 8. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Highly selective HPK1 inhibitor NDI-101150 mediates immune cell activation and robust antitumor responses, distinct from immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Highly potent, orally active novel small-molecule HPK1 inhibitor DS21150768 induces anti-tumor responses in multiple syngeneic tumor mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]
- 15. nimbustx.com [nimbustx.com]
- 16. giiresearch.com [giiresearch.com]
- 17. HPK1 Inhibitors Pipeline Appears Robust With 8+ Key Pharma Companies Actively Working in the Therapeutics Segment | DelveInsight [barchart.com]
An In-Depth Technical Guide to PROTAC Technology for Kinase Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] While small-molecule kinase inhibitors have revolutionized treatment, their efficacy can be limited by factors such as acquired resistance, off-target effects, and incomplete pathway inhibition.[2][3] Proteolysis-Targeting Chimera (PROTAC) technology offers a paradigm shift from occupancy-driven inhibition to event-driven, catalytic degradation of target proteins.[4][5] PROTACs are heterobifunctional molecules that recruit a specific E3 ubiquitin ligase to a kinase of interest, leading to its ubiquitination and subsequent degradation by the proteasome.[6][7] This approach can eliminate both the enzymatic and non-enzymatic functions of a kinase, overcome resistance mutations, and achieve prolonged pathway suppression at substoichiometric concentrations.[1][8] This guide provides a comprehensive technical overview of the core principles of PROTAC technology for kinase degradation, including its mechanism, key components, design strategies, and the experimental protocols used for evaluation.
The PROTAC Mechanism of Action: A Catalytic Cycle of Degradation
PROTAC technology hijacks the cell's native ubiquitin-proteasome system (UPS) to selectively eliminate target proteins.[6] Unlike traditional inhibitors that require continuous binding to block a protein's active site, PROTACs act catalytically, where a single molecule can induce the degradation of multiple target proteins.[4][8]
The process involves several key steps:
-
Ternary Complex Formation: A PROTAC molecule, composed of a ligand for the target Protein of Interest (POI), a ligand for an E3 ubiquitin ligase, and a connecting linker, simultaneously binds to both proteins. This brings the kinase and the E3 ligase into close proximity, forming a key ternary complex (POI-PROTAC-E3).[7][9]
-
Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin (Ub) from a charged E2 conjugating enzyme to surface lysine (B10760008) residues on the target kinase.[10] This process is repeated to form a polyubiquitin (B1169507) chain.
-
Proteasomal Recognition and Degradation: The polyubiquitinated kinase is recognized as a substrate for degradation by the 26S proteasome.[6][7]
-
Recycling: The proteasome unfolds and degrades the target kinase into small peptides. The PROTAC molecule is then released and can engage another target protein and E3 ligase, restarting the catalytic cycle.[7]
Core Components of Kinase-Targeting PROTACs
The efficacy, selectivity, and drug-like properties of a PROTAC are determined by the interplay of its three constituent parts.[11]
-
Kinase Ligand (Warhead): This component provides specificity by binding to the target kinase. A significant advantage of PROTAC design is the ability to repurpose known kinase inhibitors, including FDA-approved drugs, as warheads.[2][12] Unlike inhibitors, the warhead does not need to block the kinase's active site potently; it primarily serves as an anchor.[7] In fact, high-affinity binding is not always a prerequisite for effective degradation, as the overall success often depends more on the stability of the ternary complex.[5][7]
-
E3 Ligase Ligand (Anchor): This moiety recruits an E3 ubiquitin ligase. While over 600 E3 ligases exist in the human genome, the development of PROTACs has been dominated by ligands for a select few, most notably Cereblon (CRBN) and von Hippel-Lindau (VHL).[10][13] Ligands for IAP (inhibitor of apoptosis protein) and MDM2 have also been used.[14] Expanding the repertoire of recruited E3 ligases is a key area of research, as the tissue distribution and substrate specificity of the E3 ligase can significantly influence the PROTAC's therapeutic window and selectivity.[10][15]
-
Linker: The linker connects the warhead and the anchor. It is a critical determinant of PROTAC activity, and its design is far from trivial.[16] The linker's length, rigidity, and chemical composition influence the geometry and stability of the ternary complex.[17][] Common linker structures include polyethylene (B3416737) glycol (PEG) and alkyl chains.[] Optimization often requires synthesizing and testing a library of PROTACs with varied linkers to identify the one that allows for the most productive orientation between the kinase and the E3 ligase.[16][]
Case Studies: PROTACs Targeting Key Kinases
PROTACs have been successfully developed to degrade a wide range of kinases implicated in cancer and other diseases.[][21]
Bruton's Tyrosine Kinase (BTK)
BTK is a crucial component of the B-cell receptor (BCR) signaling pathway, making it a key target in B-cell malignancies like chronic lymphocytic leukemia (CLL).[1][22] While inhibitors like ibrutinib (B1684441) are effective, resistance can emerge through mutations (e.g., C481S).[23] BTK-targeting PROTACs can overcome this by degrading the entire protein.
| PROTAC | Warhead (Ligand) | E3 Ligase | DC₅₀ | Dₘₐₓ | Cell Line |
| MT-802 | Ibrutinib analogue | CRBN | ~1.3 nM | >99% | MOLM-14 |
| RC-1 | Reversible covalent | CRBN | 8–40 nM | >95% | MOLM-14 |
| RC-3 | Reversible covalent | CRBN | <10 nM | >85% | Mino |
| DD-04-015 | RN486 (non-covalent) | CRBN | <10 nM | >90% | TMD8 |
| L18I | Ibrutinib analogue | CRBN | ~30 nM (C481S) | ~50% | HBL-1 (C481S) |
Table 1: Performance of selected BTK-targeting PROTACs.[1][3][7][23]
Epidermal Growth Factor Receptor (EGFR)
EGFR is a receptor tyrosine kinase (RTK) whose hyperactivity drives several cancers, including non-small-cell lung cancer (NSCLC).[24] Resistance to EGFR inhibitors often involves secondary mutations like T790M.[3] PROTACs that degrade EGFR can eliminate the mutant protein entirely, providing a durable response.[1][25]
| PROTAC | Warhead (Ligand) | E3 Ligase | DC₅₀ | Dₘₐₓ | Cell Line (EGFR status) |
| PROTAC 2 | Pyrido[3,4-d]pyrimidine | VHL | 3 nM | ~90% | HCC827 (del19) |
| PROTAC 10 | Pyrido[3,4-d]pyrimidine | VHL | 10 nM | ~90% | HCC827 (del19) |
| 14o | Afatinib analogue | VHL | 3.1 nM | >90% | Ba/F3 (L858R/T790M) |
| SIAIS125 | Canertinib | CRBN | 100 nM | N/A | PC9 (del19) |
Table 2: Performance of selected EGFR-targeting PROTACs.[1][3][25]
Other Notable Kinase Targets
PROTACs have also shown significant promise in degrading other therapeutically relevant kinases.
| PROTAC | Target Kinase | Warhead (Ligand) | E3 Ligase | DC₅₀ | Dₘₐₓ | Cell Line |
| PROTAC-3 | FAK | Defactinib | VHL | ~100 nM | >95% | MDA-MB-231 |
| BSJ-03-123 | CDK6 | Palbociclib analogue | CRBN | ~25 nM | >95% | MOLM-14 |
| SGK3-PROTAC1 | SGK3 | GSK650394 analogue | VHL | <100 nM | >90% | HEK293 |
| TL12-186 | Multi-kinase | Foretinib | CRBN | N/A | >90% (BTK) | MOLM-14 |
Table 3: Performance of PROTACs targeting various kinases.[1][3]
Experimental Protocols for PROTAC Evaluation
A series of well-defined experiments is required to synthesize, characterize, and validate the activity of a novel PROTAC.
PROTAC Synthesis and Characterization
PROTACs are typically synthesized using multi-step organic chemistry.[26] A common strategy is to separately prepare the warhead, linker, and E3 ligase ligand moieties and then couple them together, often via an amide bond formation or "click chemistry".[27][28][29]
-
General Synthesis Protocol (Amide Coupling):
-
Intermediate Preparation: Synthesize or procure a kinase ligand with a carboxylic acid handle and an E3 ligase ligand-linker intermediate with a terminal amine.
-
Activation: Dissolve the kinase ligand (1.0 eq) in a suitable solvent like DMF. Add a coupling agent such as HATU (1.2 eq) and a base like DIPEA (2.0 eq). Stir for 15-20 minutes at room temperature to form an activated ester.
-
Coupling: Add the E3 ligase ligand-linker amine intermediate (1.1 eq) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature overnight. Monitor the reaction's progress using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Purification: Upon completion, purify the crude product using preparative reverse-phase High-Performance Liquid Chromatography (HPLC) to obtain the final PROTAC molecule.[26][27]
-
-
Characterization:
-
Structure Confirmation: Use Nuclear Magnetic Resonance (¹H and ¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) to confirm the chemical structure and exact mass of the synthesized PROTAC.[27]
-
Purity Assessment: Determine the purity of the final compound using analytical HPLC. A purity of >95% is typically required for biological assays.[27]
-
Measuring Protein Degradation
The gold-standard method for quantifying PROTAC-induced protein degradation is the Western Blot.[30][31] This technique allows for the determination of key efficacy parameters:
-
DC₅₀: The concentration of PROTAC that induces 50% degradation of the target protein.
-
Dₘₐₓ: The maximum percentage of protein degradation achieved.[31]
-
Detailed Western Blot Protocol:
-
Cell Treatment: Plate cells (e.g., a cancer cell line expressing the target kinase) and treat them with a serial dilution of the PROTAC for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature protein lysates and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target kinase. Also, probe for a loading control protein (e.g., β-actin, GAPDH) to normalize the data.
-
Secondary Antibody & Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[30][31]
-
Quantification and Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle control for each PROTAC concentration and plot the data to determine DC₅₀ and Dₘₐₓ values.[31]
-
Other techniques for measuring degradation include high-throughput methods like In-Cell Westerns, NanoLuciferase reporter assays, and mass spectrometry-based proteomics for assessing selectivity across the entire proteome.[32][33][34]
Assessing Cellular Effects
To confirm that kinase degradation translates into a functional biological outcome, cell viability assays are performed.
-
Cell Viability Assay (e.g., MTT or CellTiter-Glo):
-
Plate cancer cells in a 96-well plate.
-
Treat with a serial dilution of the PROTAC and incubate for an extended period (e.g., 72 hours).
-
Add the assay reagent (e.g., MTT or CellTiter-Glo) according to the manufacturer's protocol.
-
Measure the resulting absorbance or luminescence, which correlates with the number of viable cells.
-
Calculate the IC₅₀ (half-maximal inhibitory concentration) value, which represents the PROTAC concentration that reduces cell viability by 50%.[27]
-
Challenges and Future Directions
Despite its immense potential, PROTAC technology faces several developmental challenges. Their large molecular weight and polar surface area can lead to poor cell permeability and low oral bioavailability, often violating traditional drug-likeness guidelines like Lipinski's Rule of Five.[35] Furthermore, the reliance on a small number of E3 ligases limits the scope of PROTACs, and the mechanisms of acquired resistance are still being understood.[8][36]
The future of PROTAC technology is focused on overcoming these hurdles:
-
Expanding the E3 Ligase Toolbox: Discovering ligands for novel, tissue-specific E3 ligases to improve selectivity and reduce off-target effects.[10][15]
-
Improving Drug Properties: Employing computational and medicinal chemistry strategies to design PROTACs with better pharmacokinetic profiles.[15][35]
-
Novel Modalities: Developing next-generation degradation platforms, such as Lysosome-Targeting Chimeras (LYTACs) for extracellular proteins and PhosphoTACs that selectively degrade the phosphorylated, active forms of kinases.[37]
-
AI and Machine Learning: Using artificial intelligence to predict optimal linker designs and ternary complex formation, accelerating the discovery process.[15]
Conclusion
PROTAC technology represents a powerful and innovative therapeutic modality that is fundamentally changing the landscape of kinase-targeted drug discovery. By inducing the complete and catalytic degradation of pathogenic kinases, PROTACs offer the potential to create more effective and durable treatments, overcome inhibitor resistance, and expand the "druggable" kinome. While challenges remain, ongoing advancements in linker design, E3 ligase recruitment, and predictive modeling are rapidly maturing this technology from a research tool into a new class of transformative medicines.
References
- 1. Frontiers | Targeting Protein Kinases Degradation by PROTACs [frontiersin.org]
- 2. FDA-approved kinase inhibitors in PROTAC design, development and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting Protein Kinases Degradation by PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTAC Technology: Opportunities and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROTAC Technology as a New Tool for Modern Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 7. Frontiers | PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age [frontiersin.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. The impact of E3 ligase choice on PROTAC effectiveness in protein kinase degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. FDA-approved kinase inhibitors in PROTAC design, development and synthesis | Semantic Scholar [semanticscholar.org]
- 13. precisepeg.com [precisepeg.com]
- 14. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. marinbio.com [marinbio.com]
- 16. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]
- 21. Targeting Protein Kinases Degradation by PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. books.rsc.org [books.rsc.org]
- 24. Targeting micro-environmental pathways by PROTACs as a therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. benchchem.com [benchchem.com]
- 27. benchchem.com [benchchem.com]
- 28. Design, Synthesis, and Antitumor Activity Evaluation of Proteolysis-Targeting Chimeras as Degraders of Extracellular Signal-Regulated Kinases 1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. benchchem.com [benchchem.com]
- 31. benchchem.com [benchchem.com]
- 32. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 33. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 35. pharmacytimes.com [pharmacytimes.com]
- 36. researchgate.net [researchgate.net]
- 37. mdpi.com [mdpi.com]
HPK1 as a Therapeutic Target in Immuno-Oncology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase predominantly expressed in hematopoietic cells, has emerged as a critical negative regulator of anti-tumor immunity.[1][2] By dampening T-cell receptor (TCR) signaling, HPK1 effectively acts as an intracellular immune checkpoint, limiting the activation and effector function of T-cells, B-cells, and dendritic cells (DCs).[3][4] Pharmacological inhibition of HPK1 has been shown to reinvigorate the anti-tumor immune response, making it a highly promising therapeutic target in immuno-oncology. This technical guide provides an in-depth overview of HPK1's role in the immune system, its signaling pathways, preclinical and clinical data on HPK1 inhibitors, and detailed experimental protocols for evaluating these novel therapeutic agents.
The Role of HPK1 in Immune Regulation
HPK1, also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a central node in the regulation of immune cell activation.[5] Its expression is largely restricted to the hematopoietic lineage, which minimizes the potential for off-target effects in non-immune tissues.[6] The primary function of HPK1 is to act as a negative feedback regulator, preventing excessive or prolonged immune responses that could lead to autoimmunity.[7] However, in the context of cancer, this regulatory mechanism can be co-opted by tumors to evade immune surveillance.[7]
Negative Regulation of T-Cell Activation
The most well-characterized function of HPK1 is its role in attenuating T-cell receptor (TCR) signaling.[8] Upon TCR engagement with an antigen-presenting cell, a signaling cascade is initiated that leads to T-cell activation, proliferation, and the execution of effector functions. HPK1 intervenes in this pathway to dampen the signal.[9] Genetic knockout or kinase-dead mutations of HPK1 in preclinical models have demonstrated enhanced T-cell proliferation, increased production of pro-inflammatory cytokines such as IL-2 and IFN-γ, and consequently, more potent anti-tumor immunity.[2]
Impact on Other Immune Cells
Beyond T-cells, HPK1 also negatively regulates the function of other key immune players. In B-cells, HPK1 attenuates B-cell receptor (BCR) signaling, which may impact humoral immunity against tumors.[6] In dendritic cells (DCs), the loss of HPK1 has been shown to enhance their antigen presentation capacity, leading to more effective priming of T-cell responses.[6] This broad impact across multiple immune cell types makes HPK1 an attractive target for a multi-pronged enhancement of the anti-tumor immune response.
The HPK1 Signaling Pathway
The signaling cascade initiated by TCR engagement is tightly regulated, and HPK1 plays a pivotal role in its attenuation. The following diagram and description detail the key steps in the HPK1 signaling pathway within a T-cell.
Caption: HPK1 signaling cascade in T-cell activation.
Upon TCR engagement, a signaling cascade is initiated, leading to the formation of the LAT-Gads-SLP-76 signalosome.[10] HPK1 is recruited to this complex where it becomes activated through phosphorylation.[6] Activated HPK1 then phosphorylates the adaptor protein SLP-76 at serine 376.[3][6] This phosphorylation event creates a binding site for 14-3-3 proteins, which leads to the ubiquitination and subsequent proteasomal degradation of SLP-76.[8][11] The degradation of SLP-76, a crucial scaffold, dismantles the signaling complex and attenuates downstream pathways, including those involving PLCγ1 and ERK, thereby reducing T-cell activation.[8][9]
HPK1 Inhibitors: A New Class of Immuno-Oncology Agents
The central role of HPK1 in negatively regulating anti-tumor immunity has spurred the development of small molecule inhibitors targeting its kinase activity. These inhibitors are designed to block the catalytic function of HPK1, thereby preventing the phosphorylation of its downstream targets and releasing the "brakes" on immune cell activation.
Preclinical Evidence
Numerous preclinical studies have validated the therapeutic potential of HPK1 inhibition. Pharmacological blockade of HPK1 in vitro has been shown to enhance T-cell activation, proliferation, and cytokine production in response to TCR stimulation.[12] In vivo, in syngeneic mouse tumor models, HPK1 inhibitors have demonstrated significant anti-tumor activity, both as monotherapy and in combination with immune checkpoint inhibitors like anti-PD-1 antibodies.[1]
Quantitative Data on HPK1 Inhibitors
The following tables summarize key quantitative data for several HPK1 inhibitors in various stages of development.
Table 1: In Vitro Potency of Selected HPK1 Inhibitors
| Compound | Target/Assay | IC50 (nM) | Reference(s) |
| CFI-402411 | HPK1 Kinase Assay | 4.0 ± 1.3 | [13][14] |
| GNE-1858 | pSLP-76 Cellular Assay | 1.9 | [10] |
| Compound K (BMS) | HPK1 Kinase Assay | 2.6 | [15] |
| Hpk1-IN-43 | HPK1 Kinase Assay | 0.32 | [16] |
| Compound 1 (Anonymous) | pSLP-76 TE Assay | 17.59 - 19.8 | [17] |
| Bosutinib | pSLP-76 TE Assay | 492.08 - 676.86 | [17] |
| M074-2865 | HPK1 Kinase Assay | 2930 ± 90 | [15] |
| ISR-05 | HPK1 Kinase Assay | 24200 ± 5070 | [18] |
| ISR-03 | HPK1 Kinase Assay | 43900 ± 134 | [18] |
Table 2: Clinical Efficacy of HPK1 Inhibitors in Advanced Solid Tumors
| Compound | Treatment | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Clinical Trial | Reference(s) |
| BGB-15025 | Monotherapy | 0% | 35.0% | NCT04649385 | [19][20] |
| Combination with Tislelizumab | 18.4% | 57.1% | NCT04649385 | [19][20] | |
| NDI-101150 | Monotherapy | 18% (in RCC) | 65% (in RCC) | NCT05128487 | [4] |
| Monotherapy (all tumors) | 16.7% (clinical benefit) | N/A | NCT05128487 | [21][22] | |
| CFI-402411 | Monotherapy (HNSCC) | 1 patient with partial response | 9 patients with stable disease | NCT04521413 | [23][24] |
| Combination with Pembrolizumab (HNSCC) | 1 patient with partial response | N/A | NCT04521413 | [23][24] |
Note: DCR includes complete response, partial response, and stable disease. N/A: Not available.
Experimental Protocols
This section provides detailed methodologies for key experiments essential for the evaluation of HPK1 inhibitors.
In Vitro HPK1 Kinase Inhibition Assay (Luminescence-based)
This assay determines the direct inhibitory effect of a compound on HPK1 kinase activity by measuring the amount of ATP consumed during the phosphorylation reaction.
-
Materials:
-
Recombinant human HPK1 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
Test compound (e.g., HPK1 inhibitor)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well or 96-well plates
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO, followed by a final dilution in kinase assay buffer.
-
Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of the plate.
-
Add 2 µL of recombinant HPK1 enzyme (e.g., 3 ng/µL) to each well.
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mix (e.g., 0.1 µg/µL MBP and 10 µM ATP).
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.[25]
-
Measure luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[26]
-
Caption: Workflow for a typical in vitro HPK1 kinase assay.
Human T-Cell Activation and Cytokine Production Assay
This protocol assesses the effect of an HPK1 inhibitor on the activation and cytokine secretion of primary human T-cells.
-
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells
-
Anti-CD3 and anti-CD28 antibodies
-
Test compound (HPK1 inhibitor)
-
Complete RPMI-1640 medium
-
ELISA kits for IL-2 and IFN-γ or a multiplex cytokine bead array system
-
96-well flat-bottom culture plates
-
Flow cytometer and antibodies for activation markers (e.g., CD25, CD69)
-
-
Procedure:
-
Coat a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C.
-
Wash the plate three times with sterile PBS.
-
Isolate PBMCs or T-cells from healthy donor blood.
-
Resuspend cells in complete RPMI-1640 medium and add them to the anti-CD3 coated plate (1-2 x 10⁵ cells/well).
-
Add soluble anti-CD28 antibody (e.g., 1-2 µg/mL).
-
Add serial dilutions of the test compound or DMSO (vehicle control).
-
Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
For cytokine analysis: Centrifuge the plate and collect the supernatant. Measure IL-2 and IFN-γ concentrations using ELISA or a cytokine bead array.[26]
-
For activation marker analysis: Harvest the cells and stain with fluorescently labeled antibodies against CD4, CD8, CD25, and CD69. Analyze by flow cytometry to quantify the percentage of activated T-cells.[26]
-
In Vivo Syngeneic Mouse Tumor Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of an HPK1 inhibitor in a syngeneic mouse model, such as the MC38 colon adenocarcinoma model.[1]
-
Materials:
-
C57BL/6 mice
-
MC38 tumor cells
-
Complete RPMI-1640 medium
-
Sterile PBS and Matrigel® (optional)
-
Test compound (HPK1 inhibitor) and appropriate vehicle
-
Anti-mouse PD-1 antibody (optional, for combination studies)
-
Digital calipers
-
-
Procedure:
-
Culture MC38 cells and harvest at 70-80% confluency.
-
Resuspend cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel®) at a concentration of 5 x 10⁶ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (0.5 x 10⁶ cells) into the right flank of each mouse.
-
Monitor tumor growth every 2-3 days using a digital caliper. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Initiate treatment when tumors reach a mean volume of approximately 100-150 mm³.
-
Administer the HPK1 inhibitor (e.g., orally) at the desired dose and schedule.
-
For combination studies, administer the anti-PD-1 antibody (e.g., intraperitoneally) on a defined schedule.
-
Continue treatment for a specified duration (e.g., 21 days) or until tumors reach a predetermined endpoint.
-
Monitor tumor growth and animal well-being throughout the study.
-
At the end of the study, tumors can be excised for further analysis (e.g., immune cell infiltration).
-
Conclusion and Future Directions
HPK1 has been robustly validated as a promising therapeutic target in immuno-oncology. Its role as a negative regulator of T-cell, B-cell, and DC function positions it as a key intracellular immune checkpoint. The development of potent and selective small molecule inhibitors of HPK1 has shown significant promise in preclinical models and early clinical trials, demonstrating the potential to enhance anti-tumor immunity both as a monotherapy and in combination with existing immunotherapies.
Future research will focus on optimizing the therapeutic window of HPK1 inhibitors, identifying predictive biomarkers of response, and exploring novel combination strategies to further enhance their anti-tumor efficacy. The continued investigation of this exciting target holds the potential to deliver a new class of effective treatments for cancer patients.
Caption: Logical flow of HPK1's role in T-cell suppression.
References
- 1. benchchem.com [benchchem.com]
- 2. HPK1 Mediated T Cell Signal Transduction Mechanisms - Tse-Hua Tan [grantome.com]
- 3. A novel pathway down-modulating T cell activation involves HPK-1–dependent recruitment of 14-3-3 proteins on SLP-76 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nimbustx.com [nimbustx.com]
- 5. benchchem.com [benchchem.com]
- 6. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. An updated review of small-molecule HPK1 kinase inhibitors (2016-present) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Attenuation of T Cell Receptor Signaling by Serine Phosphorylation-mediated Lysine 30 Ubiquitination of SLP-76 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 12. arcusbio.com [arcusbio.com]
- 13. jitc.bmj.com [jitc.bmj.com]
- 14. jitc.bmj.com [jitc.bmj.com]
- 15. Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. ascopubs.org [ascopubs.org]
- 20. beonemedinfo.com [beonemedinfo.com]
- 21. Nimbus reports positive data from Phase I/II solid tumour trial [clinicaltrialsarena.com]
- 22. nimbustx.com [nimbustx.com]
- 23. treadwelltx.com [treadwelltx.com]
- 24. Treadwell Therapeutics Announces A Presentation at the 2022 SITC Annual Meeting Featuring a Clinical Trial Update on CFI-402411, a First-in-Class HPK1 inhibitor [prnewswire.com]
- 25. biofeng.com [biofeng.com]
- 26. benchchem.com [benchchem.com]
Structure-Activity Relationship of HPK1 PROTACs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), has emerged as a critical negative regulator of T-cell receptor (TCR) signaling.[1][2] Its predominant expression in hematopoietic cells and its role in dampening immune responses make it a compelling target for cancer immunotherapy.[3][4] By inhibiting HPK1, T-cell activation can be enhanced, leading to a more robust anti-tumor immune response.[2]
Proteolysis-targeting chimeras (PROTACs) offer a novel therapeutic modality to target HPK1. Unlike traditional small molecule inhibitors that block the kinase activity, PROTACs are heterobifunctional molecules designed to induce the degradation of the target protein.[5][6] They achieve this by hijacking the cell's natural ubiquitin-proteasome system, leading to the elimination of the HPK1 protein.[6][7] This approach has the potential for a more profound and sustained pharmacological effect compared to simple inhibition.[8] This technical guide provides an in-depth overview of the structure-activity relationships (SAR) of HPK1 PROTACs, summarizes key quantitative data, details relevant experimental protocols, and visualizes important biological pathways and workflows.
HPK1 Signaling Pathway and PROTAC Mechanism of Action
HPK1 is a serine/threonine kinase that, upon TCR engagement, becomes activated and phosphorylates downstream targets, including the adaptor protein SLP-76.[3][5] This phosphorylation event leads to the attenuation of T-cell activation and proliferation.[2] HPK1 PROTACs are designed to induce the degradation of HPK1, thereby removing this negative regulatory brake on the immune system.
The general mechanism of action for a PROTAC involves the formation of a ternary complex between the target protein (HPK1), the PROTAC molecule, and an E3 ubiquitin ligase.[7] This proximity, induced by the PROTAC, facilitates the ubiquitination of HPK1, marking it for degradation by the proteasome.[6]
Structure-Activity Relationship of HPK1 PROTACs
The development of potent and selective HPK1 PROTACs involves the careful optimization of three key components: the HPK1-binding ligand, the E3 ligase-recruiting ligand, and the linker connecting them. Recent studies have explored various chemical scaffolds for these components, leading to the identification of several promising lead compounds.
Pyrazine-Based HPK1 PROTACs
A series of pyrazine-based HPK1 PROTACs have been developed, demonstrating potent and sustained degradation of HPK1.[5][9] The representative compound 10m from one such study showed a DC50 of 5.0 ± 0.9 nM and a Dmax of ≥ 99%.[5][9] Structure-activity relationship studies on this series revealed that the linker architecture plays a crucial role in degradation activity, with flexible, semi-rigid, and rigid linkers all showing tolerance.[5]
Macrocyclic HPK1 PROTACs
Macrocyclization has been employed as a strategy to design novel HPK1 inhibitors, which can then be incorporated into PROTACs.[10] This approach aims to improve potency and selectivity by constraining the conformation of the inhibitor.
Isoindoline-Based HPK1 PROTACs
Another class of HPK1 degraders is based on an isoindoline (B1297411) scaffold. These compounds have also demonstrated high potency and selectivity.
Quantitative Data Summary
The following tables summarize the quantitative data for representative HPK1 PROTACs from various studies.
Table 1: In Vitro Degradation and Potency of HPK1 PROTACs
| Compound | HPK1 DC50 (nM) | HPK1 Dmax (%) | pSLP76 IC50 (nM) | IL-2 Release EC50 (nM) | E3 Ligase Ligand | Reference |
| 10m | 5.0 ± 0.9 | ≥ 99 | - | - | Cereblon | [5][9] |
| PROTAC HPK1 Degrader-1 (B1) | 1.8 | - | 496.1 | - | - | [11] |
| PROTAC HPK1 Degrader-2 (3) | 23 | - | - | - | - | [11][12] |
| PROTAC HPK1 Degrader-4 (E3) | 3.16 | - | - | - | Cereblon | [11] |
| PROTAC HPK1 Degrader-5 | 5.0 | ≥ 99 | - | - | - | [11] |
| DD205-291 | 5.3 | - | - | - | - | [11] |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation. IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration. "-" indicates data not available.
Table 2: In Vivo Efficacy of Selected HPK1 PROTACs
| Compound | Animal Model | Dosing | Tumor Growth Inhibition (TGI) | Combination Therapy | Reference |
| 10m | MC38 Syngeneic Mouse Model | Oral | Efficacious as monotherapy | Superior effect with anti-PD-1 | [5][9] |
| DD205-291 | MC38 Model | 0.5 mg/kg (oral) | 91.0% | With anti-PD-1 | [13][14] |
Experimental Protocols
Detailed experimental protocols are crucial for the evaluation and comparison of HPK1 PROTACs. Below are generalized methodologies for key assays.
HPK1 Kinase Activity Assay (ADP-Glo™)
This assay quantitatively measures the kinase activity of HPK1 by detecting the amount of ADP produced during the kinase reaction.
-
Reagents and Materials : HPK1 enzyme, substrate (e.g., myelin basic protein), ATP, ADP-Glo™ Kinase Assay kit (Promega).
-
Procedure :
-
Prepare a reaction mixture containing HPK1 enzyme, substrate, and ATP in a kinase buffer.
-
Add the HPK1 PROTAC or inhibitor at various concentrations.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent.
-
Add the Kinase Detection Reagent to convert ADP to ATP and measure the luminescence, which is proportional to the ADP concentration.
-
-
Data Analysis : The IC50 values are determined by plotting the percentage of inhibition against the compound concentration.
Western Blot for HPK1 Degradation
Western blotting is a standard method to quantify the reduction in cellular HPK1 protein levels following PROTAC treatment.[6]
-
Cell Culture and Treatment :
-
Culture immune cells (e.g., Jurkat cells or human PBMCs) in appropriate media.
-
Treat the cells with varying concentrations of the HPK1 PROTAC for a specific duration (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification :
-
Lyse the cells to extract total protein.
-
Determine the protein concentration using a standard assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting :
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for HPK1.
-
Use a loading control antibody (e.g., GAPDH or β-actin) to normalize for protein loading.
-
Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis : Quantify the band intensities to determine the percentage of HPK1 degradation relative to the vehicle-treated control. The DC50 and Dmax values are calculated from the dose-response curve.[6]
pSLP76 Flow Cytometry Assay
This assay measures the phosphorylation of SLP-76, a downstream substrate of HPK1, to assess the functional consequence of HPK1 degradation.
-
Cell Stimulation and Staining :
-
Pre-treat immune cells with the HPK1 PROTAC.
-
Stimulate the T-cell receptor using anti-CD3/CD28 antibodies.
-
Fix and permeabilize the cells.
-
Stain the cells with a fluorescently labeled antibody specific for phosphorylated SLP-76.
-
-
Flow Cytometry Analysis :
-
Acquire the data on a flow cytometer.
-
Analyze the median fluorescence intensity (MFI) of the pSLP76 signal.
-
-
Data Analysis : Determine the IC50 value for the inhibition of pSLP76 phosphorylation.
Cytokine Release Assay (ELISA)
This assay quantifies the release of cytokines, such as IL-2 and IFN-γ, from immune cells as a measure of T-cell activation.
-
Cell Culture and Supernatant Collection :
-
Treat immune cells with the HPK1 PROTAC and stimulate them as described above.
-
Collect the cell culture supernatant after a specified incubation period (e.g., 48 hours).
-
-
ELISA Procedure :
-
Use a commercial ELISA kit for the specific cytokine of interest (e.g., IL-2 or IFN-γ).
-
Follow the manufacturer's instructions to measure the cytokine concentration in the supernatant.
-
-
Data Analysis : Plot the cytokine concentration against the PROTAC concentration to determine the EC50 value for cytokine release.
Conclusion
The development of HPK1 PROTACs represents a promising strategy in cancer immunotherapy. The ability to induce the degradation of HPK1 offers a distinct and potentially more advantageous therapeutic approach compared to traditional kinase inhibition.[5][8] The structure-activity relationship studies conducted so far have identified several potent and selective HPK1 degraders with diverse chemical scaffolds. The continued exploration of different HPK1 binders, E3 ligase ligands, and linker technologies will undoubtedly lead to the discovery of next-generation HPK1 PROTACs with improved drug-like properties and enhanced anti-tumor efficacy. The experimental protocols and workflows outlined in this guide provide a framework for the systematic evaluation and advancement of these novel therapeutic agents.
References
- 1. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are HPK1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. What are HPK1 modulators and how do they work? [synapse.patsnap.com]
- 4. Critical role of kinase activity of hematopoietic progenitor kinase 1 in anti-tumor immune surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of a Novel Potent and Orally Efficacious PROTAC Degrader of HPK1 for Tumor Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and structure-activity relationship studies of novel macrocyclic 2,4-diaminopyrimidines as HPK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. amsbio.com [amsbio.com]
- 13. Discovery of Novel PROTAC-Based HPK1 Degraders with High Potency and Selectivity for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Kinase-Independent Scaffolding Functions of Hematopoietic Progenitor Kinase 1 (HPK1)
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a serine/threonine kinase predominantly expressed in hematopoietic cells that has emerged as a critical negative regulator of immune responses. While its kinase activity—primarily the phosphorylation of SLP-76 to attenuate T-cell receptor (TCR) signaling—is well-documented, a growing body of evidence highlights the essential kinase-independent scaffolding functions of HPK1. These scaffolding roles, mediated through protein-protein interactions, are crucial for regulating T-cell adhesion, activation-induced cell death (AICD), and NFκB signaling. Understanding these non-catalytic functions is paramount for the strategic development of next-generation immuno-oncology therapeutics, as merely inhibiting kinase activity may not fully abrogate HPK1's immunosuppressive effects. This guide provides an in-depth exploration of HPK1's scaffolding mechanisms, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams to facilitate further research and drug discovery.
Introduction: Beyond the Kinase Domain
HPK1 is a multi-domain protein that acts as a crucial intracellular checkpoint, dampening the activation, proliferation, and cytokine production of T-cells.[1][2] Its role as a negative regulator of TCR signaling has made it a compelling target for cancer immunotherapy.[3][4] The canonical pathway involves HPK1's kinase-mediated phosphorylation of the adaptor protein SLP-76 at Serine 376, which leads to the recruitment of 14-3-3 proteins, destabilization of the TCR signalosome, and subsequent degradation of SLP-76.[2][5][6]
However, the functions of HPK1 extend beyond its catalytic activity. The protein possesses distinct domains that facilitate protein-protein interactions, allowing it to act as a molecular scaffold. These scaffolding functions can modulate signaling pathways independently of its ability to phosphorylate substrates.[7][8] Distinguishing between the kinase-dependent and kinase-independent roles is critical, as therapeutic strategies that only target the kinase domain (e.g., small molecule inhibitors) may leave the scaffolding functions intact, potentially limiting their clinical efficacy.[3][7] Conversely, approaches that eliminate the entire protein, such as Proteolysis Targeting Chimeras (PROTACs), could address both functions and may be required to achieve an optimal anti-tumor immune response.[9][10]
Core Kinase-Independent Scaffolding Functions
Negative Regulation of LFA-1-Mediated T-Cell Adhesion
One of the most well-characterized scaffolding functions of HPK1 is its role in negatively regulating T-cell adhesion. This process is critical for immune cell trafficking and the formation of the immunological synapse. The activation of the integrin Leukocyte Function-Associated Antigen-1 (LFA-1) is a key event in T-cell adhesion.
Upon TCR stimulation, a signaling complex involving the adaptor proteins ADAP and SKAP-55 is recruited to SLP-76. This complex is essential for activating the small GTPase Rap1, which in turn mediates the activation of LFA-1.[11] HPK1, through its SH2 domain, also binds to SLP-76. This creates a direct competition between HPK1 and ADAP for binding to the same scaffold protein. By occupying the binding site on SLP-76, HPK1 acts as a physical impediment, disrupting the formation of the ADAP-based LFA-1 activation complex.[7][11] This inhibitory action is independent of HPK1's kinase activity and serves to dampen T-cell adhesion to intercellular adhesion molecule 1 (ICAM-1).[11] Consequently, the complete absence of the HPK1 protein (as in knockout models) leads to increased ADAP recruitment to SLP-76, elevated Rap1 activation, and enhanced T-cell adhesion, a more pronounced effect than what might be observed with kinase inhibition alone.[11][12]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Opportunities and challenges for targeting HPK1 in cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPK1 Inhibitors: Revolutionizing Immuno-Oncology Approaches [delveinsight.com]
- 5. A novel pathway down-modulating T cell activation involves HPK-1–dependent recruitment of 14-3-3 proteins on SLP-76 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]
- 8. HPK1 Dysregulation‐Associated NK Cell Dysfunction and Defective Expansion Promotes Metastatic Melanoma Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hematopoietic Progenitor Kinase1 (HPK1) Mediates T Cell Dysfunction and Is a Druggable Target for T Cell-Based Immunotherapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of highly efficient CRBN-recruiting HPK1-PROTAC as a potential chemical tool for investigation of scaffolding roles in TCR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. HPK1 competes with ADAP for SLP-76 binding and via Rap1 negatively affects T-cell adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
An In-depth Technical Guide: PROTAC-Mediated Degradation Versus Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction: Two Paradigms in Kinase-Targeted Therapeutics
Protein kinases, as central nodes in cellular signaling, have long been high-value targets for therapeutic intervention, particularly in oncology. For decades, the primary strategy has been the development of small-molecule kinase inhibitors that directly block the enzyme's catalytic function. However, a newer modality, Proteolysis-Targeting Chimeras (PROTACs), has emerged, offering a fundamentally different approach: targeted protein degradation.[1] This guide provides a detailed comparison of these two strategies, covering their mechanisms, key differentiators, quantitative comparisons, and the experimental protocols essential for their evaluation.
Kinase inhibitors operate on an occupancy-driven model, where sustained binding to the kinase's active site is required to inhibit its function.[1] In contrast, PROTACs utilize an event-driven , catalytic mechanism.[2] These heterobifunctional molecules bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent destruction by the proteasome.[3][4] This distinction underpins the significant differences in their pharmacological profiles and therapeutic potential.
Core Mechanisms of Action
Kinase Inhibition: Occupancy-Driven Blockade
Kinase inhibitors are designed to bind to the ATP-binding pocket of a target kinase, preventing the phosphorylation of downstream substrates.[5] This blockade of signal transduction relies on maintaining a sufficient drug concentration to ensure continuous occupancy of the target protein. The efficacy is therefore directly related to the binding affinity and the concentration of the inhibitor at the target site.
PROTAC-Mediation Degradation: Event-Driven Elimination
PROTACs are composed of three key components: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase (like Cereblon or VHL), and a linker connecting them.[6] The PROTAC molecule acts as a bridge, inducing the formation of a temporary ternary complex between the target kinase and the E3 ligase.[4] This proximity facilitates the transfer of ubiquitin to the target, marking it for degradation. A single PROTAC molecule can induce the degradation of multiple target proteins, a key feature of its catalytic nature.[7]
Quantitative Comparison: Key Performance Metrics
The different mechanisms of action necessitate distinct metrics for evaluation. While inhibitors are assessed by their ability to block activity (IC₅₀), PROTACs are measured by their efficiency in inducing degradation (DC₅₀ and Dₘₐₓ).
| Parameter | Kinase Inhibitor | PROTAC Degrader | Description |
| Primary Potency Metric | IC₅₀ (Half-maximal inhibitory concentration) | DC₅₀ (Half-maximal degradation concentration) | Concentration required to achieve 50% of the maximum effect (inhibition vs. degradation). |
| Maximal Effect | Iₘₐₓ (Maximum inhibition, typically ~100%) | Dₘₐₓ (Maximum degradation level) | The highest level of inhibition or degradation achievable. Dₘₐₓ is a critical parameter for PROTACs as incomplete degradation can occur. |
| Binding Affinity | Kᵢ / Kₔ (Inhibition/Dissociation constant) | Kₔ (Binary) , α (Cooperativity) | Kᵢ/Kₔ is critical for inhibitor potency. For PROTACs, binary affinities for the target and E3 ligase, and the cooperativity (α) of ternary complex formation, are more predictive of success than target affinity alone.[4] |
| Mechanism | Occupancy-driven | Event-driven (Catalytic) | Inhibitors require stoichiometric binding. PROTACs can act catalytically, with one molecule degrading multiple targets.[2] |
| Selectivity Determinants | Binding affinity for the target kinase vs. off-target kinases. | Ternary complex stability and productive ubiquitination geometry.[8] | PROTACs can achieve higher selectivity through the requirement of favorable protein-protein interactions between the target and the E3 ligase.[8] |
Table 1: Comparative Metrics for Kinase Inhibitors and PROTACs.
| Drug Class | Target | IC₅₀ (Inhibition) | DC₅₀ (Degradation) | Dₘₐₓ | Reference |
| Defactinib (Inhibitor) | FAK | 4.7 - 14.5 nM | N/A | N/A | [4] |
| PROTAC-3 (Degrader) | FAK | ~10 nM | < 100 nM | > 90% | [4] |
| Ibrutinib (Inhibitor) | BTK | ~0.5 nM | N/A | N/A | [9] |
| BTK PROTACs (e.g., RC-3) | BTK | N/A | Low nM range | > 95% | [10] |
| dBET1 (Degrader) | BRD4 | N/A | ~4 nM | ~98% | [11] |
| MZ1 (Degrader) | BRD4 | N/A | ~25 nM | ~80% | [11] |
Table 2: Example Potency Data for Kinase Inhibitors vs. PROTACs.
Experimental Protocols: A Methodological Guide
Evaluating these two classes of molecules requires a suite of biochemical, biophysical, and cellular assays.
Core Assays for Kinase Inhibitors
-
Biochemical Kinase Activity Assay (e.g., ADP-Glo™)
-
Objective: To determine the IC₅₀ of an inhibitor against a purified kinase.
-
Methodology:
-
Reaction Setup: In a 384-well plate, add the kinase, a suitable substrate peptide, and serially diluted inhibitor.
-
Initiation: Start the kinase reaction by adding a solution containing ATP. Incubate at 30°C for 60 minutes.[12]
-
ATP Depletion: Add ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Signal Generation: Add Kinase Detection Reagent to convert the ADP produced into ATP, which then drives a luciferase-based reaction, generating a luminescent signal. Incubate for 30 minutes.[13]
-
Data Acquisition: Measure luminescence with a plate reader. The signal is proportional to kinase activity.
-
Analysis: Plot the percentage of inhibition against the inhibitor concentration and fit to a dose-response curve to calculate the IC₅₀.[12]
-
-
-
Cellular Target Engagement Assay (e.g., Cellular Thermal Shift Assay - CETSA)
-
Objective: To confirm that the inhibitor binds to its target inside intact cells.
-
Methodology:
-
Cell Treatment: Treat cultured cells with the inhibitor or a vehicle control (DMSO).
-
Heating: Heat the cell suspensions across a range of temperatures to induce protein denaturation.
-
Lysis & Centrifugation: Lyse the cells and centrifuge to separate the soluble protein fraction (un-denatured) from the precipitated (denatured) fraction.
-
Quantification: Analyze the amount of soluble target protein remaining at each temperature using Western Blot or Mass Spectrometry.
-
Analysis: Ligand binding stabilizes the protein, resulting in a shift to a higher melting temperature (Tₘ). A significant Tₘ shift indicates target engagement.
-
-
Core Assays for PROTACs
-
Target Protein Degradation Assay (Western Blot)
-
Objective: To measure the DC₅₀ and Dₘₐₓ of a PROTAC.
-
Methodology:
-
Cell Treatment: Plate cells and treat with a serial dilution of the PROTAC for a specified duration (e.g., 4-24 hours). Include controls for the proteasome inhibitor (e.g., MG132) to confirm the degradation pathway.
-
Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the total protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of total protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific to the target protein. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Detection: Use an HRP-conjugated secondary antibody and an ECL reagent to visualize the protein bands.[13]
-
Analysis: Quantify band intensity using densitometry. Normalize the target protein signal to the loading control and plot the percentage of remaining protein against PROTAC concentration to determine DC₅₀ and Dₘₐₓ.[14]
-
-
-
Ternary Complex Formation Assay (e.g., TR-FRET)
-
Objective: To quantify the formation of the POI-PROTAC-E3 ligase complex.
-
Methodology:
-
Reagent Preparation: Label the purified target protein and E3 ligase with a FRET donor (e.g., Terbium cryptate) and acceptor (e.g., d2), respectively, often via specific antibodies or protein tags.[15]
-
Assay Setup: In a microplate, combine the labeled proteins with a serial dilution of the PROTAC.
-
Incubation: Incubate at room temperature to allow complex formation to reach equilibrium.
-
Signal Detection: Measure the time-resolved fluorescence at the donor and acceptor emission wavelengths.
-
Analysis: A high FRET signal indicates proximity of the donor and acceptor, confirming ternary complex formation. The signal strength can be used to determine the concentration of PROTAC that gives half-maximal complex formation (TC₅₀).[16]
-
-
-
Ubiquitination Assay
-
Objective: To confirm that the PROTAC induces ubiquitination of the target protein.
-
Methodology:
-
Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor (to allow accumulation of ubiquitinated proteins).
-
Immunoprecipitation (IP): Lyse the cells and immunoprecipitate the target protein using a specific antibody conjugated to magnetic or agarose (B213101) beads.
-
Elution and Western Blot: Wash the beads to remove non-specific binders and elute the target protein.
-
Detection: Perform a Western Blot on the eluted fraction using an antibody that recognizes ubiquitin (e.g., anti-Ub). A smear or ladder of high-molecular-weight bands indicates poly-ubiquitination of the target protein.[16]
-
-
Signaling Pathway Case Study: Bruton's Tyrosine Kinase (BTK)
BTK is a non-receptor tyrosine kinase crucial for B-cell development and activation.[17][18] Its dysregulation is implicated in various B-cell malignancies. Both inhibitors (e.g., Ibrutinib) and PROTACs have been developed to target BTK.
Upon B-cell receptor (BCR) activation, BTK is recruited to the cell membrane and activated.[9] Activated BTK then phosphorylates downstream substrates like PLCγ2, triggering cascades that lead to the activation of transcription factors such as NF-κB, ultimately promoting cell proliferation and survival.[17]
-
BTK Inhibitors: Block the kinase activity, preventing downstream signaling. Resistance can emerge through mutations in the BTK active site (e.g., C481S) that prevent inhibitor binding.
-
BTK PROTACs: Induce the degradation of the entire BTK protein. This can eliminate both the catalytic and non-catalytic scaffolding functions of the protein and may be effective against resistance mutations that only impair inhibitor binding but not PROTAC recognition.
Summary and Future Outlook
The choice between kinase inhibition and PROTAC-mediated degradation is context-dependent, with each modality offering distinct advantages.
| Feature | Kinase Inhibitor | PROTAC Degrader |
| Pharmacology | Occupancy-driven, stoichiometric | Event-driven, catalytic |
| Mechanism | Inhibition of catalytic function | Elimination of entire protein |
| Potency | Dependent on high binding affinity | Not strictly dependent on high affinity; ternary complex stability is key |
| Selectivity | Based on differential binding affinity | Enhanced by required protein-protein interactions for ternary complex formation |
| Resistance | Vulnerable to active site mutations and target overexpression | Can overcome resistance from binding site mutations; may be less affected by overexpression |
| Druggability | Requires a bindable pocket with functional consequence | Can target non-enzymatic "undruggable" proteins by removing the scaffold |
| PK/PD Profile | Requires sustained exposure above IC₅₀ | Can have a more durable effect due to irreversible protein removal, potentially allowing for less frequent dosing |
| Challenges | Off-target effects, acquired resistance | Large molecular size, complex PK/PD, potential for "hook effect" |
Table 3: Head-to-Head Comparison of Key Features.
PROTACs represent a paradigm shift in pharmacology, moving from target inhibition to outright elimination. This approach expands the druggable proteome and offers a powerful strategy to overcome known resistance mechanisms associated with traditional inhibitors.[19] However, challenges related to their larger size, complex structure-activity relationships, and unique pharmacokinetic profiles remain active areas of research.[7] The continued development of both kinase inhibitors and PROTACs will undoubtedly provide a more versatile and powerful toolkit for tackling kinase-driven diseases, enabling researchers to choose the optimal strategy based on the specific biological context of the target.
References
- 1. FDA-approved kinase inhibitors in PROTAC design, development and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Measurement of PROTAC Intracellular Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promegaconnections.com [promegaconnections.com]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. revvity.co.jp [revvity.co.jp]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 17. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 19. Frontiers | Targeting Protein Kinases Degradation by PROTACs [frontiersin.org]
Methodological & Application
Application Notes and Protocols for In Vitro Cell-Based Assays of HPK1 Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a critical negative regulator of T-cell activation.[1][2] Upon T-cell receptor (TCR) engagement, HPK1 is activated and subsequently phosphorylates SH2 domain-containing leukocyte protein of 76kDa (SLP-76).[3][4] This phosphorylation event leads to the ubiquitination and proteasomal degradation of SLP-76, thereby attenuating the TCR signaling cascade.[1][4] Given its role as an intracellular immune checkpoint, targeted degradation of HPK1 has emerged as a promising therapeutic strategy in immuno-oncology to enhance anti-tumor immunity.[5]
This document provides detailed application notes and protocols for various in vitro cell-based assays designed to quantify the degradation of HPK1, a crucial step in the development of novel HPK1-targeting therapeutics such as Proteolysis Targeting Chimeras (PROTACs).
HPK1 Signaling and Degradation Pathway
HPK1 is primarily expressed in hematopoietic cells and acts as a negative feedback regulator in T-cell signaling.[6] The degradation of HPK1 is often mediated by the ubiquitin-proteasome system (UPS).[7][8] Targeted degradation of HPK1 using PROTACs involves hijacking the UPS. A PROTAC molecule simultaneously binds to HPK1 and an E3 ubiquitin ligase, such as Cereblon (CRBN), forming a ternary complex.[9][10] This proximity induces the ubiquitination of HPK1, marking it for degradation by the 26S proteasome.[8]
Figure 1: Simplified HPK1 signaling pathway in T-cells.
Experimental Assays for HPK1 Degradation
Several robust in vitro cell-based assays can be employed to quantify the degradation of HPK1. The choice of assay depends on factors such as throughput, sensitivity, and the specific information required.
References
- 1. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 5. An Oral PROTAC Targeting HPK1 Degradation Potentiates Anti-Solid Tumor Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Proteasome-Mediated Degradation and Functions of Hematopoietic Progenitor Kinase 1 in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The ubiquitin-proteasome pathway: The complexity and myriad functions of proteins death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biofront discovers new HPK1 degradation inducers | BioWorld [bioworld.com]
- 10. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring HPK1 Protein Levels via Western Blot
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the detection and quantification of Hematopoietic Progenitor Kinase 1 (HPK1) protein levels in cell lysates using Western blotting. HPK1, also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a crucial negative regulator of T-cell and B-cell receptor signaling, making it a significant target in immuno-oncology research and drug development.[1][2][3]
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1) is a serine/threonine kinase predominantly expressed in hematopoietic cells.[4][5] It plays a critical role in attenuating the immune response by negatively regulating signal transduction downstream of the T-cell receptor (TCR) and B-cell receptor (BCR).[1][6][7] Upon TCR or BCR engagement, HPK1 is activated and subsequently phosphorylates key adaptor proteins, such as SLP-76, leading to the downregulation of signaling pathways that are essential for T-cell activation, including the ERK and AP-1 pathways.[6][8][9] Given its role as an immune checkpoint, inhibition of HPK1 is being explored as a therapeutic strategy to enhance anti-tumor immunity.[2][10]
Accurate measurement of HPK1 protein levels is essential for understanding its biological function and for evaluating the efficacy of targeted therapies. Western blotting is a widely used and effective method for this purpose.
Signaling Pathway
HPK1 is a key component of the T-cell and B-cell receptor signaling pathways, where it acts as a negative regulator. The following diagram illustrates the central role of HPK1 in TCR signaling.
References
- 1. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multiple conformational states of the HPK1 kinase domain in complex with sunitinib reveal the structural changes accompanying HPK1 trans-regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. HPK1 Antibody | Cell Signaling Technology [cellsignal.com]
- 5. HPK1 (E1C3L) Rabbit Monoclonal Antibody (#46510) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 6. HPK1 is activated by lymphocyte antigen receptors and negatively regulates AP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]
- 8. HPK1 citron homology domain regulates phosphorylation of SLP76 and modulates kinase domain interaction dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: In Vivo Administration of an HPK1 PROTAC Degrader in MC38 Syngeneic Mouse Models
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1] It functions as a critical negative regulator of T-cell receptor (TCR) and B-cell receptor signaling, effectively acting as an intracellular immune checkpoint.[1][2] In the context of cancer, HPK1 dampens the activity of T-cells, limiting the immune system's ability to recognize and eliminate malignant cells.[2] Therefore, targeting HPK1 is a promising strategy in cancer immunotherapy to enhance anti-tumor immune responses.[2][3]
Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality that induces the degradation of specific proteins.[4] A PROTAC molecule is a heterobifunctional compound consisting of a ligand that binds to a target protein (e.g., HPK1), a ligand that recruits an E3 ubiquitin ligase (such as Cereblon or VHL), and a linker connecting the two.[5] This ternary complex formation facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.[5][6] This approach offers a catalytic mode of action and can target proteins beyond their enzymatic function.[6]
"PROTAC HPK1 Degrader-2" is a PROTAC that targets HPK1 for degradation, with a reported half-maximal degradation concentration (DC50) of 23 nM in human peripheral blood mononuclear cells (PBMCs).[7] While specific in vivo data for this particular compound in MC38 models is not publicly available, this document provides a generalized protocol based on published studies of similar potent, orally bioavailable HPK1 PROTACs evaluated in the MC38 syngeneic mouse model.[8][9] The MC38 murine colon adenocarcinoma model is widely used in immuno-oncology research due to its immunogenic nature and responsiveness to immune checkpoint inhibitors.[10][11]
Signaling Pathway and Mechanism of Action
HPK1 Signaling Pathway in T-Cells
Upon T-cell receptor (TCR) engagement, HPK1 is recruited to the signaling complex and becomes activated.[12] Activated HPK1 then phosphorylates downstream targets, such as SLP-76, which ultimately attenuates T-cell activation signals, including the phosphorylation of PLCγ1 and ERK.[12] This leads to reduced T-cell proliferation and cytokine production. By degrading HPK1, a PROTAC removes this negative regulatory brake, leading to enhanced T-cell activation and a more robust anti-tumor immune response.
Caption: Simplified HPK1 signaling pathway in T-cells.
PROTAC-Mediated HPK1 Degradation
The HPK1 PROTAC degrader simultaneously binds to HPK1 and an E3 ligase, forming a ternary complex. The E3 ligase then tags HPK1 with ubiquitin molecules, marking it for destruction by the cell's proteasome. The PROTAC molecule is then released to repeat the cycle.
Caption: Mechanism of PROTAC-mediated HPK1 degradation.
Experimental Protocols
MC38 Syngeneic Tumor Model Establishment
This protocol details the procedure for establishing subcutaneous MC38 tumors in C57BL/6 mice.
Materials:
-
MC38 murine colon adenocarcinoma cell line[11]
-
C57BL/6 mice (female, 6-8 weeks old)
-
Complete DMEM medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin)[11]
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel® (optional, can improve tumor take rate)[13]
-
Syringes (0.5 mL or 1 mL) and needles (27G or 29G)[10]
Procedure:
-
Culture MC38 cells in complete DMEM medium at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest cells during the exponential growth phase (70-80% confluency) using Trypsin-EDTA.
-
Wash the cells with sterile PBS and perform a viable cell count using trypan blue exclusion. Cell viability should be >95%.[13]
-
Resuspend the cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel®) at a concentration of 5 x 10^6 to 1 x 10^7 cells/mL.[10][14]
-
Subcutaneously inject 100 µL of the cell suspension (containing 0.5 x 10^6 to 1.0 x 10^6 cells) into the right flank of each C57BL/6 mouse.[10][13]
-
Monitor mice for tumor appearance by palpation three times weekly.[13]
-
Once tumors are established, measure tumor size every 2-3 days using digital calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.[14]
-
Randomize mice into treatment groups when tumors reach a mean volume of approximately 50-150 mm³.[13]
Dosing and Administration Protocol
This protocol provides a representative method for the formulation and administration of an oral HPK1 PROTAC degrader.
Materials:
-
This compound (or similar representative compound)
-
Vehicle for formulation (e.g., 0.5% methylcellulose (B11928114) in water)
-
Oral gavage needles
-
Syringes
Procedure:
-
Formulation: Prepare a suspension of the HPK1 PROTAC degrader in the chosen vehicle at the desired concentration. Ensure the suspension is homogenous before each administration.
-
Administration: Administer the HPK1 PROTAC degrader orally (p.o.) once or twice daily at a specified dose. Doses for potent oral HPK1 degraders in the MC38 model have been reported in the range of 0.5 mg/kg to 50 mg/kg.[8][9]
-
Treatment Schedule: Continue dosing for a predetermined period (e.g., 14-21 days) or until study endpoints are reached.
-
Monitoring: Record mouse body weights at least three times a week to monitor for toxicity.[13]
-
Combination Therapy (Optional): If combining with an anti-PD-1 antibody, the antibody is typically administered via intraperitoneal (IP) injection at a dose of ~100-200 µg per mouse, often on a schedule such as every 3-4 days for several doses.[9][15]
Pharmacodynamic (PD) and Efficacy Analysis
Tumor Growth Inhibition (TGI):
-
Continue tumor volume measurements throughout the study.
-
The primary efficacy endpoint is often Tumor Growth Inhibition (TGI), calculated at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of vehicle group)] x 100.
-
Animals are euthanized when tumor size reaches the protocol-defined limit (e.g., 2,000 mm³) or at the end of the study.[13]
Target Engagement and Degradation:
-
At the end of the study (or in a separate satellite group of mice), euthanize animals at a specified time point after the final dose (e.g., 4-24 hours).
-
Excise tumors and/or spleens and snap freeze in liquid nitrogen for subsequent analysis.[4][13]
-
Prepare tissue lysates and perform Western blotting to quantify the levels of HPK1 protein, confirming target degradation in the treated groups compared to the vehicle control. Levels of downstream signaling proteins, such as phosphorylated SLP-76, can also be assessed.[5]
In Vivo Study Workflow
Caption: Experimental workflow for in vivo efficacy studies.
Data Presentation
The following table summarizes representative in vivo data for various HPK1 PROTAC degraders in syngeneic mouse models from published literature. This data is intended to provide a reference for expected outcomes.
| Compound Name/ID | Mouse Model | Dose & Route of Administration | Dosing Schedule | Efficacy (Tumor Growth Inhibition %) | Combination Agent | Reference |
| DD205-291 | MC38 | 0.5 mg/kg, p.o. | Not Specified | 91.0% | anti-PD1 | [8][16] |
| Unnamed PROTAC | MC38 | Not Specified | Not Specified | Robust & significant TGI | None | [9] |
| Unnamed PROTAC | MC38 | Not Specified | Not Specified | >90% | anti-PD1 | [9] |
| PROTAC HPK1 Degrader-3 | MC38 | Not Specified | Not Specified | 65.58% | anti-PD-L1 | [17] |
Note: "p.o." refers to oral administration. TGI values can vary significantly based on the specific PROTAC molecule, dose, schedule, and experimental conditions.
Conclusion
The protocols and data presented provide a comprehensive guide for researchers planning to evaluate HPK1 PROTAC degraders in the MC38 syngeneic mouse model. Successful execution of these studies requires careful attention to cell culture, tumor implantation, drug formulation, and consistent administration. The evaluation of both anti-tumor efficacy (TGI) and in vivo target degradation is critical for establishing a clear pharmacokinetic/pharmacodynamic relationship and advancing promising candidates in immuno-oncology drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. What are HPK1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. HPK1 as a novel target for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo target protein degradation induced by PROTACs based on E3 ligase DCAF15 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Catalytic in vivo protein knockdown by small-molecule PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery of Novel PROTAC-Based HPK1 Degraders with High Potency and Selectivity for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Frontiers | Late-stage MC38 tumours recapitulate features of human colorectal cancer – implications for appropriate timepoint selection in preclinical studies [frontiersin.org]
- 11. Expert Insights | Practical MC38 Cell Culture and Gene-Editing Protocols | Ubigene [ubigene.us]
- 12. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 13. MC38 Syngeneic Mouse Model - Altogen Labs [altogenlabs.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Flow Cytometry Analysis of T-Cell Activation Markers with an HPK1 Degrader
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), a member of the mitogen-activated protein kinase kinase kinase kinase (MAP4K) family, is a critical negative regulator of T-cell receptor (TCR) signaling.[1][2][3] Upon TCR engagement with an antigen, HPK1 is activated and subsequently phosphorylates downstream adaptor proteins, most notably the SH2 domain-containing leukocyte protein of 76kDa (SLP-76).[4][5][6][7] This phosphorylation event leads to the recruitment of 14-3-3 proteins, causing the dissociation of the SLP-76 signaling complex and thereby attenuating T-cell activation, proliferation, and cytokine production.[4][5][6] This intrinsic braking mechanism, while crucial for preventing autoimmunity, can also be exploited by tumors to evade immune surveillance.
Targeting HPK1 has emerged as a promising strategy in cancer immunotherapy to enhance anti-tumor T-cell responses.[1][8][9] One such approach involves the use of HPK1 degraders, such as Proteolysis Targeting Chimeras (PROTACs). These bifunctional molecules induce the ubiquitination and subsequent proteasomal degradation of HPK1, effectively removing this negative regulator from the T-cell.[1][7] The degradation of HPK1 is hypothesized to lower the threshold for T-cell activation, leading to a more robust and sustained immune response against cancer cells.
These application notes provide a detailed protocol for the analysis of T-cell activation markers using flow cytometry following treatment with a selective HPK1 degrader. The protocol outlines the isolation of human peripheral blood mononuclear cells (PBMCs), T-cell stimulation, treatment with an HPK1 degrader, and subsequent multi-color flow cytometry to quantify the expression of key activation markers such as CD69 and CD25, as well as the immune checkpoint receptor PD-1.
Signaling Pathway and Experimental Workflow
To visualize the underlying biological process and the experimental procedure, the following diagrams are provided.
Caption: HPK1 Signaling Pathway in T-Cell Activation.
Caption: Experimental Workflow for Flow Cytometry Analysis.
Experimental Protocols
Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Blood Collection: Collect whole blood from healthy donors in heparinized tubes.
-
Dilution: Dilute the blood 1:1 with phosphate-buffered saline (PBS).
-
Density Gradient Centrifugation: Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque™) in a conical tube.
-
Centrifugation: Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
PBMC Collection: Carefully aspirate the buffy coat layer containing the PBMCs.
-
Washing: Wash the collected PBMCs twice with PBS by centrifugation at 300 x g for 10 minutes.
-
Cell Counting: Resuspend the cell pellet in complete RPMI-1640 medium and perform a cell count using a hemocytometer or an automated cell counter. Adjust the cell concentration to 1 x 10^6 cells/mL.
Protocol 2: T-Cell Stimulation and HPK1 Degrader Treatment
-
Plating: Seed 1 x 10^6 PBMCs in 1 mL of complete RPMI-1640 medium per well in a 24-well plate.
-
Stimulation: Add T-cell stimulation reagents (e.g., anti-CD3/CD28 antibody-coated beads at a 1:1 bead-to-cell ratio). Include an unstimulated control group.
-
HPK1 Degrader Treatment: Add the HPK1 degrader at the desired final concentrations to the appropriate wells. Include a vehicle control (e.g., DMSO) group.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 to 72 hours. The optimal incubation time should be determined empirically.
Protocol 3: Staining for Flow Cytometry
-
Cell Harvesting: Gently resuspend the cells and transfer them to 5 mL FACS tubes.
-
Washing: Wash the cells with 2 mL of FACS buffer (PBS with 2% FBS) and centrifuge at 400 x g for 5 minutes. Discard the supernatant.
-
Fc Block: Resuspend the cell pellet in 100 µL of FACS buffer containing an Fc receptor blocking reagent and incubate for 10 minutes at 4°C.
-
Surface Staining: Add the pre-titrated fluorescently conjugated antibodies against the surface markers of interest (e.g., anti-CD3, anti-CD4, anti-CD8, anti-CD69, anti-CD25, anti-PD-1) to the cells.
-
Incubation: Incubate for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with 2 mL of FACS buffer.
-
Fixation (Optional): If not acquiring samples immediately, resuspend the cells in 200 µL of a fixation buffer (e.g., 1% paraformaldehyde in PBS) and store at 4°C in the dark.
-
Data Acquisition: Acquire the samples on a flow cytometer. Collect a sufficient number of events (e.g., 50,000-100,000 events in the lymphocyte gate) for robust statistical analysis.
Data Presentation
The following tables summarize hypothetical quantitative data from the flow cytometry analysis of T-cells treated with an HPK1 degrader. The data is presented as mean ± standard deviation.
Table 1: Effect of HPK1 Degrader on Early T-Cell Activation Marker CD69
| Treatment Group | Concentration (nM) | % CD69+ of CD4+ T-cells | % CD69+ of CD8+ T-cells |
| Unstimulated Control | 0 | 2.1 ± 0.5 | 1.8 ± 0.4 |
| Stimulated + Vehicle | 0 | 45.3 ± 3.2 | 52.1 ± 4.5 |
| Stimulated + HPK1 Degrader | 10 | 62.5 ± 4.1 | 68.9 ± 5.3 |
| Stimulated + HPK1 Degrader | 100 | 78.9 ± 5.6 | 85.4 ± 6.1 |
| Stimulated + HPK1 Degrader | 1000 | 81.2 ± 5.9 | 88.3 ± 6.5 |
Table 2: Effect of HPK1 Degrader on Late T-Cell Activation Marker CD25
| Treatment Group | Concentration (nM) | % CD25+ of CD4+ T-cells | % CD25+ of CD8+ T-cells |
| Unstimulated Control | 0 | 4.5 ± 0.8 | 3.2 ± 0.6 |
| Stimulated + Vehicle | 0 | 38.7 ± 2.9 | 42.5 ± 3.8 |
| Stimulated + HPK1 Degrader | 10 | 55.1 ± 4.3 | 59.8 ± 4.9 |
| Stimulated + HPK1 Degrader | 100 | 72.4 ± 5.1 | 78.2 ± 5.7 |
| Stimulated + HPK1 Degrader | 1000 | 75.6 ± 5.5 | 81.3 ± 6.0 |
Table 3: Effect of HPK1 Degrader on PD-1 Expression on Activated T-Cells
| Treatment Group | Concentration (nM) | % PD-1+ of CD4+ T-cells | % PD-1+ of CD8+ T-cells |
| Unstimulated Control | 0 | 3.8 ± 0.7 | 5.1 ± 0.9 |
| Stimulated + Vehicle | 0 | 25.6 ± 2.1 | 30.4 ± 2.8 |
| Stimulated + HPK1 Degrader | 10 | 28.9 ± 2.5 | 34.1 ± 3.1 |
| Stimulated + HPK1 Degrader | 100 | 32.7 ± 2.9 | 38.6 ± 3.5 |
| Stimulated + HPK1 Degrader | 1000 | 34.1 ± 3.2 | 40.2 ± 3.8 |
Conclusion
This application note provides a comprehensive guide for assessing the impact of HPK1 degraders on T-cell activation. The detailed protocols for cell handling, stimulation, treatment, and flow cytometric analysis, coupled with the structured data presentation, offer a robust framework for researchers in immunology and drug discovery. The expected outcome is that the degradation of HPK1 will lead to a dose-dependent increase in the expression of T-cell activation markers CD69 and CD25 upon TCR stimulation. The analysis of PD-1 expression can also provide insights into the potential interplay between HPK1 degradation and the regulation of immune checkpoints. These methods are crucial for the preclinical evaluation of novel HPK1-targeting therapeutics.
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. benchchem.com [benchchem.com]
- 3. What are HPK1 modulators and how do they work? [synapse.patsnap.com]
- 4. rupress.org [rupress.org]
- 5. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 6. HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
Assessing Downstream Signaling of HPK1 Degradation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2] It functions as a critical negative regulator of T-cell receptor (TCR) signaling, thereby playing a crucial role in maintaining immune homeostasis.[3][4] Upon TCR engagement, HPK1 is activated and phosphorylates the adaptor protein SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) at Serine 376 (S376).[2][5] This phosphorylation event triggers the recruitment of 14-3-3 proteins, leading to the ubiquitination and subsequent proteasomal degradation of SLP-76.[1][6] The degradation of SLP-76 dismantles the TCR signaling complex, attenuating downstream signaling cascades, including the phosphorylation of Extracellular signal-regulated kinase (ERK), and ultimately dampening T-cell activation and cytokine production.[1][5]
Given its role as an immune checkpoint, HPK1 has emerged as a promising therapeutic target in immuno-oncology.[4][7] Degradation or inhibition of HPK1 is expected to block the phosphorylation of SLP-76 at S376, thereby stabilizing the SLP-76 protein and potentiating T-cell-mediated anti-tumor immunity.[2][3] These application notes provide a comprehensive guide to assessing the downstream signaling events following HPK1 degradation, with a specific focus on the phosphorylation of SLP-76 and ERK.
HPK1 Signaling Pathway
The degradation of HPK1 leads to the stabilization of the SLP-76 signaling scaffold, promoting downstream signaling and T-cell activation.
References
- 1. HPK1 citron homology domain regulates phosphorylation of SLP76 and modulates kinase domain interaction dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel pathway down-modulating T cell activation involves HPK-1–dependent recruitment of 14-3-3 proteins on SLP-76 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Potent Reverse Indazole Inhibitors for HPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 6. Attenuation of T Cell Receptor Signaling by Serine Phosphorylation-mediated Lysine 30 Ubiquitination of SLP-76 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Note: Confirmation of Ternary Complex Formation using Sequential Co-Immunoprecipitation
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The formation of ternary complexes, consisting of three distinct interacting molecules (e.g., two proteins and a small molecule, or three proteins), is a fundamental mechanism in numerous cellular processes, including signal transduction, enzyme regulation, and targeted protein degradation.[1] In the context of drug development, particularly for modalities like proteolysis-targeting chimeras (PROTACs), confirming the formation of a target protein:PROTAC:E3 ligase ternary complex is a critical step in validating the mechanism of action.[2][3][4]
While standard co-immunoprecipitation (Co-IP) is a cornerstone technique for investigating protein-protein interactions, it can yield ambiguous results when attempting to confirm a three-component complex.[1][5] A single Co-IP experiment pulling down one component might co-precipitate the other two independently, rather than as a unified complex. To address this, a more rigorous approach, sequential co-immunoprecipitation (sequential Co-IP), is employed. This method involves two successive immunoprecipitation steps to provide higher confidence in the existence of a stable ternary complex.[1][5][6]
This application note provides a detailed protocol for performing sequential Co-IP to confirm the formation of a ternary complex and offers guidance on data presentation and interpretation.
Signaling Pathway: Ternary Complex Formation
The formation of a ternary complex can be a critical event in a signaling cascade. For instance, in targeted protein degradation, a PROTAC molecule facilitates the interaction between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.
Caption: Conceptual diagram of a ternary complex.
Experimental Workflow: Sequential Co-Immunoprecipitation
The sequential Co-IP workflow is designed to isolate the ternary complex through two distinct pulldown steps, thereby increasing the specificity and confidence of the interaction.
Caption: Workflow for sequential co-immunoprecipitation.
Experimental Protocols
This protocol is a general guideline for confirming a ternary complex composed of Protein A, Protein B, and a linker molecule (which could be a small molecule or another protein). Optimization of buffer components, antibody concentrations, and incubation times may be necessary for specific protein complexes.
A. Solutions and Reagents
-
Lysis Buffer: Non-denaturing buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 or Triton X-100) supplemented with fresh protease and phosphatase inhibitors.
-
Wash Buffer: Lysis buffer with a lower detergent concentration (e.g., 0.1% NP-40 or Triton X-100).
-
First Elution Buffer: A buffer that will gently disrupt the antibody-bead interaction without denaturing the protein complex (e.g., a buffer containing a competitive peptide for a tagged protein, or a mild change in pH).[6][7]
-
Second Elution Buffer (Denaturing): 1x SDS-PAGE sample buffer (Laemmli buffer).
-
Antibodies: High-specificity antibodies for Protein A and Protein B validated for immunoprecipitation.
-
Beads: Protein A/G magnetic or agarose (B213101) beads.[8]
-
Control IgG: A non-specific IgG from the same species as the primary antibodies.[9]
B. Protocol
1. Cell Lysis
- Culture and treat cells to induce the formation of the ternary complex.
- Harvest cells and wash twice with ice-cold PBS.[10]
- Lyse the cell pellet in ice-cold lysis buffer for 30 minutes on ice with occasional vortexing.[10]
- Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[10]
- Transfer the supernatant (total cell lysate) to a new pre-chilled tube. Reserve a small aliquot as the "Input" control.
2. Pre-clearing (Optional but Recommended)
- Add Protein A/G beads to the cell lysate and incubate on a rotator for 1 hour at 4°C to reduce non-specific binding.[1][11]
- Pellet the beads and transfer the pre-cleared lysate to a new tube.
3. First Immunoprecipitation
- Add the primary antibody against Protein A to the pre-cleared lysate. In a parallel tube, add control IgG for a negative control.[1]
- Incubate overnight on a rotator at 4°C.
- Add pre-washed Protein A/G beads and incubate for 2-4 hours at 4°C.[1]
- Pellet the beads and wash three times with wash buffer.
4. First Elution
- Elute the captured complexes from the beads using the appropriate gentle elution buffer.[1][7] Incubate for the recommended time (e.g., 1-3 hours at 4°C for peptide competition).[7]
- Separate the beads from the eluate. The eluate now contains Protein A and its interacting partners.
5. Second Immunoprecipitation
- Add the primary antibody against Protein B to the eluate from the first IP.
- Incubate for 2-4 hours at 4°C on a rotator.
- Add fresh, pre-washed Protein A/G beads and incubate for another 2 hours at 4°C.[1]
- Pellet the beads and wash three times with wash buffer.
6. Final Elution
- After the final wash, resuspend the beads in 1x SDS-PAGE sample buffer.
- Boil the sample at 95-100°C for 5-10 minutes to elute and denature the final protein complexes.
7. Analysis by Western Blot
- Run the "Input" and final eluates on an SDS-PAGE gel.
- Transfer the proteins to a membrane and probe with antibodies against Protein A, Protein B, and the linker molecule (if an antibody is available).
Data Presentation
While Co-IP is primarily a qualitative technique, the relative abundance of co-precipitated proteins can be estimated by comparing band intensities on a Western blot.[8][12] This data should be presented in a clear and organized table.
| Sample | IP Antibody | Detected Protein A (Relative Band Intensity) | Detected Protein B (Relative Band Intensity) | Detected Linker (Relative Band Intensity) | Interpretation |
| Input | - | +++ | +++ | +++ | All components are expressed in the cell lysate. |
| 1st IP Eluate | Anti-Protein A | +++ | ++ | ++ | Protein A interacts with Protein B and the Linker. |
| Sequential IP Eluate | Anti-Protein A, then Anti-Protein B | + | +++ | + | Confirms the presence of Protein A, B, and the Linker in the same complex. |
| Control IP | Control IgG | - | - | - | Demonstrates the specificity of the primary antibody interactions. |
Relative band intensity can be denoted semi-quantitatively (e.g., +++, ++, +, -) or by densitometry analysis of the Western blot bands.
Troubleshooting
| Problem | Possible Cause | Solution |
| No prey protein detected | Weak or transient interaction. | Optimize lysis and wash buffers with lower stringency; consider in vivo cross-linking.[10][11] |
| Inefficient antibody for IP. | Use an antibody specifically validated for IP; test different antibodies.[10][13] | |
| Low expression of bait or prey proteins. | Overexpress the proteins of interest; use a more sensitive detection method.[10][13] | |
| High background | Non-specific binding to beads or antibody. | Pre-clear the lysate; increase the number and stringency of washes; use a high-quality, specific antibody.[10][14] |
| Antibody concentration is too high. | Titrate the antibody to determine the optimal concentration.[13] | |
| Co-elution of antibody heavy and light chains | Denaturing elution releases the IP antibody. | Use a cross-linking agent to covalently attach the antibody to the beads, or use specialized antibodies/reagents for IP that minimize chain elution.[14][15] |
Conclusion
Sequential co-immunoprecipitation is a robust method for providing strong evidence of ternary complex formation within a cellular context.[1][5] Careful experimental design, including the use of appropriate controls and optimized buffers, is crucial for obtaining clear and interpretable results. When combined with quantitative analysis of Western blot data, this technique offers valuable insights for researchers in basic science and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Correlating cellular ternary complex formation with degradation kinetics - American Chemical Society [acs.digitellinc.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Co-immunoprecipitation: Principles and applications | Abcam [abcam.com]
- 9. moodle2.units.it [moodle2.units.it]
- 10. benchchem.com [benchchem.com]
- 11. proteinguru.com [proteinguru.com]
- 12. Can Co-Immunoprecipitation (Co-IP) Be Used for Quantitative Comparison | MtoZ Biolabs [mtoz-biolabs.com]
- 13. kmdbioscience.com [kmdbioscience.com]
- 14. Protein Immunoprecipitation (IP), Co-Immunoprecipitation (Co-IP), and Pulldown Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
Application Notes and Protocols for the Pharmacokinetic and Pharmacodynamic Analysis of Oral HPK1 Degraders
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase that functions as a critical negative regulator of immune cell activation.[1][2][3] Predominantly expressed in hematopoietic cells, HPK1 attenuates signaling downstream of the T-cell receptor (TCR) and B-cell receptor (BCR).[3][4][5] Upon TCR engagement, HPK1 is activated and phosphorylates the adaptor protein SLP-76 at Serine 376, which dampens T-cell activation and proliferation.[3][4][5] This immunosuppressive role has positioned HPK1 as a promising therapeutic target in immuno-oncology.[2][6]
Targeting HPK1 with orally bioavailable small molecule degraders, such as Proteolysis Targeting Chimeras (PROTACs), offers a novel therapeutic strategy. These bifunctional molecules induce the ubiquitination and subsequent proteasomal degradation of the HPK1 protein, eliminating both its kinase and non-catalytic scaffold functions. This approach may provide a more profound and sustained immunological response compared to traditional kinase inhibitors.
This document provides a comprehensive guide to the preclinical pharmacokinetic (PK) and pharmacodynamic (PD) analysis of oral HPK1 degraders. It includes a summary of available data, detailed experimental protocols for key assays, and visual workflows to aid in the design and execution of these critical studies.
Data Presentation: Properties of Oral HPK1 Degraders
The following tables summarize the reported in vitro and in vivo properties of several preclinical oral HPK1 degraders.
Table 1: In Vitro Pharmacodynamic Properties of Oral HPK1 Degraders
| Compound ID | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | pSLP-76 Inhibition (IC₅₀, nM) | IL-2 Release (EC₅₀, nM) | Reference(s) |
| PROTAC HPK1 Degrader-5 (10m) | Jurkat | 5.0 ± 0.9 | ≥ 99 | Potent Inhibition | Stimulated Release | [7][8] |
| DD205-291 | Not Specified | 5.3 | >90 (Implied) | Dose-dependent Inhibition | Dose-dependent Induction | [5][9] |
| HZ-S506 | Jurkat, PBMC | < 10 | Robust Degradation | Not Specified | 279.1 | |
| Compound 2 | Jurkat | ~120 | >90 | Reduced Phosphorylation | ~200 | [10][11] |
| Unnamed PROTAC | Ramos | < 50 | > 90 | Not Specified | < 100 | [12] |
DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation.
Table 2: In Vivo Pharmacokinetic Properties of Oral HPK1 Degraders
| Compound ID | Species | Dose (mg/kg, Oral) | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC (ng·h/mL) | Oral Bioavailability (F%) | Reference(s) |
| 10m | Mouse | 3.0 | Not Specified | Not Specified | Not Specified | Decent PK Properties | [4] |
| DD205-291 | Not Specified | 0.5 | Not Specified | Not Specified | Not Specified | Favorable Profile | [5][9] |
| HZ-S506 | Not Specified | Not Specified | Higher than parent inhibitor | Not Specified | Not Specified | Excellent Properties | |
| Unnamed PROTAC | Mouse, Rat | Not Specified | High Exposure | Not Specified | Not Specified | Good Bioavailability | [12] |
| ARV-110 (PROTAC Control) | Mouse | 5 | ~200 | ~2 | ~1000 | 37.89 | [13][14] |
| Vepdegestrant (PROTAC Control) | Mouse | Not Specified | Not Specified | Not Specified | Not Specified | 17.91 | [6] |
Cₘₐₓ: Maximum plasma concentration. Tₘₐₓ: Time to reach Cₘₐₓ. AUC: Area under the concentration-time curve. F%: Oral Bioavailability.
Table 3: In Vivo Pharmacodynamic and Efficacy Data of Oral HPK1 Degraders
| Compound ID | Animal Model | Dose (mg/kg, Oral) | HPK1 Degradation in Tissue | Target Engagement (pSLP-76) | Tumor Growth Inhibition (TGI, %) | Reference(s) |
| PROTACs (General) | BALB/c Mice | 30 | >80% | >70% inhibition | >80% | |
| 10m | MC38 Syngeneic | 3.0 (QOD) | Not Specified | Not Specified | 30.22 (superior to inhibitor) | [4] |
| DD205-291 | MC38 Syngeneic | 0.5 (+ anti-PD1) | Not Specified | Not Specified | 91.0 | [5][9] |
| Unnamed PROTAC | MC38, CT26 Syngeneic | Not Specified | Robust | Increased T-cell signatures | Statistically significant | [12] |
QOD: Every other day.
Visualizations: Pathways and Workflows
The following diagrams illustrate the key signaling pathway and experimental workflows for the analysis of oral HPK1 degraders.
Caption: HPK1 negatively regulates TCR signaling.
Caption: In vitro experimental workflow for HPK1 degraders.
Caption: In vivo PK/PD experimental workflow.
Experimental Protocols
Protocol 1: Western Blotting for HPK1 Degradation
This protocol details the detection and quantification of HPK1 protein levels in cell lysates following treatment with a degrader compound.
A. Materials
-
Lysis Buffer: RIPA buffer (or similar) supplemented with protease and phosphatase inhibitors.
-
Protein Assay: BCA Protein Assay Kit.
-
Antibodies:
-
Primary Antibody: Rabbit anti-HPK1 (e.g., Cell Signaling Technology #46510, 1:1000 dilution).[8]
-
Primary Antibody: Rabbit anti-pSLP-76 (Ser376) (e.g., Cell Signaling Technology #76384, 1:1000 dilution).[15]
-
Loading Control: Mouse or Rabbit anti-β-Actin or anti-GAPDH (1:1000 to 1:10,000 dilution).
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG (1:2000 to 1:10,000 dilution).
-
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
B. Procedure
-
Sample Preparation:
-
Culture and treat cells with the HPK1 degrader at various concentrations and time points.
-
Wash cells with ice-cold PBS and lyse them using supplemented lysis buffer.
-
Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[16]
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts for all samples (typically 20-30 µg per lane). Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load samples onto an SDS-polyacrylamide gel and run electrophoresis to separate proteins by size.
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (e.g., anti-HPK1) diluted in Blocking Buffer overnight at 4°C.[16]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using a digital imager.
-
Quantify band intensities using densitometry software. Normalize HPK1 band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.
-
Protocol 2: Flow Cytometry for Phospho-SLP-76 (Ser376)
This protocol is for measuring the intracellular levels of phosphorylated SLP-76, a direct substrate of HPK1, as a marker of target engagement.
A. Materials
-
Cell Stimulation: Anti-human CD3 and anti-human CD28 antibodies.
-
Fixation Buffer: e.g., BD Cytofix™.
-
Permeabilization Buffer: e.g., BD Phosflow™ Perm Buffer III.
-
Staining Buffer: PBS with 2% FBS.
-
Antibodies:
-
Surface Markers: e.g., anti-CD3, anti-CD4, anti-CD8 conjugated to various fluorochromes.
-
Intracellular Antibody: Alexa Fluor® 647 anti-pSLP-76 (Ser376) (Clone E3G9U, Cell Signaling Technology #61762) or PE anti-pSLP-76 (Ser376).[4]
-
Isotype Control: Corresponding fluorescently-labeled isotype control antibody.
-
B. Procedure
-
Cell Treatment and Stimulation:
-
Treat immune cells (e.g., human PBMCs) with the HPK1 degrader for the desired time (e.g., 2-24 hours).
-
Stimulate the cells with soluble or plate-bound anti-CD3/CD28 antibodies for 15 minutes at 37°C to induce SLP-76 phosphorylation.
-
-
Surface Staining:
-
Wash the cells with Staining Buffer.
-
Stain for cell surface markers (e.g., CD3, CD4, CD8) for 30 minutes at 4°C, protected from light.
-
-
Fixation and Permeabilization:
-
Wash the cells and resuspend in Fixation Buffer. Incubate for 20 minutes at room temperature.
-
Wash again and permeabilize the cells by adding ice-cold Permeabilization Buffer and incubating on ice for 30 minutes.
-
-
Intracellular Staining:
-
Wash the permeabilized cells twice with Staining Buffer.
-
Resuspend the cells in Staining Buffer and add the anti-pSLP-76 (Ser376) antibody or the isotype control.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Wash the cells and resuspend in Staining Buffer.
-
Acquire data on a flow cytometer.
-
Gate on the T-cell populations of interest (e.g., CD4+ or CD8+ T-cells).
-
Analyze the median fluorescence intensity (MFI) of pSLP-76 staining in the degrader-treated samples compared to the stimulated vehicle control.
-
Protocol 3: LC-MS/MS for Quantifying Oral HPK1 Degraders in Plasma
This protocol provides a general framework for the bioanalysis of an oral HPK1 degrader in plasma samples from in vivo PK studies.
A. Materials
-
Plasma Samples: Collected from animals at various time points post-dosing.
-
Internal Standard (IS): A stable isotope-labeled version of the analyte or a structurally similar molecule.
-
Organic Solvent: Acetonitrile (B52724) or methanol (B129727) for protein precipitation.
-
LC-MS/MS System: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.
B. Procedure
-
Sample Preparation (Protein Precipitation):
-
Aliquot 20-50 µL of plasma sample, calibration standards, or quality control (QC) samples into a microcentrifuge tube or 96-well plate.
-
Add the internal standard solution.
-
Add 3-4 volumes of cold acetonitrile or methanol to precipitate plasma proteins.[13][14]
-
Vortex vigorously and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes.
-
Transfer the clear supernatant to a new plate or vials for analysis.
-
-
LC Separation:
-
Inject a small volume (e.g., 5-10 µL) of the prepared sample onto a C18 reverse-phase column.
-
Use a gradient elution with mobile phases typically consisting of water and acetonitrile/methanol, often with an additive like 0.1% formic acid to improve ionization.
-
-
MS/MS Detection:
-
Use a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI).
-
Optimize the MRM transitions (precursor ion → product ion) for both the analyte and the internal standard.
-
-
Quantification:
-
Prepare a calibration curve by spiking known concentrations of the HPK1 degrader into blank plasma. Typical concentration ranges for PROTACs can span from low ng/mL to several thousand ng/mL (e.g., 2-3000 ng/mL).[6][13][14]
-
Process the calibration standards and QCs alongside the unknown samples.
-
Calculate the peak area ratio of the analyte to the IS.
-
Determine the concentration of the HPK1 degrader in the unknown samples by interpolating their peak area ratios from the linear regression of the calibration curve.
-
Protocol 4: ELISA for Cytokine (IL-2, IFN-γ) Quantification
This protocol describes a sandwich ELISA for measuring cytokine levels in cell culture supernatants as a functional readout of T-cell activation.
A. Materials
-
ELISA Kit: Commercially available kits for human IL-2 or mouse IFN-γ (e.g., from R&D Systems, Abcam, Thermo Fisher). These kits typically include a pre-coated plate, detection antibody, standard, and substrate.
-
Wash Buffer: PBS with 0.05% Tween-20.
-
Stop Solution: e.g., 2 N H₂SO₄.
-
Microplate Reader: Capable of reading absorbance at 450 nm.
B. Procedure
-
Reagent and Sample Preparation:
-
Prepare all reagents, standards, and samples as directed by the kit manufacturer.
-
Create a standard curve by performing serial dilutions of the cytokine standard. Standard curve ranges are kit-dependent, for example, 31.2 - 2,000 pg/mL for a human IL-2 kit or 7.8 - 500 pg/mL for a mouse IFN-γ kit.[17]
-
Collect cell culture supernatants from the in vitro stimulation assay (Protocol 2). Centrifuge to remove any cells or debris.
-
-
Assay Performance:
-
Add standards and samples to the appropriate wells of the antibody-coated microplate.
-
Incubate as specified in the kit protocol (e.g., 2 hours at room temperature).
-
Wash the wells multiple times with Wash Buffer.
-
Add the biotin-conjugated detection antibody to each well and incubate.
-
Wash the wells again.
-
Add the streptavidin-HRP conjugate and incubate.
-
Wash the wells a final time.
-
-
Detection and Analysis:
-
Add the TMB substrate solution to each well and incubate in the dark until color develops.
-
Stop the reaction by adding the Stop Solution.
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance versus the concentration of the standards.
-
Calculate the concentration of the cytokine in the samples by interpolating their absorbance values from the standard curve. Remember to account for any sample dilutions.
-
Conclusion
The preclinical evaluation of oral HPK1 degraders requires a multifaceted approach integrating in vitro and in vivo studies. The data and protocols presented here provide a robust framework for assessing the pharmacokinetic and pharmacodynamic properties of these novel immunotherapeutic agents. Rigorous characterization of HPK1 degradation, target engagement, and functional consequences in immune cells, combined with a thorough understanding of the drug's in vivo exposure, is essential for identifying promising candidates for clinical development and ultimately harnessing the full therapeutic potential of HPK1 degradation in cancer therapy.
References
- 1. Mouse IFNg(Interferon Gamma) ELISA Kit [elkbiotech.com]
- 2. assaygenie.com [assaygenie.com]
- 3. bio-techne.com [bio-techne.com]
- 4. Phospho-SLP-76 (Ser376) (E3G9U) Rabbit Monoclonal Antibody (Alexa Fluor® 647 Conjugate) | Cell Signaling Technology [cellsignal.com]
- 5. HPK1 Antibody | Cell Signaling Technology [cellsignal.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. HPK1 (E1C3L) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 9. biocompare.com [biocompare.com]
- 10. Phospho-SLP-76 (Ser376) (E3G9U) Rabbit Monoclonal Antibody (Pacific Blue⢠Conjugate) | Cell Signaling Technology [cellsignal.com]
- 11. cdn.stemcell.com [cdn.stemcell.com]
- 12. Phospho-SLP-76 (Ser376) (D7S1K) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 13. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Phospho-SLP-76 (Ser376) (E3G9U) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 16. cdn.origene.com [cdn.origene.com]
- 17. Mouse IFN-gamma ELISA Kit Elisa Kit KE10094 | Proteintech [ptglab.com]
Application Notes and Protocols for Evaluating HPK1 Degrader Efficacy in Syngeneic Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase predominantly expressed in hematopoietic cells, has emerged as a critical negative regulator of T-cell receptor (TCR) signaling.[1][2][3] Upon TCR engagement, HPK1 is activated and subsequently phosphorylates the adaptor protein SLP-76, leading to its ubiquitination and proteasomal degradation.[2][3] This action dampens T-cell activation, proliferation, and cytokine production, thereby limiting the anti-tumor immune response.[2][3] Consequently, targeting HPK1 presents a promising strategy in cancer immunotherapy to enhance T-cell-mediated tumor killing.[1][4]
HPK1 degraders, often designed as PROteolysis TArgeting Chimeras (PROTACs), offer a novel therapeutic modality.[1][4] These bifunctional molecules bring HPK1 into proximity with an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[1][4] This approach not only inhibits the kinase activity of HPK1 but also eliminates its potential kinase-independent scaffolding functions, potentially leading to a more profound and sustained biological effect compared to small molecule inhibitors.[1]
Syngeneic mouse models, which utilize immunocompetent mice bearing tumors derived from the same genetic background, are indispensable tools for evaluating the efficacy of immuno-oncology agents like HPK1 degraders. These models provide a fully intact immune system, allowing for the comprehensive assessment of a drug's impact on the tumor microenvironment (TME) and the host's anti-tumor immune response.
These application notes provide a detailed overview and experimental protocols for evaluating the efficacy of HPK1 degraders in syngeneic mouse models.
HPK1 Signaling Pathway in T-Cells
The following diagram illustrates the negative regulatory role of HPK1 in the T-cell receptor signaling cascade.
Caption: HPK1 negatively regulates T-cell activation by phosphorylating SLP-76, leading to its degradation.
Mechanism of Action of HPK1 Degraders (PROTACs)
HPK1 PROTACs are heterobifunctional molecules that induce the degradation of HPK1. The following diagram outlines their mechanism of action.
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 3. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation | PLOS One [journals.plos.org]
- 4. jitc.bmj.com [jitc.bmj.com]
Troubleshooting & Optimization
Troubleshooting poor degradation efficiency of PROTAC HPK1 Degrader-2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with Hematopoietic Progenitor Kinase 1 (HPK1) degradation using PROTAC HPK1 Degrader-2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a proteolysis-targeting chimera (PROTAC), a heterobifunctional molecule designed to selectively target the HPK1 protein for degradation.[1] It consists of two active domains connected by a linker: one binds to HPK1, and the other recruits an E3 ubiquitin ligase.[2] By bringing HPK1 and the E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex.[2] This proximity induces the E3 ligase to transfer ubiquitin to HPK1, marking it for degradation by the 26S proteasome.[3][4] This targeted degradation leads to the suppression of HPK1's function as a negative regulator of T-cell receptor signaling.[5][6]
Q2: What are the key parameters to determine the optimal concentration of this compound?
A2: The two primary parameters for determining the efficacy of a PROTAC are:
-
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.[7]
-
Dmax: The maximal percentage of target protein degradation achievable with the PROTAC.[7]
The goal is to use a concentration that achieves sufficient degradation (ideally at or near Dmax) without inducing off-target effects or cytotoxicity.[7] For example, some PROTAC HPK1 degraders have shown DC50 values in the range of 1-23 nM in human peripheral blood mononuclear cells (PBMCs).[8][9][10]
Q3: What is the "hook effect" and how can I avoid it?
A3: The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at higher concentrations.[7] This occurs because at very high concentrations, the PROTAC is more likely to form binary complexes (either with HPK1 or the E3 ligase alone) rather than the productive ternary complex (HPK1-PROTAC-E3 ligase) required for degradation.[7] To avoid the hook effect, it is crucial to perform a dose-response experiment across a wide range of concentrations to identify the optimal concentration window that maximizes degradation before the effect diminishes.[7]
Q4: How long should I incubate my cells with this compound?
A4: The time required to achieve maximal degradation can vary between different PROTACs and cell lines. It is recommended to perform a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to identify the optimal incubation duration.[7] Some studies have shown significant HPK1 degradation within 3 hours of treatment, with sustained degradation for up to 72 hours.[11]
Q5: What are appropriate negative controls for my experiments?
A5: To ensure that the observed degradation of HPK1 is a direct result of the PROTAC's mechanism of action, several negative controls should be used:
-
A vehicle control (e.g., DMSO) to account for any effects of the solvent.[3]
-
A non-degrading epimer or a structurally similar but inactive version of the PROTAC. This can be a molecule where the E3 ligase-binding motif is modified to prevent binding.[11][12]
-
Co-treatment with a proteasome inhibitor (e.g., MG132) or an inhibitor of the cullin-RING ligase system (e.g., MLN4924) should rescue the degradation of HPK1, confirming the involvement of the ubiquitin-proteasome system.[3][11]
HPK1 Signaling Pathway
Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a negative regulator of T-cell activation.[5][13] Upon T-cell receptor (TCR) engagement, HPK1 is activated and subsequently phosphorylates downstream signaling molecules, which attenuates T-cell activation and proliferation.[6] By degrading HPK1, this compound can enhance T-cell-mediated anti-tumor immunity.[10]
Troubleshooting Poor Degradation Efficiency
Encountering poor or no degradation of HPK1 is a common challenge. This guide provides a systematic approach to identify the root cause of the issue.
Step 1: Optimize PROTAC Concentration and Incubation Time
Issue: The concentration of the degrader or the incubation time may be suboptimal.
Recommendation:
-
Dose-Response Experiment: Test a wide range of this compound concentrations (e.g., 0.1 nM to 10 µM) to determine the DC50 and identify the optimal concentration window, being mindful of the hook effect.[7]
-
Time-Course Experiment: At the optimal concentration, perform a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine the time required for maximal degradation.[7]
| Parameter | Experimental Range | Expected Outcome |
| Concentration | 0.1 nM - 10 µM | Identification of DC50 and Dmax |
| Incubation Time | 2 - 24 hours | Determination of optimal degradation time |
Step 2: Verify Cellular Permeability and Target Engagement
Issue: The PROTAC may not be entering the cells or engaging with HPK1 due to its high molecular weight.[12][14]
Recommendation:
-
Cellular Thermal Shift Assay (CETSA): This assay measures the thermal stability of a target protein.[14] Successful binding of the degrader to HPK1 will increase its thermal stability, resulting in a shift in its melting curve, which confirms target engagement in the cellular environment.[15]
Step 3: Confirm Ternary Complex Formation
Issue: The formation of a stable ternary complex between HPK1, the PROTAC, and the E3 ligase is essential for degradation.[2]
Recommendation:
-
Co-Immunoprecipitation (Co-IP): This is a common method to verify the formation of the ternary complex within cells.[14] By pulling down the E3 ligase, you can perform a Western blot to detect the presence of HPK1.
Step 4: Assess HPK1 Ubiquitination
Issue: If the ternary complex forms but is not productive, ubiquitination of HPK1 may fail.[14]
Recommendation:
-
In-Cell Ubiquitination Assay: Treat cells with this compound and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.[3] Immunoprecipitate HPK1 and then perform a Western blot using an anti-ubiquitin antibody to detect polyubiquitinated HPK1.
Step 5: Check Proteasome Activity
Issue: The degradation of HPK1 is dependent on a functional ubiquitin-proteasome system.[3]
Recommendation:
-
Proteasome Inhibitor Control: Co-treat cells with this compound and a proteasome inhibitor like MG132.[3] If the degradation of HPK1 is rescued, it confirms that the process is proteasome-dependent.[16]
Step 6: Verify E3 Ligase Expression
Issue: The chosen cell line may have low endogenous expression of the E3 ligase that is recruited by this compound.[3]
Recommendation:
-
Western Blot Analysis: Confirm the expression levels of the relevant E3 ligase (e.g., Cereblon or VHL) in your cell line via Western blot.[7]
Experimental Protocols
Protocol 1: Western Blot for HPK1 Degradation
-
Cell Seeding and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound for the desired amount of time. Include a DMSO vehicle control.[3]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[16]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[7]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Transfer the proteins to a PVDF or nitrocellulose membrane.[7][16]
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against HPK1 overnight at 4°C. Use a loading control antibody (e.g., β-actin or GAPDH) to normalize for protein loading.[7]
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Visualize the bands using an ECL substrate.[16]
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the HPK1 band intensity to the loading control.[7]
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
-
Cell Treatment: Treat cells with the optimal concentration of this compound for a short duration (e.g., 1-4 hours).[14]
-
Cell Lysis: Lyse cells in a non-denaturing IP lysis buffer with protease inhibitors.[14]
-
Immunoprecipitation: Pre-clear the lysate with Protein A/G agarose (B213101) beads. Incubate the pre-cleared lysate with an antibody against the E3 ligase (e.g., anti-Cereblon or anti-VHL) or HPK1 overnight at 4°C.[14]
-
Western Blot Analysis: Elute the immunoprecipitated proteins and analyze by Western blot for the presence of HPK1 and the E3 ligase.[14]
Protocol 3: In-Cell Ubiquitination Assay
-
Cell Treatment: Treat cells with this compound. Co-treat a set of cells with a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours prior to harvest.[14]
-
Cell Lysis: Lyse cells in a stringent buffer (e.g., RIPA buffer).[14]
-
Immunoprecipitation: Perform immunoprecipitation for HPK1 as described in the Co-IP protocol.[14]
-
Western Blot Analysis: Elute the immunoprecipitated proteins and run on an SDS-PAGE gel. Probe the Western blot with an anti-ubiquitin antibody.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. schrodinger.com [schrodinger.com]
- 5. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are HPK1 inhibitors and how do they work? [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. amsbio.com [amsbio.com]
- 10. jitc.bmj.com [jitc.bmj.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Multiple conformational states of the HPK1 kinase domain in complex with sunitinib reveal the structural changes accompanying HPK1 trans-regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Overcoming the "hook effect" in HPK1 degrader dose-response curves
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing HPK1 degraders, with a specific focus on addressing the "hook effect" observed in dose-response experiments.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of HPK1 degrader dose-response curves?
The "hook effect" is a phenomenon observed with bifunctional degraders like PROTACs, where the efficiency of HPK1 degradation decreases at high degrader concentrations.[1][2] This results in a characteristic bell-shaped or "hooked" dose-response curve, instead of a typical sigmoidal curve.[2] At optimal concentrations, the degrader effectively induces the degradation of the target protein; however, at excessive concentrations, its efficacy paradoxically diminishes.[2]
Q2: What is the molecular mechanism behind the hook effect?
The hook effect is caused by the formation of unproductive binary complexes at high concentrations of the HPK1 degrader.[1] A degrader functions by forming a productive ternary complex, which consists of the HPK1 target protein, the degrader molecule, and an E3 ligase. At excessively high concentrations, the degrader is more likely to form two distinct and non-productive binary complexes: one with HPK1 (Target-Degrader) and another with the E3 ligase (E3 Ligase-Degrader).[1][2] These binary complexes are unable to bring the target protein and the E3 ligase together, thereby inhibiting the formation of the productive ternary complex required for ubiquitination and subsequent degradation.[1][2]
Q3: What are the experimental consequences of the hook effect?
Troubleshooting Guides
Problem 1: My HPK1 degrader shows a bell-shaped dose-response curve, with decreased degradation at higher concentrations.
-
Likely Cause: You are observing the classic "hook effect".[2]
-
Troubleshooting Steps:
-
Confirm the Hook Effect: Repeat the experiment using a wider and more granular range of degrader concentrations. It is crucial to test concentrations well below and above the apparent optimal concentration to fully characterize the bell-shaped curve. A broad range, for instance from 1 pM to 100 µM, is recommended.
-
Determine Optimal Concentration: From the detailed dose-response curve, identify the concentration that yields the maximal degradation (Dmax). For subsequent experiments, it is advisable to use concentrations at or below this optimal level.
-
Assess Ternary Complex Formation: Employ biophysical or cellular assays to directly measure the formation of the HPK1-degrader-E3 ligase ternary complex at various concentrations. Techniques like co-immunoprecipitation (Co-IP) or NanoBRET can help correlate ternary complex formation with the observed degradation profile.
-
Problem 2: I am not observing any degradation of HPK1 at any of the tested concentrations.
-
Likely Cause: There are several potential reasons for a lack of degradation, including issues with the experimental system or the degrader itself.
-
Troubleshooting Steps:
-
Verify Target and E3 Ligase Expression: Confirm that your cell line expresses sufficient levels of both HPK1 and the specific E3 ligase recruited by your degrader.
-
Test a Wider Concentration Range: It's possible that the concentrations tested were too high and fell entirely within the hook effect region, or were too low to induce degradation.
-
Optimize Incubation Time: The kinetics of degradation can vary. Perform a time-course experiment at a fixed, potentially optimal concentration of the degrader to determine the ideal incubation time.
-
Include Essential Controls: Ensure your experimental setup includes a vehicle control (e.g., DMSO), a positive control degrader (if available), and a proteasome inhibitor control (e.g., MG132) to confirm that the degradation pathway is active.[1]
-
Confirm Target Engagement: Use assays like cellular thermal shift assay (CETSA) to verify that your degrader is binding to HPK1 within the cells.
-
Data Presentation
While some highly potent HPK1 degraders have been developed that do not exhibit a hook effect in direct degradation assays up to 10 µM, the phenomenon can manifest in downstream functional readouts. For example, a "bell-shaped" dose-response curve was observed for IL-2 secretion in Jurkat cells treated with the HPK1 degrader 10m .[1]
| Compound | Assay | Cell Line | Parameter | Value | Observation |
| 10k | HPK1 Degradation | Jurkat | DC50 | 3.8 nM | No hook effect observed up to 10 µM |
| Dmax | 96% | ||||
| 10l | HPK1 Degradation | Jurkat | DC50 | 4.4 nM | No hook effect observed up to 10 µM |
| Dmax | 97% | ||||
| 10m | HPK1 Degradation | Jurkat | DC50 | 2.5 nM | No hook effect observed up to 10 µM |
| Dmax | 98% | ||||
| 10m | IL-2 Secretion | Jurkat & PBMCs | Emax | ~2.5-3 fold > inhibitor | "Bell-shaped" dose-response curve |
Data summarized from a study on pyrazine-based HPK1 PROTAC degraders.[1]
Experimental Protocols
1. Western Blotting for HPK1 Dose-Response Curve Generation
This protocol outlines the steps to quantify HPK1 degradation following treatment with a degrader.
-
Cell Seeding: Seed cells (e.g., Jurkat) in multi-well plates and allow them to adhere overnight.
-
Degrader Treatment: Treat the cells with a wide serial dilution of the HPK1 degrader (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading for electrophoresis.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for HPK1 and a primary antibody for a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with appropriate HRP-conjugated secondary antibodies.
-
Imaging and Densitometry: Visualize the protein bands using an imaging system and quantify the band intensities. Normalize the HPK1 band intensity to the corresponding loading control band intensity. Finally, normalize these values to the vehicle-treated control to determine the percentage of remaining HPK1.
-
Curve Plotting: Plot the normalized HPK1 levels against the logarithm of the degrader concentration to generate the dose-response curve and identify any potential hook effect.
2. Co-Immunoprecipitation (Co-IP) to Assess Ternary Complex Formation
This protocol is designed to detect the interaction between HPK1 and the E3 ligase in the presence of the degrader.
-
Cell Treatment and Lysis: Treat cells with the HPK1 degrader at various concentrations (including one in the hook effect range, if observed) and a vehicle control. Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Add an antibody against either HPK1 or the E3 ligase to the cell lysates and incubate to form antibody-antigen complexes.
-
Complex Capture: Add protein A/G beads to the lysate to capture the antibody-antigen complexes.
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution and Western Blot Analysis: Elute the protein complexes from the beads. Analyze the eluate by Western blotting using antibodies against both HPK1 and the E3 ligase. An increased signal for the co-immunoprecipitated protein in the degrader-treated samples compared to the vehicle control indicates the formation of the ternary complex.
Visualizations
Caption: Simplified HPK1 signaling pathway in T-cells.
Caption: Mechanism of the hook effect.
Caption: Troubleshooting workflow for the hook effect.
References
Technical Support Center: Optimizing HPK1 PROTAC Linker Design
Welcome to the technical support center for researchers, scientists, and drug development professionals working on Hematopoietic Progenitor Kinase 1 (HPK1) PROTACs. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you optimize linker design and improve the efficacy of your HPK1 degraders.
Frequently Asked Questions (FAQs)
Q1: My HPK1 PROTAC shows good binding to HPK1 and the E3 ligase in binary assays, but it doesn't induce degradation in cells. What is the likely problem?
A1: This is a common issue that often points to a suboptimal linker. While binary binding is necessary, it does not guarantee the formation of a stable and productive ternary complex (HPK1-PROTAC-E3 ligase). The linker's length, composition, and attachment points are critical for orienting the two proteins correctly for ubiquitin transfer.[1]
-
Troubleshooting Steps:
-
Vary Linker Length: The distance between HPK1 and the E3 ligase is crucial. Synthesize and test a series of PROTACs with different linker lengths (e.g., varying numbers of PEG or alkyl units).[2]
-
Modify Linker Composition: A highly flexible linker may not be ideal. Consider incorporating more rigid elements like piperazine (B1678402) or piperidine (B6355638) rings to pre-organize the PROTAC into a productive conformation.[3][4]
-
Change Attachment Points: The "exit vector" on both the HPK1 binder and the E3 ligase ligand can dramatically alter the ternary complex geometry. If possible, based on structural data, test alternative attachment points that are solvent-exposed and do not disrupt primary binding interactions.[1]
-
Assess Ternary Complex Formation: Use biophysical assays like SPR or ITC to directly measure the formation and stability of the ternary complex. A lack of positive cooperativity can indicate a poorly designed linker.[5][6]
-
Q2: How do I choose between a VHL and a Cereblon (CRBN) E3 ligase for my HPK1 PROTAC?
A2: The choice between VHL and CRBN is a critical design decision that can affect potency, selectivity, and pharmacokinetic properties.[] There is no single best answer, and the optimal choice may be target-dependent.
-
Cereblon (CRBN):
-
Advantages: CRBN ligands (e.g., pomalidomide) are generally smaller and can lead to PROTACs with better drug-like properties.[] CRBN is often associated with a fast catalytic rate.
-
Disadvantages: CRBN ligands can have off-target effects on zinc-finger transcription factors.[]
-
-
Von Hippel-Lindau (VHL):
-
Advantages: VHL has a more buried binding pocket, which can lead to better selectivity.[]
-
Disadvantages: VHL ligands are typically larger, which can negatively impact the cell permeability and overall size of the PROTAC.[] VHL expression can be downregulated in hypoxic conditions, such as in solid tumors.
-
-
Recommendation: If initial attempts with one ligase fail, it is highly recommended to synthesize PROTACs recruiting the other. For HPK1, potent degraders have been successfully developed using CRBN ligands.[3][8]
Q3: I'm observing the "hook effect" with my HPK1 PROTAC. How can I mitigate it?
A3: The hook effect, where degradation efficiency decreases at high PROTAC concentrations, is caused by the formation of unproductive binary complexes (HPK1-PROTAC or E3-PROTAC) that compete with the productive ternary complex.[9]
-
Troubleshooting Steps:
-
Titrate to Lower Concentrations: Always perform a wide dose-response curve to identify the optimal concentration range for degradation and to characterize the bell-shaped curve of the hook effect. The most effective concentration is often in the nanomolar range.[9]
-
Enhance Ternary Complex Cooperativity: The hook effect is less pronounced for PROTACs that form highly stable ternary complexes. Re-engineering the linker to improve cooperativity can widen the effective concentration window.[1] A well-designed linker can create favorable interactions within the ternary complex, enhancing its stability.[1]
-
Q4: How can I improve the aqueous solubility and cell permeability of my HPK1 PROTAC?
A4: Due to their high molecular weight, PROTACs often have poor physicochemical properties.[10][11] The linker is a key component that can be modified to improve these characteristics.
-
Improving Solubility: Incorporate polar groups or ionizable basic nitrogen atoms into the linker.[1] PEG linkers are frequently used to increase hydrophilicity.[4]
-
Improving Permeability: This requires a balance. While polar groups improve solubility, they can reduce passive permeability. Strategies include optimizing the linker to allow the PROTAC to adopt a more compact, less polar conformation that can mask some of its polar surface area.[11]
Quantitative Data on HPK1 PROTAC Linker Optimization
The following tables summarize data from a study developing pyrazine-based HPK1 PROTACs, illustrating how linker modifications impact degradation potency (DC₅₀) and efficacy (Dₘₐₓ).[3]
Table 1: Effect of Linker Length and Composition (Alkyl/PEG Linkers)
| Compound ID | Linker Composition | Linker Length (atoms) | HPK1 DC₅₀ (nM) | Dₘₐₓ (%) |
| 10a | PEG | 6 | 18.0 | 90 |
| 10b | PEG | 7 | 10.0 | 95 |
| 10c | Alkyl | 6 | 6.2 | 98 |
| 10d | Alkyl | 7 | 3.8 | 99 |
| 10e | Alkyl | 8 | 2.5 | >99 |
Data sourced from J Med Chem. 2025 Jul 30.[3]
Table 2: Effect of Incorporating Rigid Heterocyclic Moieties in the Linker
| Compound ID | Linker Composition | HPK1 DC₅₀ (nM) | Dₘₐₓ (%) |
| 10j | Azetidine | 10.5 | 80 |
| 10k | Piperidine | 3.8 | 96 |
| 10l | Pyrrolidine | 4.4 | 97 |
| 10m | Pyrrolidine | 2.5 | 98 |
Data sourced from J Med Chem. 2025 Jul 30.[3]
Diagrams and Visualizations
Caption: HPK1 negatively regulates T-Cell Receptor (TCR) signaling.
Caption: An iterative workflow for HPK1 PROTAC development.
Caption: The "Hook Effect" at high PROTAC concentrations.
Experimental Protocols
Protocol 1: Western Blot for HPK1 Degradation (DC₅₀/Dₘₐₓ Determination)
This protocol describes how to quantify the reduction of HPK1 protein levels in cells after PROTAC treatment.
-
Cell Culture and Treatment:
-
Seed Jurkat cells or another suitable hematopoietic cell line in 6-well plates to achieve a density of approximately 1x10⁶ cells/mL.
-
Prepare serial dilutions of your HPK1 PROTACs in culture medium. A typical concentration range is 0.1 nM to 10 µM. Include a vehicle control (e.g., 0.1% DMSO).
-
Treat the cells with the PROTAC dilutions for a fixed duration, typically 18-24 hours, at 37°C and 5% CO₂.
-
-
Cell Lysis:
-
Harvest cells by centrifugation (500 x g, 5 min, 4°C).
-
Wash the cell pellet once with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[12]
-
Incubate on ice for 30 minutes, then clarify the lysate by centrifugation (16,000 x g, 20 min, 4°C).[12]
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize all samples to the same protein concentration (e.g., 20-30 µg) and add Laemmli sample buffer. Boil at 95°C for 5-10 minutes.[13]
-
Separate proteins on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane with a primary antibody against HPK1 overnight at 4°C.[14]
-
Incubate with a primary antibody against a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane 3x with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Wash the membrane 3x with TBST.
-
Visualize bands using an Enhanced Chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the HPK1 band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of HPK1 remaining relative to the vehicle-treated control.
-
Plot the percentage of degradation versus PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.[15]
-
Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
This protocol provides a framework for measuring the kinetics of binary and ternary complex formation.
-
Chip Preparation and Ligand Immobilization:
-
Select a suitable sensor chip (e.g., a Series S Sensor Chip SA for biotinylated proteins).
-
Immobilize a biotinylated E3 ligase (e.g., VHL or CRBN complex) onto the chip surface to a target level of ~100-200 RU.[16]
-
-
Binary Interaction Analysis (PROTAC to E3 Ligase):
-
Prepare a running buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM TCEP, 0.005% P20, pH 7.4).[16]
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to measure the association and dissociation rates.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the equilibrium dissociation constant (Kᴅ).
-
-
Ternary Complex Formation Analysis:
-
Prepare a series of samples containing a fixed, saturating concentration of the target protein (HPK1 kinase domain) and varying concentrations of the PROTAC. Pre-incubate these mixtures briefly.
-
Inject these mixtures over the E3 ligase-immobilized surface. The increased binding response compared to the PROTAC alone indicates ternary complex formation.[6]
-
Fit the data to determine the Kᴅ of the ternary complex.
-
-
Cooperativity Calculation:
-
Calculate the cooperativity factor (alpha, α) using the formula: α = Kᴅ (Binary) / Kᴅ (Ternary).[6]
-
An α > 1 indicates positive cooperativity, meaning the binding of the PROTAC to one protein enhances its affinity for the other, which is a hallmark of an effective PROTAC.
-
References
- 1. lifesensors.com [lifesensors.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. charnwooddiscovery.com [charnwooddiscovery.com]
- 6. pubs.acs.org [pubs.acs.org]
- 8. Discovery of a Novel Potent and Orally Efficacious PROTAC Degrader of HPK1 for Tumor Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. bio-rad.com [bio-rad.com]
- 13. ptglab.com [ptglab.com]
- 14. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 15. benchchem.com [benchchem.com]
- 16. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
Technical Support Center: Strategies to Improve Oral Bioavailability of PROTAC HPK1 Degraders
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on PROTAC HPK1 degraders. The content is designed to address specific issues encountered during experiments aimed at improving oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: Why is achieving good oral bioavailability for PROTAC HPK1 degraders challenging?
A1: PROTAC HPK1 degraders, like most PROTACs, are large molecules that often fall "beyond the Rule of Five" (bRo5), a set of guidelines used to predict the druglikeness of a molecule.[1][2] Their high molecular weight, large polar surface area, and number of rotatable bonds contribute to poor physicochemical properties such as low aqueous solubility and poor membrane permeability.[3][4] These characteristics hinder their absorption from the gastrointestinal tract into the bloodstream, leading to low oral bioavailability.[1] Additionally, they can be susceptible to first-pass metabolism in the liver, further reducing the amount of active compound that reaches systemic circulation.[3][4]
Q2: What are the key initial strategies to consider for improving the oral bioavailability of a novel HPK1 degrader?
A2: A multi-pronged approach is often necessary. Key strategies include:
-
Linker Optimization: The linker connecting the HPK1 binder and the E3 ligase ligand plays a crucial role. Modifying its length, composition, and rigidity can influence the molecule's overall physicochemical properties.[3][] Strategies like replacing flexible PEG linkers with more rigid structures (e.g., a 1,4-disubstituted phenyl ring) or introducing methylation can improve permeability.[3][6]
-
E3 Ligase Ligand Selection: The choice of E3 ligase ligand can impact the PROTAC's properties. Ligands for Cereblon (CRBN) are often smaller and can lead to PROTACs with more "drug-like" properties compared to those targeting VHL.[7]
-
Prodrug Approach: A prodrug strategy can be employed where a lipophilic group is temporarily attached to the PROTAC, often on the E3 ligase ligand, to enhance its absorption.[4] This group is later cleaved in vivo to release the active degrader.[4]
-
Formulation Strategies: For poorly soluble compounds, advanced formulation techniques can be highly effective. Amorphous solid dispersions (ASDs) and lipid-based formulations are common approaches to improve the dissolution and absorption of hydrophobic drugs like PROTACs.[8][9][10]
Q3: How does the choice of E3 ligase affect the oral bioavailability of an HPK1 degrader?
A3: The E3 ligase ligand is a significant contributor to the overall size and properties of the PROTAC molecule. CRBN ligands, such as derivatives of thalidomide, are generally smaller and more compact than many VHL ligands.[7] Consequently, CRBN-recruiting HPK1 PROTACs may have a lower molecular weight and more favorable physicochemical properties for oral absorption. Several orally bioavailable PROTACs that have advanced to clinical trials utilize CRBN as the E3 ligase.[7]
Troubleshooting Guide
Problem 1: My HPK1 PROTAC shows potent degradation in vitro but has very low oral bioavailability in animal models.
Possible Causes and Solutions:
| Possible Cause | Suggested Troubleshooting Step | Experimental Protocol |
| Poor Permeability | The large size and polarity of the PROTAC may be preventing its passage across the intestinal epithelium. | Assess intestinal permeability using a Caco-2 permeability assay. A low apparent permeability coefficient (Papp) in the apical to basolateral (A-B) direction would confirm this issue.[11][12] |
| High Efflux | The PROTAC may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the gut, which actively pump it back into the intestinal lumen. | Perform a bi-directional Caco-2 assay to determine the efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 suggests active efflux.[11] |
| Low Aqueous Solubility | The PROTAC may not be dissolving sufficiently in the gastrointestinal fluids to be absorbed. | Evaluate the thermodynamic and kinetic solubility of the compound in biorelevant media such as Simulated Gastric Fluid (SGF) and Fasted State Simulated Intestinal Fluid (FaSSIF). |
| High First-Pass Metabolism | The PROTAC may be rapidly metabolized by enzymes in the intestine or liver before it can reach systemic circulation. | Conduct in vitro metabolic stability assays using liver microsomes or hepatocytes to determine the intrinsic clearance of the compound. |
Problem 2: The Caco-2 assay shows my HPK1 PROTAC has high efflux. What can I do?
Possible Solutions:
-
Structural Modification: Subtle changes to the PROTAC structure, particularly within the linker or E3 ligase ligand, can sometimes reduce its recognition by efflux transporters. Introducing intramolecular hydrogen bonds to create a more compact, "chameleon-like" structure can shield polar groups and improve permeability.
-
Linker Methylation: Adding methyl groups to the linker can rigidify the molecule and alter its conformation, which has been shown to reduce the efflux ratio and improve oral bioavailability for some PROTACs.[6][13]
-
Co-dosing with an Efflux Inhibitor (for research purposes): In preclinical studies, co-administering the PROTAC with a known P-gp inhibitor (e.g., verapamil) can help confirm if P-gp-mediated efflux is the primary reason for low bioavailability. This is a diagnostic tool rather than a therapeutic strategy.
Quantitative Data Summary
The following tables summarize key in vitro and in vivo data for selected orally bioavailable HPK1 PROTAC degraders.
Table 1: In Vitro Degradation Potency of HPK1 PROTACs
| Compound | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | E3 Ligase | Reference |
| Compound 10m | Jurkat | 5.0 ± 0.9 | ≥ 99 | CRBN | [14] |
| Compound C3 | Not Specified | 21.26 | >90 | CRBN | [15] |
| Unnamed PROTAC | Ramos | <50 | >90 | CRBN | [16][17] |
DC₅₀: Concentration for 50% maximal degradation; Dₘₐₓ: Maximum degradation.
Table 2: In Vivo Oral Pharmacokinetics of HPK1 PROTACs
| Compound | Species | Dose (mg/kg, p.o.) | Cₘₐₓ (ng/mL) | Oral Bioavailability (F%) | Reference |
| Compound C3 | Not Specified | Not Specified | 10,899.92 | 81.7 | [15] |
| Unnamed PROTAC | Mouse & Rat | Not Specified | High | High | [16][17] |
p.o.: Oral administration; Cₘₐₓ: Maximum plasma concentration; F%: Oral bioavailability.
Key Experimental Protocols
Protocol 1: Western Blot for HPK1 Degradation
Objective: To quantify the reduction in HPK1 protein levels in cells following treatment with a PROTAC degrader.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-HPK1 and anti-loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
Procedure:
-
Cell Treatment: Seed cells (e.g., Jurkat cells) and treat with a range of concentrations of the HPK1 PROTAC degrader for a specified time (e.g., 24 hours).[7] Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using ice-cold lysis buffer.[18]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts for all samples, add Laemmli sample buffer, boil at 95°C for 5 minutes, and load onto an SDS-PAGE gel.[18]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-HPK1 antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[19]
-
Detection: Wash the membrane again, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the HPK1 signal to the loading control. Calculate DC₅₀ and Dₘₐₓ values.
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability and potential for active efflux of an HPK1 PROTAC degrader.
Materials:
-
Caco-2 cells (ATCC).
-
Transwell inserts (e.g., 24-well format).
-
Cell culture medium.
-
Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) with or without 0.25% BSA.[20]
-
Test compound (HPK1 PROTAC) and control compounds (e.g., atenolol (B1665814) for low permeability, propranolol (B1214883) for high permeability).
-
LC-MS/MS system for sample analysis.
Procedure:
-
Cell Culture: Culture Caco-2 cells on Transwell inserts for 18-22 days until they form a differentiated and polarized monolayer.[11]
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer before the experiment.
-
Assay Setup:
-
Wash the cell monolayers with transport buffer.
-
For apical to basolateral (A-B) permeability , add the test compound to the apical (donor) compartment and fresh buffer to the basolateral (receiver) compartment.
-
For basolateral to apical (B-A) permeability , add the test compound to the basolateral (donor) compartment and fresh buffer to the apical (receiver) compartment.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[12]
-
Sampling: At the end of the incubation, collect samples from both the donor and receiver compartments.
-
Analysis: Analyze the concentration of the compound in the samples using LC-MS/MS.
-
Calculation:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
Calculate the efflux ratio = Papp (B-A) / Papp (A-B).[11]
-
Visualizations
HPK1 Negative Feedback Loop in T-Cell Receptor Signaling
Hematopoietic Progenitor Kinase 1 (HPK1) acts as a negative regulator of T-cell activation. Upon T-Cell Receptor (TCR) engagement, HPK1 is activated and subsequently phosphorylates key adaptor proteins like SLP-76.[21][22][23] This phosphorylation leads to the attenuation of downstream signaling, thereby dampening the T-cell response.[22][24] HPK1 degraders aim to eliminate HPK1, thus removing this braking mechanism and enhancing T-cell activation for anti-tumor immunity.
Caption: HPK1 signaling pathway illustrating its negative regulatory role in T-cell activation.
General Workflow for Improving Oral Bioavailability
This workflow outlines a systematic approach for optimizing the oral bioavailability of a lead HPK1 PROTAC degrader. It begins with an initial assessment of degradation potency and physicochemical properties, followed by iterative cycles of design, synthesis, and testing based on in vitro and in vivo data.
Caption: Iterative workflow for the optimization of HPK1 PROTAC oral bioavailability.
References
- 1. Orally Bioavailable Proteolysis-Targeting Chimeras: An Innovative Approach in the Golden Era of Discovering Small-Molecule Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. Linker Methylation as a Strategy to Enhance PROTAC Oral Bioavailability: Insights from Molecular Properties and Conformational Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Early evaluation of opportunities in oral delivery of PROTACs to overcome their molecular challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Caco-2 Permeability | Evotec [evotec.com]
- 12. enamine.net [enamine.net]
- 13. Linker Methylation as a Strategy to Enhance PROTAC Oral Bioavailability: Insights from Molecular Properties and Conformational Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of a Novel Potent and Orally Efficacious PROTAC Degrader of HPK1 for Tumor Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of an Exceptionally Orally Bioavailable and Potent HPK1 PROTAC with Enhancement of Antitumor Efficacy of Anti-PD-L1 Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. researchgate.net [researchgate.net]
- 18. bio-rad.com [bio-rad.com]
- 19. origene.com [origene.com]
- 20. enamine.net [enamine.net]
- 21. aacrjournals.org [aacrjournals.org]
- 22. benchchem.com [benchchem.com]
- 23. aacrjournals.org [aacrjournals.org]
- 24. rupress.org [rupress.org]
Assessing selectivity of HPK1 degraders against other MAP4K family members like GLK
This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the selectivity of Hematopoietic Progenitor Kinase 1 (HPK1) degraders, particularly against other Mitogen-activated protein kinase kinase kinase kinase (MAP4K) family members like Germinal Center Kinase-Like Kinase (GLK).
Frequently Asked Questions (FAQs)
Q1: Why is selectivity for HPK1 degraders over GLK crucial?
A1: Achieving high selectivity for HPK1 over GLK is critical due to their opposing roles in T-cell signaling. HPK1 is a negative regulator of T-cell activation, and its inhibition or degradation is a promising strategy to enhance anti-tumor immunity.[1][2][3] Conversely, GLK (also known as MAP4K3) is a positive regulator of T-cell signaling.[4][5] Therefore, non-selective degradation of GLK could counteract the desired therapeutic effect of HPK1 degradation, potentially dampening the immune response.[6][7]
Q2: What are the primary methods to assess the selectivity of HPK1 degraders?
A2: The selectivity of HPK1 degraders is typically assessed using a combination of in vitro and cellular assays:
-
Biochemical Assays: These assays measure the direct interaction between the degrader and the purified kinases (HPK1 and GLK) to determine binding affinity (Kd) or inhibitory concentration (IC50).[8][9]
-
Cell-Based Assays (Western Blotting): This is a fundamental technique to quantify the dose- and time-dependent reduction in cellular levels of HPK1 and GLK upon treatment with the degrader.[10][11]
-
Mass Spectrometry-Based Proteomics: This powerful approach provides a global and unbiased view of the proteome-wide effects of the degrader, confirming on-target degradation and identifying potential off-target effects, including the degradation of other MAP4K family members.[12][13][14]
Q3: My HPK1 degrader shows high potency in biochemical assays but weak degradation in cells. What are the possible reasons?
A3: Discrepancies between biochemical and cell-based assay results are common and can be attributed to several factors:
-
Poor Cell Permeability: The degrader may have suboptimal physicochemical properties that limit its ability to cross the cell membrane and reach the intracellular target.[15]
-
Cellular Efflux: The degrader could be a substrate for efflux pumps, which actively transport it out of the cell.[15]
-
Ternary Complex Formation: Efficient degradation requires the formation of a stable ternary complex between the degrader, HPK1, and an E3 ligase. Poor ternary complex formation in a cellular context can lead to inefficient degradation.
-
Compound Stability: The degrader may be unstable in the cellular environment and get metabolized before it can induce degradation.
Troubleshooting Guides
Problem 1: Inconsistent or No Degradation of HPK1 in Western Blot
-
Possible Cause:
-
Suboptimal antibody performance.
-
Inefficient cell lysis and protein extraction.
-
Issues with SDS-PAGE and protein transfer.
-
Degrader inactivity or instability.
-
-
Troubleshooting Steps:
-
Antibody Validation: Validate the specificity of your primary antibody for HPK1. Include positive and negative controls.[16]
-
Lysis Buffer Optimization: Ensure your lysis buffer contains protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.[17]
-
Transfer Efficiency: Check protein transfer by staining the membrane with Ponceau S after transfer.[18]
-
Degrader Integrity: Verify the correct storage and handling of the degrader. Test a fresh batch if necessary.[15]
-
Problem 2: Significant GLK Degradation Observed
-
Possible Cause:
-
The degrader is not selective for HPK1.
-
High concentrations of the degrader are being used, leading to off-target effects.
-
-
Troubleshooting Steps:
-
Dose-Response Experiment: Perform a dose-response experiment to determine the concentration at which the degrader selectively degrades HPK1 without affecting GLK levels.
-
Proteomics Analysis: Conduct a proteome-wide analysis to comprehensively assess the selectivity of the degrader.[19]
-
Structural Modification: If selectivity remains an issue, medicinal chemistry efforts may be required to modify the degrader structure to improve its selectivity for HPK1 over GLK.[6]
-
Data Presentation
Table 1: Comparative Degradation Potency of a Selective HPK1 Degrader (Example Data)
| Compound | Target | DC50 (nM) | Max Degradation (%) | Selectivity (GLK/HPK1) | Reference |
| E3 | HPK1 | 3.16 | >95 | >1000-fold | [6] |
| GLK | >3000 | <10 | [6] | ||
| DD205-291 | HPK1 | Potent | Dose-dependent | High | [20][21] |
| GLK | Not specified | Not specified |
DC50: Half-maximal degradation concentration.
Experimental Protocols
Protocol 1: Western Blotting for HPK1 and GLK Degradation
-
Cell Culture and Treatment:
-
Seed appropriate cells (e.g., Jurkat T-cells) in 6-well plates.
-
Treat cells with varying concentrations of the HPK1 degrader or DMSO (vehicle control) for the desired time points (e.g., 4, 8, 16, 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[11]
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and add Laemmli sample buffer.
-
Boil samples at 95°C for 5 minutes.[10]
-
Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[18]
-
Incubate the membrane with primary antibodies against HPK1, GLK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply an ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software. Normalize the HPK1 and GLK band intensities to the loading control.
-
Protocol 2: Mass Spectrometry-Based Proteomics for Selectivity Profiling
-
Sample Preparation:
-
Treat cells with the HPK1 degrader at a concentration that gives maximal HPK1 degradation and a control (DMSO).
-
Harvest cells and perform cell lysis.
-
Quantify protein concentration.
-
-
Protein Digestion:
-
Denature, reduce, and alkylate the proteins.
-
Digest the proteins into peptides using trypsin overnight.
-
-
Peptide Labeling (for multiplexed analysis, e.g., TMT):
-
Label the peptides from different treatment conditions with tandem mass tags (TMT).
-
Combine the labeled peptide samples.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Analyze the peptide mixture using a high-resolution mass spectrometer coupled with a liquid chromatography system.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using specialized software (e.g., MaxQuant, Proteome Discoverer).
-
Identify and quantify thousands of proteins across all samples.
-
Perform statistical analysis to identify proteins that are significantly up- or down-regulated upon treatment with the HPK1 degrader.
-
Confirm the selective degradation of HPK1 and assess the impact on GLK and other MAP4K family members.[19]
-
Visualizations
Caption: HPK1 signaling pathway negatively regulating T-cell activation.
Caption: GLK signaling pathway positively regulating T-cell activation.
Caption: Experimental workflow for assessing HPK1 degrader selectivity.
References
- 1. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. MAP4K Family Kinases and DUSP Family Phosphatases in T-Cell Signaling and Systemic Lupus Erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MAP4K Family Kinases in Immunity and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Collection - Discovery of a New and Selective HPK1 PROTAC for Enhancing Tumor Immunotherapy through Eliminating GLK Degradation - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 8. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. sapient.bio [sapient.bio]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. bio-rad.com [bio-rad.com]
- 19. Target Identification and Selectivity Analysis of Targeted Protein Degraders [chomixbio.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Discovery of Novel PROTAC-Based HPK1 Degraders with High Potency and Selectivity for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Potential Resistance Mechanisms to HPK1 Degradation
This technical support center is designed for researchers, scientists, and drug development professionals investigating the targeted degradation of Hematopoietic Progenitor Kinase 1 (HPK1). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments, along with detailed experimental protocols and data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of HPK1 degradation?
A1: HPK1 is primarily degraded through the ubiquitin-proteasome system (UPS). This process involves the tagging of HPK1 with ubiquitin molecules, which marks it for destruction by the proteasome. The CUL7/Fbxw8 ubiquitin ligase complex has been identified as one E3 ligase responsible for targeting HPK1 for degradation[1]. More recently, Proteolysis Targeting Chimeras (PROTACs) have been developed to hijack the UPS to induce HPK1 degradation specifically. These bifunctional molecules bring HPK1 into proximity with an E3 ligase, leading to its ubiquitination and subsequent degradation[2][3].
Q2: We are observing incomplete degradation of HPK1 with our PROTAC. What are the potential causes?
A2: Incomplete degradation can stem from several factors. These include suboptimal PROTAC concentration, poor cell permeability, or rapid metabolism of the compound. Additionally, the specific cell line being used may have low expression levels of the E3 ligase that your PROTAC is designed to recruit. It is also possible that the ternary complex, consisting of the PROTAC, HPK1, and the E3 ligase, is not forming efficiently.
Q3: Could mutations in HPK1 lead to resistance to PROTAC-mediated degradation?
A3: Yes, mutations in the HPK1 protein can confer resistance. A mutation in the binding site for the PROTAC could prevent the formation of the ternary complex, thereby inhibiting degradation[4]. However, because PROTACs can often bind to sites other than the active site of the kinase, they may be able to overcome resistance mechanisms that affect traditional kinase inhibitors[5].
Q4: Are there compensatory signaling pathways that could be activated upon HPK1 degradation, leading to a resistant phenotype?
A4: The loss of HPK1, a negative regulator of T-cell signaling, is generally expected to enhance immune responses. However, cellular signaling pathways are complex and can exhibit compensatory mechanisms. For instance, HPK1 is known to be involved in the JNK signaling pathway[1][6]. It is plausible that chronic degradation of HPK1 could lead to feedback loops or the upregulation of other signaling molecules that dampen the desired cellular response. Further research is needed to fully elucidate these potential compensatory pathways.
Q5: How can we confirm that the observed loss of HPK1 is due to proteasomal degradation?
A5: A rescue experiment using a proteasome inhibitor is the standard method to confirm proteasome-dependent degradation. Pre-treating your cells with a proteasome inhibitor, such as MG132, before adding your HPK1 degrader should prevent the degradation of HPK1. If HPK1 levels are restored in the presence of the proteasome inhibitor, it confirms that the degradation is mediated by the proteasome.
Troubleshooting Guides
Problem 1: No or minimal HPK1 degradation observed after treatment with a PROTAC degrader.
| Possible Cause | Troubleshooting Steps |
| Suboptimal PROTAC Concentration | Perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 nM to 10 µM) to determine the optimal concentration for HPK1 degradation. |
| Incorrect Treatment Duration | Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to identify the optimal treatment duration for maximal degradation. |
| Poor Cell Permeability of PROTAC | If possible, use a more permeable analog of the PROTAC. Alternatively, consider using cell lines with higher permeability or employing permeabilization techniques, though the latter may affect cell viability. |
| Low E3 Ligase Expression | Verify the expression of the relevant E3 ligase (e.g., CRBN or VHL) in your cell line using Western blotting or qPCR. If expression is low, consider using a different cell line known to have higher expression. |
| Inactive PROTAC Compound | Prepare a fresh stock solution of the PROTAC in a suitable solvent like DMSO. Ensure proper storage of the compound to prevent degradation[7]. |
Problem 2: High variability in HPK1 degradation between experiments.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Health or Density | Ensure cells are healthy, within a consistent passage number, and plated at the same density for each experiment. Over-confluent or stressed cells can exhibit altered protein degradation pathways[8]. |
| Variability in Reagent Preparation | Prepare fresh dilutions of the PROTAC and other reagents for each experiment. Avoid repeated freeze-thaw cycles of stock solutions[7]. |
| Inconsistent Incubation Times | Use a precise timer for all incubation steps to ensure consistency across experiments. |
| Loading Inaccuracies in Western Blot | Use a reliable loading control (e.g., GAPDH, β-actin) and quantify band intensities to normalize the HPK1 signal. |
Quantitative Data Summary
The following table summarizes the degradation potency (DC50) and maximum degradation (Dmax) of several published HPK1 PROTAC degraders.
| Compound | DC50 (nM) | Dmax (%) | Cell Line |
| PROTAC HPK1 Degrader-1 | 1.8 | >90 | Jurkat |
| PROTAC HPK1 Degrader-2 | 23 | >90 | Human PBMC |
| PROTAC HPK1 Degrader-4 | 3.16 | >90 | Jurkat |
| PROTAC HPK1 Degrader-5 | 5.0 | ≥99 | Jurkat |
| HZ-S506 | <10 | >90 | Jurkat and PBMC |
Data compiled from multiple sources[2][9][10][11].
Experimental Protocols
Protocol 1: Western Blot Analysis of HPK1 Degradation
This protocol describes the assessment of HPK1 protein levels in response to treatment with a degrader compound.
Materials:
-
Cell line of interest (e.g., Jurkat T-cells)
-
Complete cell culture medium
-
HPK1 degrader compound (dissolved in DMSO)
-
Proteasome inhibitor (e.g., MG132) for control experiments
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-HPK1 and a loading control (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells at a density that will result in 70-80% confluency on the day of the experiment. Allow cells to adhere overnight. Treat cells with various concentrations of the HPK1 degrader or vehicle (DMSO) for the desired duration. For rescue experiments, pre-treat with a proteasome inhibitor for 1-2 hours before adding the degrader.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize protein amounts for each sample and separate the proteins by SDS-PAGE. Transfer the proteins to a membrane.
-
Antibody Incubation: Block the membrane and then incubate with the primary anti-HPK1 antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection: Detect the signal using an ECL substrate and an imaging system.
-
Analysis: Strip the membrane and re-probe for a loading control to confirm equal protein loading. Quantify the band intensities to determine the percentage of HPK1 degradation.
Protocol 2: IL-2 ELISA for T-cell Activation
This protocol measures the secretion of Interleukin-2 (IL-2), a key cytokine indicating T-cell activation, in response to HPK1 degradation.
Materials:
-
T-cells (e.g., primary human T-cells or Jurkat cells)
-
Complete cell culture medium
-
HPK1 degrader compound
-
T-cell activators (e.g., anti-CD3/anti-CD28 antibodies)
-
Human IL-2 ELISA kit
Procedure:
-
Cell Treatment: Plate T-cells in a multi-well plate and pre-treat with the HPK1 degrader or vehicle for the optimized duration.
-
T-cell Stimulation: Add T-cell activators to the wells to stimulate the T-cell receptor (TCR) signaling pathway.
-
Sample Collection: After an appropriate incubation period (e.g., 24-48 hours), collect the cell culture supernatant.
-
ELISA: Perform the IL-2 ELISA according to the manufacturer's instructions[12][13][14]. This typically involves adding the supernatant to a plate pre-coated with an anti-IL-2 capture antibody, followed by the addition of a detection antibody and a substrate for colorimetric detection.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the concentration of IL-2 in each sample based on a standard curve.
Visualizations
Caption: HPK1 signaling pathway and PROTAC-mediated degradation.
References
- 1. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PROTACtion against resistance of commonly used anti-cancer drug | Center for Cancer Research [ccr.cancer.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Overcoming Cancer Drug Resistance Utilizing PROTAC Technology [frontiersin.org]
- 6. Dual role of hematopoietic progenitor kinase 1 (HPK1) as a positive regulator of 1α,25-dihydroxyvitamin D-induced differentiation and cell cycle arrest of AML cells and as a mediator of vitamin D resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Discovery of a New and Selective HPK1 PROTAC for Enhancing Tumor Immunotherapy through Eliminating GLK Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. raybiotech.com [raybiotech.com]
- 13. stemcell.com [stemcell.com]
- 14. bdbiosciences.com [bdbiosciences.com]
Enhancing in vivo stability and exposure of PROTAC HPK1 Degrader-2
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for troubleshooting experiments involving PROTAC HPK1 Degrader-2. The information is presented in a question-and-answer format to directly address potential issues and ensure optimal experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a heterobifunctional molecule designed to induce the degradation of Hematopoietic Progenitor Kinase 1 (HPK1).[1] It functions by simultaneously binding to HPK1 and an E3 ubiquitin ligase, forming a ternary complex.[2][3] This proximity facilitates the transfer of ubiquitin from the E3 ligase to HPK1, marking it for degradation by the proteasome.[4] By degrading HPK1, a negative regulator of T-cell receptor signaling, this PROTAC aims to enhance anti-tumor immunity.[5][6]
Q2: What is the significance of targeting HPK1 in immuno-oncology?
A2: HPK1, predominantly expressed in hematopoietic cells, acts as a brake on the immune system by negatively regulating T-cell and B-cell activation.[5][7] In the context of cancer, this can prevent an effective anti-tumor immune response.[6] By degrading HPK1, the aim is to remove this inhibitory signal, leading to sustained T-cell activation and a more robust immune response against cancer cells.[5]
Q3: What are the known downstream effects of HPK1 degradation?
A3: Degradation of HPK1 prevents the phosphorylation of key adaptor proteins in the T-cell receptor (TCR) signaling pathway, such as SLP-76.[5][8] This leads to the stabilization of the TCR signaling complex, enhanced activation of downstream pathways like the ERK MAPK pathway, and increased production of cytokines such as IL-2 and IFN-γ, which are crucial for anti-tumor immunity.[8][9][10]
Troubleshooting Guide
Problem 1: Poor or no degradation of HPK1 in vivo.
| Possible Cause | Troubleshooting Steps |
| Poor Bioavailability/Exposure | The PROTAC may have low absorption, rapid metabolism, or fast clearance.[11] Optimize the formulation to improve solubility and bioavailability.[][13] Consider altering the route of administration (e.g., from oral to intravenous) to increase systemic exposure.[] Conduct pharmacokinetic (PK) studies to measure plasma and tissue concentrations of the degrader.[11] |
| Inefficient Ternary Complex Formation | The PROTAC may bind to HPK1 and the E3 ligase separately but fail to form a stable ternary complex in the in vivo setting.[11] Although the linker is fixed for a given PROTAC, understanding its role is key. In future designs, re-evaluating the linker length and composition could be beneficial.[11] |
| Formulation Issues | The PROTAC may not be fully solubilized or may precipitate upon administration.[14] Ensure the vehicle is appropriate for the chosen administration route and that the PROTAC remains in solution.[14] Test different formulations, such as those including cyclodextrins or lipid-based systems, to enhance solubility.[13] |
Problem 2: Observed in vivo toxicity.
| Possible Cause | Troubleshooting Steps |
| On-Target Toxicity | Degradation of HPK1 in healthy tissues may lead to adverse effects.[11] Conduct dose-response studies to find a therapeutic window with minimal toxicity.[11] Analyze HPK1 expression levels in various tissues to anticipate potential sites of toxicity.[11] |
| Off-Target Toxicity | The PROTAC may be degrading other proteins unintentionally.[15][16] Perform proteomics studies on tissues from treated animals to identify off-target protein degradation.[15] Consider redesigning the PROTAC's warhead to enhance selectivity for HPK1.[11] |
| Formulation-Related Toxicity | The vehicle used for administration may be causing the observed toxicity.[11] Always include a vehicle-only control group in your in vivo experiments.[11] If the initial vehicle shows toxicity, test alternative, well-tolerated formulation vehicles.[11] |
Quantitative Data Summary
The following tables present hypothetical in vivo pharmacokinetic and pharmacodynamic data for a PROTAC HPK1 degrader to serve as a reference for experimental design and data interpretation.
Table 1: Example Pharmacokinetic Parameters of a PROTAC HPK1 Degrader in Mice
| Parameter | Intravenous (IV) Administration (1 mg/kg) | Oral (PO) Administration (10 mg/kg) |
| Cmax (ng/mL) | 1500 | 800 |
| Tmax (h) | 0.25 | 2 |
| AUC (ng·h/mL) | 3000 | 4500 |
| Half-life (t½) (h) | 2.5 | 4 |
| Bioavailability (%) | N/A | 30% |
Table 2: Example Pharmacodynamic Data: HPK1 Degradation in Tumors
| Dose (mg/kg, PO) | Time After Dose (h) | HPK1 Degradation (%) |
| 10 | 8 | 60% |
| 10 | 24 | 85% |
| 30 | 8 | 80% |
| 30 | 24 | >95% |
| 30 | 72 | 70% |
Key Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Syngeneic Mouse Model
This protocol provides a general workflow for assessing the anti-tumor efficacy of this compound.
-
Animal Model: Use immunocompetent mice (e.g., C57BL/6 for MC38 tumors) aged 6-8 weeks.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10⁶ MC38 cells) into the flank of each mouse.
-
Tumor Growth Monitoring and Randomization: Monitor tumor growth by measuring with calipers 2-3 times per week. When tumors reach an average size of 100-150 mm³, randomize the mice into treatment and control groups.[14]
-
PROTAC Formulation and Administration: Prepare the this compound in a suitable vehicle based on prior solubility and tolerability studies.[11] Administer the PROTAC solution to the treatment group via the chosen route (e.g., oral gavage) and schedule. Administer only the vehicle to the control group.[11]
-
Efficacy and Pharmacodynamic Assessment: Continue to monitor tumor volume and body weight throughout the study.[11] At the end of the study, tumors and relevant tissues (e.g., spleen) can be harvested for analysis of HPK1 degradation by Western Blot or immunohistochemistry.[17]
Protocol 2: Western Blot for HPK1 Degradation
-
Sample Preparation: Lyse tumor or tissue samples in RIPA buffer with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.[17]
-
SDS-PAGE and Transfer: Separate equal amounts of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.[17]
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against HPK1 overnight at 4°C. Wash and incubate with an appropriate HRP-conjugated secondary antibody. Use a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.[17]
-
Detection and Analysis: Visualize protein bands using a chemiluminescence reagent and an imaging system. Quantify band intensity to determine the percentage of HPK1 degradation relative to the vehicle-treated control.[17]
Visualizations
References
- 1. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 4. m.youtube.com [m.youtube.com]
- 5. What are HPK1 modulators and how do they work? [synapse.patsnap.com]
- 6. What are HPK1 inhibitors and how do they work? [synapse.patsnap.com]
- 7. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of Novel PROTAC-Based HPK1 Degraders with High Potency and Selectivity for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Mitigating Zinc-Finger Protein Degradation with Modified CRBN Ligands
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments focused on mitigating the unintended degradation of zinc-finger proteins (ZFPs) when using Cereblon (CRBN) recruiting ligands, particularly in the context of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects associated with pomalidomide-based PROTACs?
A1: Pomalidomide-based PROTACs, which recruit the CRBN E3 ligase, can induce the degradation of unintended proteins. The most well-documented off-target effects include the degradation of endogenous "neosubstrates."[1] Pomalidomide (B1683931) itself can act as a "molecular glue," leading to the degradation of proteins that are not the intended target of the PROTAC.[1][2] Prominent examples of these neosubstrates are the transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos).[2] Additionally, the phthalimide (B116566) group of pomalidomide can independently recruit a variety of C2H2 zinc finger transcription factors for degradation, which is a significant and widely reported off-target activity that requires careful assessment.[2]
Q2: My PROTAC is degrading the target protein, but I'm observing unexpected cellular toxicity. What could be the cause?
A2: Unexpected toxicity, even with efficient on-target degradation, often points towards off-target effects. The degradation of unintended proteins, such as essential zinc finger transcription factors or other neosubstrates, can disrupt normal cellular processes and lead to cytotoxicity.[2] It is also possible that the PROTAC molecule itself has pharmacological effects independent of its degradation activity.[2]
Q3: What is the "hook effect" in PROTAC experiments and how can I mitigate it?
A3: The "hook effect" is a phenomenon where increasing the concentration of a PROTAC beyond an optimal point leads to a decrease in target protein degradation. This occurs because at excessively high concentrations, the PROTAC is more likely to form non-productive binary complexes (either with the target protein alone or the E3 ligase alone) rather than the productive ternary complex (Target-PROTAC-E3 Ligase) required for degradation.[3]
-
Mitigation Strategies:
-
Dose-Response Curve: Perform a wide dose-response experiment to identify the optimal concentration range for degradation and to characterize the bell-shaped curve of the hook effect.[3]
-
Lower Concentrations: Use lower concentrations of the PROTAC to favor the formation of the productive ternary complex.[3]
-
Q4: I am not observing any degradation of my target protein. What are the initial troubleshooting steps?
A4: A lack of degradation can stem from several factors. Here are the initial checkpoints:
-
Compound Integrity: Verify the chemical structure, purity (>95%), and stability of your PROTAC.[3]
-
E3 Ligase Expression: Confirm that your cell line expresses sufficient levels of CRBN. Low CRBN expression is a common reason for the failure of thalidomide- and pomalidomide-based PROTACs.[3]
-
Target Engagement: Ensure your PROTAC can bind to both the target protein and CRBN independently (binary engagement).[3]
-
Cell Permeability: Due to their larger size, PROTACs can have poor cell permeability.[3] Assays like the Cellular Thermal Shift Assay (CETSA) can help confirm target engagement within the cell.
Troubleshooting Guides
Issue: High levels of off-target zinc-finger protein degradation.
Potential Cause: The pomalidomide or thalidomide (B1683933) moiety in your PROTAC is acting as a molecular glue, recruiting ZFPs for degradation independently of your target protein.[1]
Troubleshooting Steps:
-
Quantify Off-Target Degradation:
-
Modify the CRBN Ligand:
-
Alter the Linker Attachment Point: Attaching the linker to the C5 position of the pomalidomide phthalimide ring can sterically hinder the binding of ZFP neosubstrates, thus reducing their degradation while maintaining on-target activity.[2]
-
Introduce Substitutions: Introducing methoxy (B1213986) substitutions on the CRBN ligand has been shown to block the degradation of neosubstrates like GSPT1, IKZF1, and IKZF3.[5]
-
-
Optimize the Linker: The composition and length of the linker can influence the conformation of the ternary complex and affect which proteins are presented for ubiquitination. Experiment with different linker types and lengths.
-
Consider an Alternative E3 Ligase: If modifications to the CRBN ligand are insufficient, consider designing a PROTAC that recruits a different E3 ligase, such as VHL, which has a distinct off-target profile.[2]
Issue: No or weak signal in ternary complex formation assays (e.g., TR-FRET, AlphaLISA).
Potential Cause: The PROTAC may not be effectively bridging the target protein and CRBN.
Troubleshooting Steps:
-
Confirm Binary Binding: Use techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm that your PROTAC binds to both the purified target protein and CRBN individually.
-
Optimize Assay Conditions:
-
Ensure all protein reagents are active and properly folded.
-
Titrate the concentrations of the labeled proteins and the PROTAC to find the optimal assay window.
-
-
Assay Interference: Run controls to ensure that the PROTAC or buffer components are not interfering with the assay signal. This includes controls with the PROTAC and each protein separately, as well as with unbound ligands.
Data Presentation
Table 1: Impact of Pomalidomide Linker Position on On-Target and Off-Target Degradation
| PROTAC Compound | Target Protein | CRBN Ligand | Linker Attachment Point | On-Target DC50 (nM) | On-Target Dmax (%) | Off-Target (IKZF1) DC50 (nM) | Off-Target (IKZF1) Dmax (%) |
| C4-modified PROTAC | Target A | Pomalidomide | C4 | ~50 | >90 | 80 | ~85 |
| C5-modified PROTAC | Target A | Pomalidomide | C5 | 35 | >95 | >500 | <30 |
Note: Data is representative and compiled from various sources to illustrate general trends. Experimental conditions may vary.[6]
Table 2: Comparative Degradation Performance of EGFR-Targeting PROTACs with Modified CRBN Ligands
| Compound | Target | Cell Line | DC50 (nM) | Dmax (%) |
| 15 | EGFR | A549 | 43.4 | >90 |
| 16 | EGFR | A549 | 32.9 | 96 |
Note: Data extracted from a study on novel pomalidomide-based PROTACs for EGFR degradation.[1]
Experimental Protocols
Protocol 1: Western Blot for PROTAC-Induced Protein Degradation
Objective: To quantify the reduction in target and off-target (e.g., ZFP) protein levels following PROTAC treatment and to determine DC50 and Dmax values.[7]
Methodology:
-
Cell Seeding and Treatment:
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay) to ensure equal loading.[8]
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.[7]
-
Incubate the membrane with a primary antibody specific to the target protein or the ZFP of interest, and a primary antibody for a loading control (e.g., GAPDH, β-actin).[7]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.[2]
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[2]
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.[8]
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[8]
-
Protocol 2: Global Proteomics for Off-Target Identification
Objective: To identify and quantify on- and off-target protein degradation induced by a PROTAC using quantitative mass spectrometry.[4][9]
Methodology:
-
Cell Culture and Treatment:
-
Culture cells to ~70-80% confluency.
-
Treat cells with the PROTAC at a predetermined optimal concentration, a higher concentration to check for the hook effect, a vehicle control (e.g., DMSO), and a negative control PROTAC.[9]
-
-
Cell Lysis and Protein Digestion:
-
LC-MS/MS Analysis:
-
Analyze the peptide samples using a high-resolution mass spectrometer coupled to a liquid chromatography system.[9]
-
-
Data Analysis:
Protocol 3: TR-FRET Assay for Ternary Complex Formation
Objective: To measure the formation of the Target Protein-PROTAC-CRBN ternary complex in vitro.[10][11]
Methodology:
-
Reagent Preparation:
-
Prepare purified, tagged target protein (e.g., with a His-tag) and tagged CRBN (e.g., with a GST-tag).
-
Use fluorescently labeled antibodies or reagents that specifically bind to these tags (e.g., terbium-labeled anti-His and d2-labeled anti-GST).
-
-
Assay Setup:
-
In a microplate, add the tagged target protein, tagged CRBN, and the labeled detection reagents.
-
Add a serial dilution of the PROTAC compound.
-
-
Incubation:
-
Signal Detection:
-
Measure the time-resolved fluorescence signal at the emission wavelengths of both the donor (terbium) and the acceptor (d2) using a suitable plate reader.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor signal / donor signal). An increase in this ratio indicates the formation of the ternary complex. Plot the ratio against the PROTAC concentration.
-
Mandatory Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: Troubleshooting workflow for lack of target degradation.
Caption: Workflow for mitigating ZFP off-target degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. d-nb.info [d-nb.info]
- 5. Discovery of CRBN-Dependent WEE1 Molecular Glue Degraders from a Multicomponent Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journal.r-project.org [journal.r-project.org]
- 7. Western blot protocol | Abcam [abcam.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Improving Cell Permeability of Large Molecule HPK1 Degraders
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers and drug development professionals working on Hematopoietic Progenitor Kinase 1 (HPK1) degraders. The focus is on addressing the significant challenge of achieving adequate cell permeability for these large molecules.
Frequently Asked Questions (FAQs)
Q1: What is HPK1, and why is it a promising target for cancer immunotherapy?
A1: Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a serine/threonine kinase that acts as a negative regulator of T-cell receptor (TCR) signaling.[1][2][3] When the TCR is engaged, HPK1 becomes activated and dampens the downstream signals required for T-cell activation and proliferation.[1][4] This function serves as an immune checkpoint to prevent excessive immune responses.[1] In the context of cancer, tumors can exploit this mechanism to evade the immune system.[1] By inhibiting or degrading HPK1, the "brakes" on T-cells are released, leading to a more robust and sustained anti-tumor immune response.[2][5] This makes HPK1 an attractive therapeutic target.
Q2: What are large molecule HPK1 degraders, and how do they differ from traditional inhibitors?
A2: Large molecule HPK1 degraders, typically Proteolysis-Targeting Chimeras (PROTACs), are heterobifunctional molecules designed to eliminate the HPK1 protein entirely rather than just inhibiting its kinase activity.[6][7] A PROTAC consists of three parts: a ligand that binds to HPK1, a ligand that recruits an E3 ubiquitin ligase (like Cereblon or VHL), and a linker connecting the two.[7][8] This design brings HPK1 into close proximity with the E3 ligase, leading to its ubiquitination and subsequent destruction by the proteasome.[9][10] Unlike inhibitors that require sustained high occupancy to be effective, degraders can act catalytically, with a single molecule capable of triggering the degradation of multiple target proteins.[7][10]
Q3: Why is cell permeability a major challenge for HPK1 degraders?
A3: HPK1 degraders are large molecules, often with molecular weights exceeding 700 Da, which puts them at odds with established guidelines for oral bioavailability and cell permeability, such as Lipinski's Rule of Five.[6][11] Their complex structure, high number of rotatable bonds, and polar surface area contribute to poor passive diffusion across the lipid bilayer of cell membranes.[6] This can result in a significant discrepancy between high potency in biochemical assays and weak activity in cellular models, hindering therapeutic development.[8]
Q4: How is the efficiency of an HPK1 degrader measured and reported?
A4: The efficiency of a degrader is primarily characterized by two key parameters:
-
DC50 : The concentration of the degrader that results in 50% degradation of the target protein (HPK1).[12][13]
-
Dmax : The maximum percentage of protein degradation observed at high concentrations of the degrader.[12][13] These values are determined by treating cells with a range of degrader concentrations for a fixed period and then quantifying the remaining HPK1 protein levels, typically via Western blot.[13]
Troubleshooting Guide
Issue 1: I am not observing any degradation of my target HPK1 protein.
-
Potential Cause & Solution: This is a common issue that requires a systematic troubleshooting approach.
-
Confirm Experimental Controls: Always include a vehicle control (e.g., DMSO), a positive control degrader (if available), and a proteasome inhibitor control (e.g., MG132).[12] Treatment with a proteasome inhibitor should prevent degradation and "rescue" HPK1 levels, confirming the issue is not with the proteasome pathway itself.[12]
-
Verify Degrader Integrity and Solubility: Ensure the compound has been stored correctly and is fully solubilized in the vehicle before being diluted in cell media.[13] Poor solubility can cause the compound to precipitate, reducing its effective concentration.[14]
-
Check Cell Line Suitability: Confirm that your chosen cell line expresses sufficient levels of both HPK1 and the specific E3 ligase (e.g., Cereblon, VHL) that your degrader is designed to recruit.[13] Low E3 ligase expression is a frequent cause of degradation failure.[13]
-
Assess Ternary Complex Formation: The lack of a stable HPK1-Degrader-E3 ligase ternary complex will prevent degradation. This can be due to poor linker design (length or rigidity) or unfavorable protein-protein interactions between HPK1 and the E3 ligase.[8][10] Biophysical assays like time-resolved FRET can be used to confirm ternary complex formation.[9]
-
Evaluate Cell Permeability: If the degrader is active in biochemical assays (e.g., it binds HPK1 and the E3 ligase) but inactive in cells, poor cell permeability is the most likely cause.[8] Refer to the experimental protocols below to measure and optimize for permeability.
-
Issue 2: My HPK1 degrader shows a "hook effect." What is it and how do I address it?
-
Potential Cause & Solution: The "hook effect" is characterized by a bell-shaped dose-response curve, where protein degradation decreases at very high degrader concentrations.[12]
-
Cause: At excessive concentrations, the degrader is more likely to form non-productive binary complexes (Degrader-HPK1 or Degrader-E3 Ligase) instead of the productive ternary complex required for degradation.[12]
-
Solution: This is not necessarily a problem but a feature of the mechanism. The key is to perform a wide dose-response experiment (from pM to high µM concentrations) to fully characterize the curve and identify the optimal concentration range for maximum degradation.[12]
-
Issue 3: The degrader has poor solubility in my aqueous assay buffers.
-
Potential Cause & Solution: PROTACs are often large and lipophilic, leading to solubility challenges.[14]
-
Solvent Optimization: While DMSO is a common stock solvent, test the maximum tolerable concentration in your specific cell assay.[14]
-
Use of Solubilizing Agents: Consider including biocompatible additives like cyclodextrins or low percentages of non-ionic detergents (e.g., Tween-20, Pluronic F-68) in your media to improve solubility.[14]
-
Linker Modification: If solubility issues persist, the most effective long-term solution is chemical modification. Synthesizing analogs with more hydrophilic linkers, such as those containing polyethylene (B3416737) glycol (PEG) chains, can significantly improve solubility and permeability.[14]
-
Quantitative Data Summary
The following table presents example data for a series of hypothetical HPK1 degraders, illustrating how modifications can impact key parameters.
| Compound ID | HPK1 Binding (IC50, nM) | Cellular Degradation (DC50, nM) | Max Degradation (Dmax, %) | Permeability (Papp, 10⁻⁶ cm/s) | Molecular Weight (Da) | Linker Type |
| HPK1-DEG-01 | 15 | > 1000 | < 10 | 0.1 | 850 | Alkyl Chain |
| HPK1-DEG-02 | 18 | 250 | 85 | 0.5 | 890 | Hydrophobic |
| HPK1-DEG-03 | 25 | 35 | 95 | 2.2 | 920 | PEG-4 |
| HPK1-DEG-04 | 22 | 5.0 | > 99 | 3.5 | 964 | Optimized PEG |
Data is for illustrative purposes only.
Experimental Protocols & Visualizations
HPK1 Signaling and Degrader Mechanism
Hematopoietic progenitor kinase 1 (HPK1) acts as a crucial negative regulator in T-cell activation. Upon T-cell receptor (TCR) engagement, HPK1 is activated and subsequently phosphorylates key downstream adaptor proteins like SLP-76, which dampens the signaling cascade required for full T-cell activation.[2][5]
Caption: Simplified HPK1 signaling pathway in T-cells.
PROTAC-based degraders work by hijacking the ubiquitin-proteasome system to induce targeted protein degradation.
Caption: General mechanism of action for an HPK1 PROTAC degrader.
Protocol 1: Western Blotting for HPK1 Degradation (DC50/Dmax Determination)
This protocol outlines the steps to quantify HPK1 protein levels following treatment with a degrader.
-
Cell Seeding: Seed Jurkat cells or another suitable hematopoietic cell line in 12-well plates at a density that will ensure they are in the logarithmic growth phase at the time of harvest (e.g., 0.5 x 10^6 cells/mL).
-
Compound Treatment:
-
Prepare serial dilutions of the HPK1 degrader in culture media. A typical 8-point dilution series might range from 1 µM down to 1 pM.
-
Include a vehicle-only control (e.g., 0.1% DMSO).
-
Add the diluted compounds to the cells and incubate for a predetermined time (e.g., 18-24 hours).
-
-
Cell Lysis:
-
Harvest cells by centrifugation.
-
Wash once with ice-cold PBS.
-
Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 20 minutes, then clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against HPK1 overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-Actin) to normalize for protein loading.[13]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using image analysis software.
-
Normalize the HPK1 band intensity to the corresponding loading control band intensity.
-
Plot the normalized HPK1 levels against the log of the degrader concentration and fit a dose-response curve to determine the DC50 and Dmax values.[13]
-
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, non-cell-based assay used to predict passive membrane permeability.[15]
-
Plate Preparation:
-
Use a 96-well filter plate (donor plate) and a 96-well acceptor plate.
-
Coat the filter membrane of each well in the donor plate with a small volume (e.g., 5 µL) of a lipid solution (e.g., 1% lecithin (B1663433) in dodecane) to form an artificial membrane.
-
-
Compound Preparation:
-
Dissolve the HPK1 degrader in a buffer solution (e.g., PBS at pH 7.4) to a final concentration of 100-200 µM.
-
-
Assay Execution:
-
Add the buffer solution to the acceptor plate wells (e.g., 300 µL).
-
Add the compound solution to the donor plate wells (e.g., 200 µL).
-
Carefully place the donor plate on top of the acceptor plate, creating a "sandwich."
-
Incubate the plate assembly at room temperature for 4-16 hours with gentle shaking.
-
-
Concentration Measurement:
-
After incubation, carefully separate the plates.
-
Measure the concentration of the degrader in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.
-
-
Permeability Calculation:
-
Calculate the effective permeability (Pe) using an established formula that takes into account the volume of the wells, the surface area of the membrane, the incubation time, and the measured concentrations.
-
Permeability Troubleshooting Workflow
Use this workflow to diagnose and address issues when a degrader shows poor cellular activity despite good biochemical potency.
Caption: A logical workflow for troubleshooting poor cellular activity.
References
- 1. What are HPK1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. What are HPK1 modulators and how do they work? [synapse.patsnap.com]
- 3. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPK1 is activated by lymphocyte antigen receptors and negatively regulates AP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Critical role of kinase activity of hematopoietic progenitor kinase 1 in anti-tumor immune surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmacytimes.com [pharmacytimes.com]
- 7. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 8. biocompare.com [biocompare.com]
- 9. youtube.com [youtube.com]
- 10. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Permeation Testing | Teledyne LABS [teledynelabs.com]
Validation & Comparative
A Comparative Guide: PROTAC HPK1 Degrader-2 vs. Small Molecule HPK1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, has emerged as a critical intracellular checkpoint and a promising therapeutic target in immuno-oncology.[1][2] Predominantly expressed in immune cells, HPK1 acts as a negative regulator of T-cell receptor (TCR) signaling.[1][3] Its activation dampens T-cell responses, thereby limiting anti-tumor immunity.[3] Consequently, two primary therapeutic strategies have been developed to counteract HPK1's immunosuppressive function: traditional small molecule inhibitors that block its kinase activity and Proteolysis Targeting Chimeras (PROTACs) that induce its complete degradation.
This guide provides an objective, data-driven comparison between a specific PROTAC, PROTAC HPK1 Degrader-2 , and the broader class of small molecule HPK1 inhibitors, offering insights into their distinct mechanisms, efficacy, and the experimental protocols used for their evaluation.
Differentiating Mechanisms of Action: Inhibition vs. Degradation
The fundamental difference between these two modalities lies in how they neutralize the HPK1 protein.
-
Small Molecule Inhibitors: These are typically ATP-competitive compounds that bind to the kinase domain of HPK1.[4] This binding event physically blocks the enzyme's catalytic activity, preventing the phosphorylation of its downstream substrates.[4] However, the HPK1 protein, including its non-catalytic scaffolding domains, remains intact within the cell.
-
PROTAC HPK1 Degraders: These are heterobifunctional molecules composed of a ligand that binds to HPK1, a linker, and a ligand for an E3 ubiquitin ligase (e.g., Cereblon or VHL).[5] The PROTAC simultaneously recruits HPK1 and the E3 ligase, forming a ternary complex that triggers the ubiquitination of HPK1.[6] This "kiss of death" marks the HPK1 protein for destruction by the cell's proteasome, leading to the elimination of the entire protein.[5][6] This approach abrogates both the catalytic and potential scaffolding functions of the protein.[7]
The HPK1 Signaling Pathway in T-Cells
Upon engagement of the T-cell receptor (TCR), a signaling cascade is initiated to activate the T-cell.[4] HPK1 is recruited to this signaling complex, where it becomes activated and acts as a brake.[8] The key inhibitory step is the HPK1-mediated phosphorylation of the adaptor protein SLP-76 at the Serine 376 residue.[3][9] This phosphorylation event leads to the recruitment of 14-3-3 proteins and subsequent ubiquitination and proteasomal degradation of SLP-76, which dismantles the signaling complex and attenuates downstream pathways like ERK activation, ultimately reducing T-cell activation and cytokine production (e.g., IL-2).[3][10] Both small molecule inhibitors and PROTAC degraders aim to block this negative feedback loop, thereby preserving the SLP-76 signalosome and enhancing T-cell function.[6][11]
Comparative Data Analysis
The following tables summarize quantitative data for representative HPK1 degraders and inhibitors based on published preclinical data.
Table 1: Comparative Potency and Efficacy
| Compound | Modality | Target | Potency Metric | Value (nM) | Dmax (%) | Citation(s) |
|---|---|---|---|---|---|---|
| This compound | PROTAC Degrader | HPK1 | DC₅₀ (hPBMCs) | 23 | N/A | [12][13] |
| Compound 10m | PROTAC Degrader | HPK1 | DC₅₀ (Jurkat) | 5.0 ± 0.9 | ≥99 | [6][14] |
| Unnamed PROTACs | PROTAC Degrader | HPK1 | DC₅₀ | 1 - 20 | >80 | [7] |
| Compound 16 | Small Molecule Inhibitor | HPK1 | IC₅₀ (enzymatic) | 2.67 | N/A | [15] |
| DS21150768 | Small Molecule Inhibitor | HPK1 | IC₅₀ (enzymatic) | "Potent" | N/A | [1] |
| KHK-6 | Small Molecule Inhibitor | HPK1 | IC₅₀ (enzymatic) | "Potent" | N/A | [3] |
| PCC-1 | Small Molecule Inhibitor | HPK1 | IC₅₀ (enzymatic) | Sub-nanomolar | N/A |[16] |
DC₅₀: Half-maximal degradation concentration. IC₅₀: Half-maximal inhibitory concentration. Dmax: Maximum degradation.
Table 2: Comparative Cellular Activity
| Compound/Class | Modality | Cellular Effect | Assay | Result | Citation(s) |
|---|---|---|---|---|---|
| This compound | Degrader | Induces HPK1 degradation | Western Blot (hPBMCs) | DC₅₀ = 23 nM | [12][13] |
| Compound 10m | Degrader | Enhances cytokine release | ELISA (Jurkat) | Significant ↑ in IL-2 & IFN-γ | [6][14] |
| Unnamed PROTACs | Degrader | Enhances T-cell activity | IL-2 Release (hPBMCs) | EC₅₀ = 2 - 20 nM | [7] |
| Unnamed PROTACs | Degrader | Inhibits downstream target | pSLP-76 Inhibition | IC₅₀ = 2 - 25 nM | [7] |
| Small Molecule Inhibitors | Inhibitor | Inhibits downstream target | pSLP-76 Inhibition (Jurkat/T-cells) | Potent inhibition | [2][10] |
| Small Molecule Inhibitors | Inhibitor | Enhances cytokine release | ELISA (hPBMCs) | Enhanced IL-2 & IFN-γ production | [2] |
| Small Molecule Inhibitors | Inhibitor | Reverses immunosuppression | IL-2 Release | Reversal of PGE2/adenosine effects |[2][16] |
Table 3: Comparative In Vivo Antitumor Efficacy
| Compound/Class | Modality | Mouse Model | Dosing | Tumor Growth Inhibition (TGI) | Citation(s) |
|---|---|---|---|---|---|
| Compound 10m | Degrader | MC38 Syngeneic | 3.0 mg/kg, PO, QOD | 30.2% (Superior to inhibitor) | [6] |
| Unnamed PROTACs | Degrader | B16F10 Syngeneic | 30 mg/kg | 79% (vs. 13% for inhibitor) | [7] |
| Unnamed PROTACs | Degrader | CT26 Syngeneic | 30 mg/kg | >80% (vs. ~50% for anti-PD-1) | [7] |
| Compound 16 | Inhibitor | CT26 Syngeneic | N/A | Good antitumor efficacy | [15] |
| DS21150768 | Inhibitor | Multiple Syngeneic | Oral | Suppressed tumor growth |[1] |
PO: Oral administration. QOD: Every other day.
Preclinical data suggests that PROTAC degraders may offer superior single-agent anti-tumor activity compared to small molecule inhibitors in some tumor models.[6][7] This could be attributed to the complete removal of the HPK1 protein, which eliminates both its kinase and potential non-catalytic scaffolding functions, leading to a more profound and sustained biological effect.[5][7]
Key Experimental Protocols
Accurate comparison requires robust and standardized assays. Below are methodologies for key experiments cited in HPK1 drug discovery.
Protocol 1: In Vitro HPK1 Kinase Assay (ADP-Glo™)
This assay measures the direct inhibition of HPK1's enzymatic activity.[17][18]
-
Reagent Preparation: Prepare a master mix containing Kinase Assay Buffer, 10-100 µM ATP, and a suitable substrate like Myelin Basic Protein (MBP).[11]
-
Compound Plating: Prepare serial dilutions of the test compound (inhibitor) in a white, opaque 96-well microplate. Include vehicle (DMSO) controls.
-
Enzyme Addition: Add purified, recombinant HPK1 enzyme to initiate the reaction.
-
Incubation: Incubate the plate at 30°C for 45-60 minutes to allow for the kinase reaction to proceed.[17]
-
ATP Depletion: Add ADP-Glo™ Reagent, which terminates the kinase reaction and depletes any remaining ATP. Incubate for 45 minutes at room temperature.
-
Signal Generation: Add Kinase Detection Reagent. This converts the ADP generated by the kinase reaction back into ATP, which is then used by a luciferase to produce a luminescent signal. Incubate for 45 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a microplate reader. The signal is proportional to HPK1 activity.
-
Analysis: Calculate percent inhibition relative to vehicle controls and fit the data to a dose-response curve to determine the IC₅₀ value.[11]
Protocol 2: Cellular HPK1 Degradation & pSLP-76 Western Blot
This assay quantifies the ability of a PROTAC to degrade HPK1 and assesses the target engagement of both inhibitors and degraders by measuring the phosphorylation of SLP-76.[6][10]
-
Cell Culture & Treatment: Culture Jurkat T-cells or human PBMCs. Treat cells with various concentrations of the PROTAC or inhibitor for a set time (e.g., 2-24 hours for degradation; 1-2 hours pre-treatment for pSLP-76).[6]
-
Cell Stimulation: For pSLP-76 analysis, stimulate the cells with anti-CD3/anti-CD28 antibodies for 5-10 minutes to activate the TCR pathway.[10]
-
Lysis: Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration in the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein lysate on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane (e.g., with 5% BSA) and incubate overnight with primary antibodies against total HPK1, phospho-SLP-76 (Ser376), and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody & Imaging: Wash the membrane, incubate with an HRP-conjugated secondary antibody, and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Densitometrically quantify the protein bands. For degraders, normalize HPK1 levels to the loading control and calculate DC₅₀ and Dmax values.[6] For pSLP-76, normalize the phospho-protein signal to total SLP-76 or a loading control to determine the extent of inhibition.
Protocol 3: T-Cell Activation Assay (IL-2 Secretion ELISA)
This functional assay measures the downstream consequence of HPK1 modulation on T-cell effector function.[17]
-
Cell Plating: Plate human PBMCs or purified T-cells in a 96-well plate.
-
Compound Treatment: Pre-treat the cells with various concentrations of the HPK1 inhibitor or degrader for 1-2 hours.
-
Stimulation: Add stimulating agents, such as anti-CD3/anti-CD28 antibodies or beads, to the wells.
-
Incubation: Incubate the cells for 24-48 hours to allow for cytokine production and secretion into the supernatant.[17]
-
Supernatant Collection: Carefully collect the cell culture supernatant.
-
ELISA: Perform an enzyme-linked immunosorbent assay (ELISA) for IL-2 (or IFN-γ) on the supernatants according to the manufacturer's instructions. This typically involves capturing the cytokine on an antibody-coated plate, adding a detection antibody, and then a substrate to generate a colorimetric or fluorescent signal.
-
Data Acquisition: Read the plate on a microplate reader.
-
Analysis: Generate a standard curve to quantify the concentration of IL-2 in each sample. Plot the cytokine concentration against the compound concentration to determine the EC₅₀ (half-maximal effective concentration).
Conclusion
Both small molecule inhibitors and PROTAC degraders represent promising strategies for targeting HPK1 in cancer immunotherapy.
-
Small Molecule Inhibitors are a more established modality. They effectively block the catalytic function of HPK1, leading to enhanced T-cell activation.[2] Their development can sometimes be more straightforward, focusing on optimizing binding to the active site.
-
PROTAC HPK1 Degraders offer a distinct and potentially more powerful approach. By inducing the complete removal of the HPK1 protein, they abrogate all its functions, including non-catalytic scaffolding roles that inhibitors would not affect.[7] Preclinical data suggests this can translate to more durable target modulation and superior anti-tumor efficacy.[6][7] However, the development of PROTACs can be more complex, requiring optimization of the ternary complex formation and dealing with larger molecule sizes which can impact pharmacokinetic properties.[5]
A study directly comparing genetic knockout (emulating a perfect degrader) with a kinase-dead mutant (emulating a perfect inhibitor) suggested that kinase inhibition is sufficient to reverse the immunosuppressive function of HPK1 in T-cells.[19] However, other reports highlight that PROTACs may have superior effects on other immune cells, such as dendritic and natural killer cells, where HPK1 may have kinase-independent roles.[7]
Ultimately, the choice between inhibition and degradation will depend on the specific therapeutic context, the desired biological outcome, and the drug-like properties achievable for each modality. The compelling preclinical data for HPK1 degraders like this compound warrants their continued investigation as a potentially superior next-generation immunotherapy.
References
- 1. Highly potent, orally active novel small-molecule HPK1 inhibitor DS21150768 induces anti-tumor responses in multiple syngeneic tumor mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation | PLOS One [journals.plos.org]
- 4. benchchem.com [benchchem.com]
- 5. PROTACs VS. Traditional Small Molecule Inhibitors | Biopharma PEG [biochempeg.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. Involvement of hematopoietic progenitor kinase 1 in T cell receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. wp.ryvu.com [wp.ryvu.com]
- 11. benchchem.com [benchchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. amsbio.com [amsbio.com]
- 14. Discovery of a Novel Potent and Orally Efficacious PROTAC Degrader of HPK1 for Tumor Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, Synthesis, and Biological Evaluation of a Series of Spiro Analogues as Novel HPK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders - PMC [pmc.ncbi.nlm.nih.gov]
Combination Therapy of PROTAC HPK1 Degrader-2 with Anti-PD-1 Antibodies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic potential of combining PROTAC HPK1 Degrader-2 with anti-PD-1 antibodies for cancer immunotherapy. The content synthesizes preclinical data from studies on potent PROTAC (Proteolysis Targeting Chimera) HPK1 degraders, serving as a proxy for the performance of "this compound" where specific data for this molecule is not publicly available. The guide details the synergistic anti-tumor effects, underlying mechanisms of action, and comprehensive experimental protocols to support further research and development in this promising area of immuno-oncology.
Introduction to HPK1 and PD-1 in Cancer Immunotherapy
Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a critical negative regulator of T-cell activation.[1][2] Upon T-cell receptor (TCR) engagement, HPK1 is activated and phosphorylates key signaling adaptors like SLP-76, leading to their degradation and a dampening of the anti-tumor immune response.[2][3] Consequently, inhibiting or degrading HPK1 is a promising strategy to enhance T-cell-mediated tumor cell killing.[4]
Programmed cell death protein 1 (PD-1) is an immune checkpoint receptor expressed on activated T cells. Its ligand, PD-L1, is often upregulated on tumor cells. The binding of PD-1 to PD-L1 suppresses T-cell effector functions, allowing cancer cells to evade immune surveillance.[4] Anti-PD-1 antibodies block this interaction, releasing the brakes on the immune system and have revolutionized cancer treatment.[4]
The combination of a PROTAC HPK1 degrader with an anti-PD-1 antibody presents a compelling therapeutic strategy. By degrading HPK1, T-cell activation is enhanced at the signaling level, while anti-PD-1 treatment removes a key brake in the tumor microenvironment. This dual approach is hypothesized to synergistically boost anti-tumor immunity and potentially overcome resistance to checkpoint blockade alone, particularly in tumors with low antigenicity.[4][5]
Performance Comparison of HPK1 Degraders and Combination Therapy
The following tables summarize the performance of various potent PROTAC HPK1 degraders, including their in vitro activity and in vivo efficacy as monotherapies and in combination with anti-PD-1 antibodies in syngeneic mouse tumor models.
In Vitro Potency of PROTAC HPK1 Degraders
| Compound/Degrader Name | DC₅₀ (HPK1 Degradation) | Cell Line | Key Findings |
| This compound (compound 3) | 23 nM[6][7] | Human PBMC | Potent degrader of HPK1 in human immune cells. |
| Compound 10m | 5.0 ± 0.9 nM[6][8] | Not Specified | Potent and sustained HPK1 degradation. Significantly inhibited SLP76 phosphorylation and enhanced ERK pathway activation.[6][8] |
| HZ-S506 | < 10 nM[9] | Jurkat and PBMC | Potently catalyzed the degradation of HPK1.[9] |
| DD205-291 | 5.3 nM | Not Specified | Showed dose-dependent inhibition of SLP-76 phosphorylation and induction of IL-2 and IFN-γ.[10] |
| Unnamed PROTAC (Arvinas) | 1-20 nM[5][11] | Not Specified | Exhibited potent cellular pathway engagement (pSLP76 IC₅₀: 2-25 nM) and robust T-cell activity (IL-2 release EC₅₀: 2-20 nM).[5][11] |
In Vivo Anti-Tumor Efficacy in Syngeneic Mouse Models
| Treatment Group | Dosing Regimen | Tumor Model | Tumor Growth Inhibition (TGI) | Complete Responders | Reference |
| Anti-PD-1 Antibody | Not Specified | Colonic Syngeneic Model | ~50% | 0/10 | [5][11] |
| PROTAC HPK1 Degrader (30 mg/kg) | 30 mg/kg | Colonic Syngeneic Model | >80% | Not Reported | [5][11] |
| Combination (PROTAC HPK1 Degrader + Anti-PD-1) | 30 mg/kg (PROTAC) | Colonic Syngeneic Model | Not Explicitly Stated | 5/10 mice | [5][11] |
| Anti-PD-1 Antibody | Not Specified | Low-immunogenic Melanoma Model | 0% | Not Reported | [5][11] |
| HPK1 Inhibitor | Not Specified | Low-immunogenic Melanoma Model | 13% | Not Reported | [5][11] |
| PROTAC HPK1 Degrader | Not Specified | Low-immunogenic Melanoma Model | 79% | Not Reported | [5][11] |
| Compound 10m (1.5 mg/kg, QOD) | 1.5 mg/kg, every other day | MC38 | Superior to anti-PD-1 | Not Reported | [8] |
| Compound 10m (3.0 mg/kg, QOD) | 3.0 mg/kg, every other day | MC38 | Superior to anti-PD-1 | Not Reported | [8] |
| Combination (Compound 10m + Anti-PD-1) | Not Specified | MC38 | Significantly potentiated anti-PD-1 efficacy | Not Reported | [8] |
| DD205-291 (0.5 mg/kg) + Anti-PD-1 | 0.5 mg/kg (DD205-291) | MC38 | 91.0% | Not Reported | [3][12] |
| Unnamed PROTAC + Anti-PD-1 | Not Specified | MC38 and CT26 | >90% | Not Reported | [13] |
Signaling Pathways and Experimental Workflows
HPK1 and PD-1 Signaling in T-Cells
The degradation of HPK1 by a PROTAC molecule prevents the phosphorylation and subsequent degradation of SLP-76. This stabilizes the T-cell receptor signaling complex, leading to enhanced downstream signaling, increased cytokine production (e.g., IL-2, IFN-γ), and ultimately, a more robust anti-tumor T-cell response. The concurrent blockade of the PD-1/PD-L1 axis by an anti-PD-1 antibody further unleashes the T-cell's cytotoxic potential within the tumor microenvironment.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of Novel PROTAC-Based HPK1 Degraders with High Potency and Selectivity for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A syngeneic MC38 orthotopic mouse model of colorectal cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of a Novel Potent and Orally Efficacious PROTAC Degrader of HPK1 for Tumor Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. amsbio.com [amsbio.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. jitc.bmj.com [jitc.bmj.com]
- 10. Phase 1 study of HP518, a PROTAC AR degrader in patients with mCRPC: results on safety, pharmacokinetics, and anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jitc.bmj.com [jitc.bmj.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. aacrjournals.org [aacrjournals.org]
In Vivo Efficacy of HPK1 PROTAC Degraders: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Hematopoietic Progenitor Kinase 1 (HPK1), a key negative regulator of T-cell activation, has emerged as a promising target for cancer immunotherapy. Proteolysis-targeting chimeras (PROTACs) that induce the degradation of HPK1 offer a novel therapeutic modality to enhance anti-tumor immunity. This guide provides a comparative overview of the preclinical in vivo efficacy of recently developed HPK1 PROTAC degraders, supported by experimental data and detailed methodologies.
Comparative In Vivo Efficacy of HPK1 PROTAC Degraders
The following tables summarize the in vivo performance of notable HPK1 PROTAC degraders based on available preclinical data. It is important to note that these data are derived from different studies and not from head-to-head comparisons, thus direct comparisons should be made with caution.
| Degrader Name | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) - Monotherapy | TGI - Combination with anti-PD-1/PD-L1 | Source |
| 10m | MC38 Syngeneic Mouse Model | 3.0 mg/kg, PO, QOD | 30.22% | Superior antitumor effect (quantitative data not specified) | [1] |
| DD205-291 | MC38 Syngeneic Mouse Model | 0.5 mg/kg, PO | Good efficacy (quantitative data not specified) | 91.0% | [2][3] |
| Unnamed PROTAC (Zhang et al.) | MC38 and CT26 Syngeneic Models | Not specified | Robust and statistically significant | >90% | [4] |
| Unnamed Oral PROTAC (Yao et al.) | CT26 Syngeneic Mouse Model | Not specified | Not specified | Amplified suppression capability | [5] |
In Vitro Degradation and Functional Activity
| Degrader Name | DC50 | Dmax | Functional Assay Readout | Source |
| 10m | 5.0 ± 0.9 nM | ≥ 99% | Inhibition of SLP76 phosphorylation, enhanced ERK activation, IL-2 and IFN-γ release. | [1] |
| DD205-291 | 8.8 nM | Not specified | Inhibition of SLP-76 phosphorylation, induction of IL-2 and IFN-γ. | [2][6] |
| Unnamed PROTAC (Zhang et al.) | <50 nM | >90% | EC50 <100 nM for IL-2 and IFNγ production. | [4] |
| Merck KGaA PROTAC | ≤50 nM | 88% (at 24h) | Not specified | [7] |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the general approach to evaluating these degraders, the following diagrams illustrate the HPK1 signaling pathway and a typical in vivo experimental workflow.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of Novel PROTAC-Based HPK1 Degraders with High Potency and Selectivity for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. An Oral PROTAC Targeting HPK1 Degradation Potentiates Anti-Solid Tumor Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DD205-291 | HPK1 PROTAC | Probechem Biochemicals [probechem.com]
- 7. Merck KGaA discloses HPK1-targeting PROTACs for cancer | BioWorld [bioworld.com]
Head-to-Head Comparison: CRBN vs. VHL-based HPK1 PROTACs - A Guide for Researchers
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. This guide provides a detailed comparison of two major classes of PROTACs targeting Hematopoietic Progenitor Kinase 1 (HPK1): those recruiting the Cereblon (CRBN) E3 ligase and those utilizing the von Hippel-Lindau (VHL) E3 ligase. This comparison is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by available experimental data and detailed methodologies.
HPK1 is a critical negative regulator of T-cell activation, making it a promising immuno-oncology target. By degrading HPK1, PROTACs can enhance anti-tumor immunity. The choice of E3 ligase recruiter—CRBN or VHL—is a critical design parameter that significantly influences the efficacy, selectivity, and overall pharmacological profile of the resulting HPK1 degrader.
General Mechanism of Action
PROTACs are heterobifunctional molecules that consist of a ligand targeting the protein of interest (POI), in this case, HPK1, and another ligand that recruits an E3 ubiquitin ligase, connected by a flexible linker. This ternary complex formation between the POI, the PROTAC, and the E3 ligase facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.
Caption: General mechanism of PROTAC-mediated protein degradation.
HPK1 Signaling Pathway in T-Cell Activation
HPK1 acts as a negative regulator in the T-cell receptor (TCR) signaling cascade. Upon TCR activation, HPK1 is recruited and activated, leading to the phosphorylation of SLP-76. This phosphorylation event promotes the degradation of SLP-76, thereby dampening the T-cell activation signal. Degradation of HPK1 by PROTACs is expected to prevent this negative feedback loop and enhance T-cell-mediated immune responses.
Caption: Simplified HPK1 signaling pathway in T-cell activation.
Quantitative Data Comparison
Direct head-to-head comparative studies for CRBN and VHL-based HPK1 PROTACs are not yet extensively published. The following tables summarize available data for CRBN-based HPK1 degraders from various sources. This data provides a benchmark for the degradation efficiency achievable with CRBN recruitment.
Table 1: Performance of CRBN-based HPK1 PROTACs
| Compound/Reference | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Assay Conditions |
| Compound B1 | Jurkat | 1.8 | >95 | 24h treatment |
| Compound 10m | Jurkat | 5.0 ± 0.9 | ≥99 | 24h treatment |
| Compound E3 | Jurkat | 3.16 | >95 | Not specified |
| DD205-291 | Not specified | Not specified | Not specified | Dose-dependent degradation observed |
Note: Data is compiled from multiple publications and experimental conditions may vary.
Qualitative Head-to-Head Comparison: CRBN vs. VHL
While direct quantitative comparison for HPK1 PROTACs is limited, a qualitative comparison based on the general properties of CRBN and VHL E3 ligases can guide the selection process.[][2][3]
Table 2: General Characteristics of CRBN and VHL E3 Ligase Recruiters
| Feature | CRBN | VHL | Implications for HPK1 PROTACs |
| Ligand Properties | Small, drug-like ligands (e.g., thalidomide (B1683933) analogs).[] | Larger, more complex ligands with potential for lower cell permeability.[] | CRBN-based PROTACs may have more favorable pharmacokinetic properties. |
| Tissue Expression | Highly expressed in hematopoietic cells. | Ubiquitously expressed, but can be low in certain solid tumors. | CRBN may be advantageous for targeting HPK1 in immune cells. VHL's broad expression could be beneficial but may be a limitation in hypoxic tumor microenvironments. |
| Subcellular Localization | Primarily nuclear, can shuttle to the cytoplasm.[] | Predominantly cytosolic.[] | As HPK1 is primarily cytosolic, VHL may be a more natural choice. However, CRBN's shuttling ability may still allow for efficient degradation. |
| Substrate Scope | Broader substrate scope, potential for off-target degradation of zinc-finger transcription factors.[] | More restricted substrate scope, potentially leading to higher selectivity.[] | VHL-based PROTACs might offer a better selectivity profile and reduced off-target effects. |
| "Hook Effect" | Can be more pronounced. | Often less pronounced. | VHL-based degraders may have a wider therapeutic window. |
| Clinical Experience | More PROTACs in clinical trials utilize CRBN. | Fewer PROTACs in clinical trials compared to CRBN. | More established clinical safety and efficacy data for CRBN-recruiting PROTACs in general. |
Experimental Protocols
Below are detailed methodologies for key experiments to evaluate and compare HPK1 PROTACs, applicable to both CRBN and VHL-based constructs.
Western Blot for HPK1 Degradation
This assay is fundamental to determine the degradation efficiency (DC₅₀ and Dₘₐₓ) of the PROTAC.
Caption: Experimental workflow for Western Blot analysis of HPK1 degradation.
Methodology:
-
Cell Culture and Treatment: Plate a suitable T-cell line (e.g., Jurkat) or primary T-cells and treat with a serial dilution of the HPK1 PROTAC for a defined period (e.g., 24 hours).
-
Cell Lysis: Harvest and lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific for HPK1. Subsequently, incubate with a secondary HRP-conjugated antibody. A loading control (e.g., GAPDH or β-actin) should be probed on the same membrane.
-
Detection and Analysis: Visualize protein bands using a chemiluminescence detection system. Quantify band intensities to determine the percentage of HPK1 degradation relative to the vehicle control. Calculate DC₅₀ and Dₘₐₓ values using non-linear regression analysis.
In Vitro Kinase Assay
This assay determines if the PROTAC molecule itself has an inhibitory effect on the kinase activity of HPK1.
Methodology:
-
Assay Setup: In a microplate, combine recombinant HPK1 enzyme, a suitable substrate (e.g., a generic kinase substrate or a specific HPK1 substrate peptide), and varying concentrations of the HPK1 PROTAC.
-
Kinase Reaction: Initiate the reaction by adding ATP.
-
Detection: After a set incubation time, measure the kinase activity. This can be done using various methods, such as radiometric assays (³²P-ATP incorporation) or luminescence-based assays that quantify the amount of ATP remaining (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: Calculate the percent inhibition of HPK1 kinase activity at each PROTAC concentration and determine the IC₅₀ value.
Cell Viability Assay
This assay assesses the cytotoxic effects of the HPK1 PROTAC on cells.
Methodology:
-
Cell Plating and Treatment: Seed cells in a 96-well plate and treat with a range of PROTAC concentrations for a specified duration (e.g., 72 hours).
-
Viability Measurement: Add a viability reagent such as a tetrazolium salt (e.g., MTS or MTT) or a resazurin-based reagent (e.g., CellTiter-Blue®). These reagents are converted into colored or fluorescent products by metabolically active cells.
-
Data Analysis: Measure the absorbance or fluorescence and calculate the percentage of viable cells relative to the vehicle-treated control. Determine the GI₅₀ (concentration for 50% growth inhibition).
Conclusion
The choice between a CRBN or VHL-based PROTAC for targeting HPK1 is multifaceted and depends on the specific therapeutic goals and context.[] CRBN-based degraders may offer advantages in terms of their favorable physicochemical properties and high expression in hematopoietic cells, which are the primary target for HPK1-mediated immunotherapy.[3] However, the potential for off-target effects due to CRBN's broader substrate scope is a consideration.[] VHL-based PROTACs, on the other hand, may provide higher selectivity and a less pronounced hook effect, but their larger and more complex ligands could present challenges in terms of cell permeability and pharmacokinetic properties.[]
Currently, there is a lack of direct head-to-head comparative data for HPK1 PROTACs recruiting CRBN versus VHL. Such studies are crucial to definitively determine the optimal E3 ligase for HPK1 degradation in a therapeutic setting. Researchers are encouraged to perform such comparative analyses, utilizing the experimental protocols outlined in this guide, to contribute to a more comprehensive understanding and accelerate the development of novel HPK1-targeting immunotherapies.
References
The Power of Two: HPK1 Degradation and Checkpoint Blockade Unleash Potent Anti-Tumor Immunity
A paradigm shift is underway in cancer immunotherapy. The synergistic combination of Hematopoietic Progenitor Kinase 1 (HPK1) degradation and immune checkpoint blockade is demonstrating remarkable efficacy in preclinical models, offering a promising new strategy to overcome resistance to existing treatments and enhance anti-tumor responses. This guide provides a comprehensive comparison of this dual approach with standalone therapies, supported by experimental data, detailed methodologies, and visual pathways to illuminate the underlying mechanisms for researchers, scientists, and drug development professionals.
HPK1, a negative regulator of T-cell receptor signaling, has emerged as a critical target for enhancing immune function.[1] Its degradation, facilitated by novel proteolysis-targeting chimeras (PROTACs), effectively removes the brakes on T-cell activation.[2][3] When combined with checkpoint inhibitors, such as anti-PD-1/PD-L1 antibodies, which release a separate set of brakes on the immune system, the result is a potent, multi-pronged attack on tumors.[4][5]
Unveiling the Synergy: A Comparative Look at Preclinical Efficacy
The true power of this combination therapy lies in its synergistic effect, consistently outperforming monotherapies in various preclinical cancer models. The data below summarizes the compelling anti-tumor activity observed with HPK1 degraders, both as single agents and in combination with checkpoint inhibitors.
| Compound/Therapy | Cancer Model | Dosage/Schedule | Tumor Growth Inhibition (TGI) - Monotherapy | TGI - Combination with anti-PD-1/PD-L1 | Key Findings |
| HZ-S506 | CT26 (colorectal) | Not Specified | Exhibited anti-tumor activity | Robust anti-tumor activity | Demonstrates efficacy both alone and in combination.[2][3] |
| HZ-S506 | 4T1 (breast) | Not Specified | - | Demonstrated robust anti-tumor activities | Effective in a difficult-to-treat tumor model.[2][3] |
| HZ-S506 | MC38 (colon) | Not Specified | - | Demonstrated robust anti-tumor activities | Synergistic effect observed.[2][3] |
| Compound 10m | MC38 (colon) | 3.0 mg/kg, PO, QOD | 30.22% | Superior antitumor effect | Oral administration is effective and shows synergy with PD-1 blockade.[6] |
| DD205-291 | MC38 (colon) | 0.5 mg/kg, PO | Good efficacy | 91.0% | Significant tumor suppression in combination.[1] |
| Unnamed PROTAC | MC38 (colon) | 30 mg/kg | >80% | 50% complete responders | Outperformed anti-PD-1 monotherapy.[7] |
| Unnamed PROTAC | CT26 (colorectal) | Not Specified | Statistically significant | TGI > 90% | Robust anti-tumor activity.[8] |
| Oral PROTAC | CT26 (colorectal) | Not Specified | - | Amplified suppression capability | Increased infiltration of CD45+ and CD3+ immune cells.[9] |
In vitro Activity of HPK1 Degraders:
| Compound | Assay | Result |
| HZ-S506 | HPK1 Kinase Activity (IC50) | 4.6 nM[2][3] |
| HZ-S506 | HPK1 Degradation in Jurkat & PBMC (DC50) | < 10 nM[2][3] |
| HZ-S506 | IL-2 Production in Jurkat cells (EC50) | 279.1 nM[2] |
| Compound 10m | HPK1 Degradation (DC50) | 5.0 ± 0.9 nM[6] |
| Unnamed PROTAC | HPK1 Degradation (DC50) | <50 nM[8] |
| Unnamed PROTAC | IL-2 and IFNγ Production (EC50) | <100 nM[8] |
Delving into the "How": Experimental Methodologies
The following protocols provide a detailed overview of the key experiments used to evaluate the synergistic effects of HPK1 degradation and checkpoint blockade.
In Vivo Syngeneic Tumor Models
This experimental setup is the cornerstone for evaluating anti-tumor efficacy in an immunocompetent setting.
-
Cell Culture and Implantation: Syngeneic tumor cell lines (e.g., MC38, CT26) are cultured under standard conditions. A specific number of cells (e.g., 5 x 10^5) are then subcutaneously inoculated into the flank of immunocompetent mice (e.g., C57BL/6).[10]
-
Tumor Growth and Randomization: Tumors are allowed to establish and reach a palpable size (e.g., 50-100 mm³).[10] Mice are then randomized into treatment groups (e.g., vehicle control, HPK1 degrader alone, anti-PD-1 alone, combination therapy).[10]
-
Treatment Administration:
-
Tumor Measurement and Analysis: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers, calculated with the formula: (length × width²) / 2.[10] The study continues for a predetermined period or until tumors reach a specific size.[10] Tumor growth inhibition (TGI) is calculated to compare the efficacy of different treatments.
-
Tissue Collection: At the end of the study, tumors, spleens, and lymph nodes are collected for further analysis.[10]
Immune Cell Profiling
Understanding the changes in the tumor microenvironment (TME) is crucial. Various high-dimensional techniques are employed to dissect the immune landscape.[11]
-
Tissue Dissociation: Tumors are mechanically and enzymatically dissociated to create a single-cell suspension.
-
Immune Cell Staining and Analysis:
-
Flow Cytometry/CyTOF: Cells are stained with a panel of fluorescently or metal-tagged antibodies to identify and quantify different immune cell populations (e.g., CD8+ T cells, CD4+ T cells, regulatory T cells, NK cells).[12][13] This allows for the analysis of cell activation and exhaustion markers.
-
Single-Cell RNA Sequencing (scRNA-seq): Provides a detailed transcriptomic profile of individual cells within the TME, revealing cellular heterogeneity and gene expression changes in response to therapy.[11][12]
-
Multiplex Immunofluorescence/Immunohistochemistry: Allows for the spatial visualization and quantification of multiple immune cell types within the tumor tissue, providing insights into their localization and interactions.[12]
-
Visualizing the Molecular Machinery
To better understand the mechanisms at play, the following diagrams illustrate the key signaling pathways and the overarching experimental logic.
Caption: HPK1 and PD-1 signaling pathways in T-cells.
Caption: Workflow for evaluating synergistic anti-tumor effects.
Conclusion
The convergence of HPK1 degradation and checkpoint blockade represents a powerful and promising strategy in immuno-oncology. The preclinical data overwhelmingly supports the synergistic potential of this combination to drive robust and durable anti-tumor immune responses. By targeting two distinct negative regulatory pathways in T-cells, this dual approach can potentially overcome resistance to single-agent immunotherapies and expand the number of patients who benefit from these transformative treatments. Further clinical investigation is warranted to translate these compelling preclinical findings into tangible benefits for cancer patients.
References
- 1. Discovery of Novel PROTAC-Based HPK1 Degraders with High Potency and Selectivity for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. Pharmacological inhibition of HPK1 synergizes with PD-L1 blockade to provoke antitumor immunity against tumors with low antigenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. An Oral PROTAC Targeting HPK1 Degradation Potentiates Anti-Solid Tumor Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ichor.bio [ichor.bio]
- 11. jitc.bmj.com [jitc.bmj.com]
- 12. Techniques for Profiling the Cellular Immune Response and Their Implications for Interventional Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Unveiling the Target: A Guide to Proteomics Analysis for On-Target and Off-Target Degradation
For researchers, scientists, and drug development professionals navigating the intricate world of targeted protein degradation, confirming both on-target efficacy and off-target effects is paramount. This guide provides a comprehensive comparison of proteomics-based methodologies, offering a clear path to robustly validate novel therapeutic modalities like PROTACs and molecular glues.
Mass spectrometry (MS)-based proteomics has emerged as a cornerstone technology in the development of targeted protein degraders. It offers an unbiased and global perspective of the proteome, enabling the precise quantification of desired protein knockdown while simultaneously surveying the entire landscape for unintended protein loss.[1][2][3] This dual capability is critical for assessing the specificity and potential toxicity of a degrader molecule.
At a Glance: Comparing Proteomics Techniques for Degradation Analysis
To aid in the selection of the most appropriate technique, the following table summarizes the key features of commonly employed proteomics and validation methods.
| Technique | Primary Use | Advantages | Disadvantages | Throughput | Quantitative Accuracy |
| Global Proteomics (DDA/DIA) | Discovery of on-target and off-target degradation | Unbiased, proteome-wide coverage, identifies unexpected off-targets.[1][2] | Can be complex to analyze, may require fractionation for deep coverage.[4] | High | Good to Excellent |
| Tandem Mass Tag (TMT) Labeling | Multiplexed relative quantification of protein abundance | High throughput (up to 18-plex), precise quantification, good for comparing multiple conditions.[5] | Can suffer from ratio compression, requires specialized data analysis. | Very High | Excellent |
| Stable Isotope Labeling by Amino acids in Cell culture (SILAC) | Relative quantification of protein abundance in live cells | High accuracy, low in-vitro sample handling variability, good for studying protein turnover.[4][6][7] | Limited to cell culture, metabolic labeling can be slow, not suitable for all cell types.[8] | Moderate | Excellent |
| Label-Free Quantification (LFQ) | Relative quantification of protein abundance | Cost-effective, simple sample preparation, applicable to any sample type.[9][10] | Can have higher variability, requires stringent data analysis and quality control. | High | Good |
| Targeted Proteomics (PRM/SRM) | Validation and precise quantification of known targets | High sensitivity and specificity, highly reproducible, excellent for quantifying a defined set of proteins.[11][12][13] | Not suitable for discovery, requires upfront assay development. | High | Excellent |
| Western Blotting | Validation of specific protein degradation | Widely accessible, relatively inexpensive, good for initial screening. | Low throughput, semi-quantitative, antibody-dependent.[14] | Low | Moderate |
| Cellular Thermal Shift Assay (CETSA) | Target engagement validation | Confirms direct binding of the compound to the target in a cellular context.[15][16][17] | Does not directly measure degradation, can have false negatives if binding doesn't alter thermal stability.[15] | Moderate to High | Qualitative/Semi-quantitative |
Delving Deeper: Experimental Protocols
Detailed and reproducible experimental protocols are the bedrock of reliable proteomics analysis. Below are standardized workflows for key techniques used to assess on-target and off-target degradation.
Global Proteomics Workflow for Degradation Analysis (Label-Free)
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat cells with the degrader molecule at various concentrations and time points. Include a vehicle control (e.g., DMSO).
-
Cell Lysis and Protein Extraction: Harvest cells and wash with ice-old phosphate-buffered saline (PBS). Lyse cells in a suitable buffer containing protease and phosphatase inhibitors to prevent protein degradation.[18][19]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the bicinchoninic acid (BCA) assay.
-
Protein Digestion: Take a standardized amount of protein from each sample. Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate cysteine residues with iodoacetamide (B48618) (IAA). Digest proteins into peptides overnight using a protease, typically trypsin.
-
Peptide Cleanup: Desalt the peptide samples using a solid-phase extraction (SPE) method, such as C18 spin columns, to remove contaminants that can interfere with mass spectrometry analysis.
-
LC-MS/MS Analysis: Analyze the peptide samples using a high-resolution mass spectrometer coupled to a liquid chromatography system. For Data-Dependent Acquisition (DDA), the instrument selects the most abundant peptide ions for fragmentation. For Data-Independent Acquisition (DIA), all peptide ions within a specified mass range are fragmented.
-
Data Analysis: Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer, Spectronaut). This involves peptide identification, protein inference, and label-free quantification to determine the relative abundance of each protein across different treatment conditions.
Tandem Mass Tag (TMT) Proteomics Workflow
-
Sample Preparation and Digestion: Follow steps 1-4 of the Global Proteomics Workflow.
-
TMT Labeling: Label the digested peptides from each condition with a specific isobaric TMT tag according to the manufacturer's protocol.[20][21]
-
Sample Pooling: Combine the TMT-labeled peptide samples in equal amounts.
-
Peptide Fractionation (Optional but Recommended): To increase proteome coverage, fractionate the pooled peptide sample using high-pH reversed-phase liquid chromatography.
-
LC-MS/MS Analysis: Analyze each fraction (or the unfractionated sample) by LC-MS/MS. The instrument isolates and fragments the pooled peptide ions, and in a subsequent fragmentation event (MS3), it quantifies the reporter ions from the TMT tags.[5]
-
Data Analysis: Use specialized software to identify peptides and proteins and to quantify the relative abundance of each protein based on the intensity of the TMT reporter ions.
Visualizing the Process: Workflows and Concepts
To better illustrate the experimental and logical frameworks, the following diagrams are provided.
Caption: On-target vs. Off-target degradation mechanisms.
Caption: General proteomics workflow for degradation analysis.
Conclusion
The selection of a proteomics strategy for confirming on-target and off-target degradation is a critical decision in the drug development pipeline. Global, unbiased proteomics provides a comprehensive view of a degrader's specificity, while targeted approaches offer highly sensitive and precise validation. By combining these powerful techniques with orthogonal methods like Western blotting and CETSA, researchers can build a robust data package to confidently advance their therapeutic candidates. This guide serves as a foundational resource to navigate the complexities of proteomics analysis and ultimately contribute to the development of safer and more effective targeted protein degraders.
References
- 1. Targeted Protein Degraders | Bruker [bruker.com]
- 2. crownbio.com [crownbio.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. biorxiv.org [biorxiv.org]
- 5. TMT MS3 [proteomics.com]
- 6. SILAC Service For Evaluating Protein Degrader Efficacy - Creative Proteomics [creative-proteomics.com]
- 7. chempep.com [chempep.com]
- 8. Proteome Turnover in the Spotlight: Approaches, Applications, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Label-Free Quantification Technique - Creative Proteomics [creative-proteomics.com]
- 11. Mass Spectrometry Proteomics is Key to Realizing the Potential of Targeted Protein Degraders [biognosys.com]
- 12. MS Operating Parameters Hack for Targeted PRM Proteomics [thermofisher.com]
- 13. UWPR [proteomicsresource.washington.edu]
- 14. Western blot protocol for low abundance proteins | Abcam [abcam.com]
- 15. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
- 16. biorxiv.org [biorxiv.org]
- 17. CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 20. Tandem Mass Tag (TMT) Technology Service | MtoZ Biolabs [mtoz-biolabs.com]
- 21. TMT Quantitative Proteomics Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
The Great Divide: Assessing HPK1 Degradation Versus Kinase Inhibition for Scaffolding Functions in Immuno-Oncology
A Comparative Guide for Researchers and Drug Development Professionals
Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase predominantly expressed in immune cells, has emerged as a critical negative regulator of anti-tumor immunity. Its dual role as both a kinase and a protein scaffold presents a strategic dilemma for therapeutic intervention: is it sufficient to inhibit its enzymatic activity, or is complete protein removal a superior strategy? This guide provides an objective comparison of two leading approaches—kinase inhibition and targeted protein degradation—supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in navigating this complex landscape.
Executive Summary
Targeting HPK1 is a promising strategy to enhance T-cell-mediated tumor destruction. While small molecule kinase inhibitors have shown efficacy and are advancing in clinical trials, a new class of therapeutics, Proteolysis Targeting Chimeras (PROTACs), which induce the degradation of HPK1, are showing potential advantages. The central question revolves around the significance of HPK1's non-enzymatic scaffolding functions, which may not be addressed by kinase inhibitors alone.
This guide will delve into the preclinical data directly comparing these two modalities, highlighting that while some studies suggest kinase inhibition is sufficient for augmenting T-cell activation, others indicate that HPK1 degradation leads to superior anti-tumor responses in vivo. This discrepancy may be attributed to the role of HPK1's scaffolding function in other immune cells or in processes such as T-cell adhesion, which are critical for a robust anti-tumor response.
The Dual Roles of HPK1: Kinase Activity and Scaffolding Functions
HPK1's role in immune suppression is multifaceted, involving both its enzymatic activity and its function as a molecular scaffold.
Kinase-Dependent Functions: Upon T-cell receptor (TCR) engagement, HPK1 is activated and phosphorylates several downstream targets, most notably the adapter protein SLP-76 at Serine 376.[1][2][3] This phosphorylation event leads to the recruitment of 14-3-3 proteins, causing the ubiquitination and subsequent degradation of SLP-76, which ultimately dampens T-cell activation signals.[1][2][3]
Scaffolding (Kinase-Independent) Functions: Beyond its catalytic role, the physical presence of the HPK1 protein can influence signaling pathways. HPK1 can act as a scaffold, bringing together various signaling molecules. A key example of this is its role in negatively regulating the activation of Lymphocyte Function-Associated antigen 1 (LFA-1), an integrin crucial for T-cell adhesion to antigen-presenting cells and tumor cells. HPK1 is thought to compete with other proteins for binding to SLP-76, thereby disrupting the formation of a complex necessary for LFA-1 activation.[4] This scaffolding function may not be dependent on its kinase activity.[4] Additionally, different domains of the HPK1 protein may play distinct roles in regulating signaling pathways like NF-κB.[2]
Figure 1. Dual functions of HPK1 in T-cells.
Comparative Analysis: HPK1 Degraders vs. Kinase Inhibitors
The fundamental difference between these two therapeutic modalities lies in their mechanism of action. Kinase inhibitors block the catalytic site of HPK1, preventing the phosphorylation of its substrates. In contrast, PROTAC degraders are bifunctional molecules that bring HPK1 into proximity with an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome, thus eliminating the entire protein.[5]
Quantitative Data Summary
The following tables summarize preclinical data comparing HPK1 degraders and kinase inhibitors across key functional assays.
Table 1: In Vitro Cellular Potency
| Parameter | HPK1 Degrader (Compound 2) | HPK1 Inhibitor (Compound 1) | Reference |
| HPK1 Degradation (EC50, Jurkat cells) | ~120 nM | No significant degradation | [2] |
| HPK1 Degradation (EC50, primary CD4+ T cells) | 11.47 nM | No significant degradation | [2] |
| HPK1 Degradation (EC50, primary CD8+ T cells) | 26.03 nM | No significant degradation | [2] |
| pSLP-76 Inhibition (IC50, Jurkat cells) | ~20 nM | ~120 nM | [2] |
| IL-2 Production (EC50, Jurkat cells) | ~200 nM | Higher EC50 than degrader | [2] |
Table 2: In Vivo Anti-Tumor Efficacy
| Model | Treatment | Tumor Growth Inhibition (TGI) | Complete Responders | Reference |
| Colonic Syngeneic Model | PROTAC HPK1 Degrader (30 mg/kg) | >80% | - | [5] |
| Anti-PD-1 Antibody | ~50% | - | [5] | |
| PROTAC Degrader + Anti-PD-1 | - | 5/10 mice | [5] | |
| Melanoma Model (Checkpoint resistant) | PROTAC HPK1 Degrader | 79% | - | [5] |
| HPK1 Inhibitor | 13% | - | [5] | |
| Anti-PD-1 Antibody | 0% | - | [5] | |
| MC38 Model | PROTAC Degrader (DD205-291, 0.5 mg/kg) + Anti-PD1 | 91.0% | - | [6] |
Note: The specific compounds and experimental conditions may vary between studies.
Interpreting the Data: A Tale of Two Perspectives
The available data presents a nuanced picture. A direct, head-to-head comparison of a degrader and an inhibitor derived from the same chemical scaffold suggests that both achieve a similar maximal effect on T-cell activation and cytotoxicity, implying that kinase inhibition is sufficient to overcome HPK1's immunosuppressive function in T-cells.[1][2][3]
However, data from other preclinical studies using different models and compounds paints a different picture, where HPK1 degraders demonstrate markedly superior anti-tumor activity in vivo compared to kinase inhibitors.[5] These studies propose that the advantage of degraders may stem from their ability to abrogate the kinase-independent scaffolding functions of HPK1, potentially impacting other immune cell types like dendritic cells and natural killer (NK) cells, or by more effectively reversing T-cell exhaustion.[5]
The complete removal of the HPK1 protein may be necessary to fully unleash the anti-tumor immune response, a feat that kinase inhibitors, by their nature, cannot achieve.[4]
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of findings. Below are summaries of key experimental protocols used to compare HPK1 degraders and inhibitors.
HPK1 Degradation and pSLP-76 Inhibition Assay
This assay quantifies the extent of HPK1 protein reduction and the functional inhibition of its kinase activity.
References
- 1. HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 3. HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. Discovery of Novel PROTAC-Based HPK1 Degraders with High Potency and Selectivity for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Efficacy of PROTAC HPK1 Degrader-2 in Checkpoint-Resistant Tumor Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of PROTAC HPK1 Degrader-2 and other hematopoietic progenitor kinase 1 (HPK1) targeting PROTACs in preclinical tumor models, with a focus on checkpoint-resistant settings. This objective comparison is supported by available experimental data to aid in the evaluation of these next-generation immuno-oncology agents.
Introduction to HPK1 Targeting in Immuno-Oncology
Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase, is a critical negative regulator of T-cell receptor (TCR) signaling.[1] By dampening T-cell activation, proliferation, and cytokine production, HPK1 contributes to an immunosuppressive tumor microenvironment and can limit the efficacy of immune checkpoint inhibitors.[1] Targeting HPK1 through proteolysis targeting chimeras (PROTACs) offers a novel therapeutic strategy to overcome resistance to checkpoint blockade by inducing the degradation of HPK1 protein, thereby unleashing a potent anti-tumor immune response.
Comparative Analysis of PROTAC HPK1 Degraders
While specific in vivo efficacy data for this compound (also referred to as compound 3 in patent literature) from BeiGene is not extensively available in the public domain, this guide utilizes data from other well-characterized HPK1 PROTACs to provide a comparative landscape. The following tables summarize the in vivo performance of notable HPK1 degraders in syngeneic mouse models.
In Vivo Efficacy of HPK1 PROTAC Degraders in Syngeneic Tumor Models
| Compound | Tumor Model | Dosing Regimen | Monotherapy Efficacy (Tumor Growth Inhibition - TGI %) | Combination Efficacy (with anti-PD-1/PD-L1) | Reference |
| Compound 10m | MC38 (colorectal) | 3 mg/kg, p.o., q.o.d. | 30.22% | Superior antitumor effect (data not quantified) | [2] |
| DD205-291 | MC38 (colorectal) | 0.5 mg/kg, p.o. | Good efficacy (data not quantified) | 91.0% TGI | [3] |
| Unnamed PROTAC | CT26 (colorectal) | Oral | Not specified | Amplified suppression of tumor growth | [4] |
Note: p.o. - oral administration; q.o.d. - every other day.
In Vitro Degradation and Potency
| Compound | DC50 (nM) | Cell Line | Reference |
| This compound (Compound 3) | 23 | Human PBMCs | [5] |
| Compound 10m | 5.0 ± 0.9 | Jurkat | [2] |
| DD205-291 | Not specified | Not specified | [3] |
| Unnamed PROTAC (from Arvinas) | 1-20 | Not specified | [6] |
| PROTAC HPK1 Degrader-1 (Compound B1) | 1.8 | Not specified | [7] |
| Degrader E3 | 3.16 | Not specified | [8] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and experimental design, the following diagrams are provided in the DOT language for use with Graphviz.
HPK1 Signaling Pathway in T-Cells
This diagram illustrates the negative regulatory role of HPK1 in the T-cell receptor signaling cascade.
Caption: HPK1 negatively regulates TCR signaling by phosphorylating SLP76.
PROTAC-Mediated HPK1 Degradation
This diagram illustrates the mechanism by which a PROTAC molecule induces the degradation of HPK1.
Caption: PROTACs induce HPK1 degradation via the ubiquitin-proteasome system.
General In Vivo Experimental Workflow
This diagram outlines a typical workflow for evaluating the in vivo efficacy of HPK1 PROTACs in a syngeneic mouse model.
Caption: A generalized workflow for preclinical in vivo efficacy studies.
Experimental Protocols
General In Vivo Efficacy Study in MC38 Syngeneic Model
1. Cell Culture:
-
MC38 murine colon adenocarcinoma cells are cultured in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.
2. Tumor Implantation:
-
6-8 week old female C57BL/6 mice are subcutaneously injected in the right flank with 0.5 x 10^6 to 1 x 10^6 MC38 cells resuspended in phosphate-buffered saline (PBS).
3. Tumor Monitoring and Treatment:
-
Tumor growth is monitored every 2-3 days using digital calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment groups.
-
PROTAC HPK1 degraders are typically formulated in a vehicle such as 0.5% methylcellulose (B11928114) and administered orally (p.o.) at specified doses and schedules (e.g., daily, every other day).
-
Anti-mouse PD-1 or PD-L1 antibodies are administered via intraperitoneal (i.p.) injection, typically at a dose of 10 mg/kg every 3-4 days.
4. Efficacy Assessment:
-
Tumor volumes are measured throughout the study.
-
Tumor Growth Inhibition (TGI) is calculated at the end of the study using the formula: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of vehicle group)] x 100.
5. Pharmacodynamic and Immune Analysis:
-
At the end of the study, tumors and spleens can be harvested for analysis.
-
Tumor-infiltrating lymphocytes (TILs) can be isolated and analyzed by flow cytometry to assess the activation and proliferation of CD4+ and CD8+ T cells, as well as changes in regulatory T cells and other immune populations.
-
HPK1 protein levels in peripheral blood mononuclear cells (PBMCs) or splenocytes can be measured by Western blot or other methods to confirm target degradation.
Conclusion
PROTAC-mediated degradation of HPK1 represents a promising strategy to enhance anti-tumor immunity, particularly in tumors resistant to checkpoint inhibitors. While in vivo data for this compound is not yet widely published, the available data for other HPK1 PROTACs, such as compound 10m and DD205-291, demonstrate significant anti-tumor activity, both as monotherapies and in combination with anti-PD-1/PD-L1 antibodies. The provided experimental framework can serve as a guide for the preclinical evaluation of novel HPK1 degraders. Further studies are warranted to fully elucidate the therapeutic potential of this compound and to identify optimal combination strategies for clinical development.
References
- 1. onclive.com [onclive.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of Novel PROTAC-Based HPK1 Degraders with High Potency and Selectivity for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Oral PROTAC Targeting HPK1 Degradation Potentiates Anti-Solid Tumor Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. color | Graphviz [graphviz.org]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery of a New and Selective HPK1 PROTAC for Enhancing Tumor Immunotherapy through Eliminating GLK Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of HPK1 degraders in different cancer cell lines
A Comparative Analysis of HPK1 Degraders in Cancer Therapy
Hematopoietic Progenitor Kinase 1 (HPK1), a key negative regulator of T-cell receptor signaling, has emerged as a promising target in immuno-oncology. Degradation of HPK1 using Proteolysis Targeting Chimeras (PROTACs) represents a novel therapeutic strategy to enhance anti-tumor immunity. This guide provides a comparative analysis of the performance of various HPK1 degraders in different cancer-relevant cell lines, supported by experimental data and detailed protocols.
Performance of HPK1 Degraders: A Comparative Overview
The efficacy of HPK1 degraders is primarily evaluated based on their ability to induce the degradation of the HPK1 protein, typically quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). Furthermore, their functional impact is assessed by measuring the enhancement of T-cell activation, often through cytokine production (e.g., IL-2, IFN-γ) and the phosphorylation of downstream signaling molecules like SLP76. The most commonly utilized cell lines for these assessments are the Jurkat T-cell line and primary human peripheral blood mononuclear cells (PBMCs).
Quantitative Comparison of HPK1 Degraders
The following tables summarize the performance of several recently developed HPK1 degraders.
Table 1: Degradation Potency of HPK1 Degraders in Jurkat Cells
| Degrader | DC50 (nM) | Dmax (%) | E3 Ligase Ligand | Reference |
| Compound 2 | ~120 | >90 | Cereblon | [1] |
| 10m | 5.0 ± 0.9 | ≥99 | Cereblon | [2] |
| HZ-S506 | < 10 | >90 | Not Specified | |
| PROTAC HPK1 Degrader-1 | 1.8 | >90 | Not Specified | [3] |
| PROTAC HPK1 Degrader-5 | 5.0 | ≥99 | Cereblon | [4] |
| DD205-291 | 5.3 | >90 | Cereblon | |
| E3 | 3.16 | >90 | Cereblon | [5] |
| Exemplified Compound | ≤50 | 88 | Not Specified | [6] |
Table 2: Functional Activity of HPK1 Degraders in Jurkat Cells
| Degrader | Assay | EC50 (nM) | Reference |
| Compound 2 | IL-2 Production | ~200 | [1] |
| HZ-S506 | IL-2 Production | 279.1 |
Table 3: Performance of HPK1 Degraders in Human PBMCs
| Degrader | Cell Type | DC50 (nM) | Dmax (%) | Reference |
| HZ-S506 | PBMCs | < 10 | >90 | |
| PROTAC HPK1 Degrader-2 | PBMCs | 23 | >90 | |
| HPK1-IN-47 | PBMCs | 23 | >90 | [7] |
Note: While several studies mention the use of HPK1 degraders in the context of solid tumors (e.g., MC38 colon adenocarcinoma, CT26 colon carcinoma, 4T-1 breast cancer, and human cervical cancer cell lines), specific in vitro degradation data (DC50, Dmax) in these cell lines are not consistently reported in the reviewed literature.[2][8][9] The primary focus remains on immune cells, which are central to the mechanism of action of these immuno-oncology agents. Some degraders like SS47 and P1 have shown greater tumor suppression compared to their corresponding kinase inhibitors, but specific quantitative degradation data is limited.[1]
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental procedures used to evaluate HPK1 degraders, the following diagrams are provided in the DOT language for Graphviz.
HPK1 Signaling Pathway in T-Cells
This diagram illustrates the negative regulatory role of HPK1 in T-cell receptor (TCR) signaling and how HPK1 degraders counteract this.
Caption: HPK1 signaling pathway and the mechanism of action of HPK1 degraders.
Experimental Workflow for Evaluating HPK1 Degraders
This diagram outlines a typical workflow for the preclinical evaluation of HPK1 degraders in cancer cell lines.
Caption: A generalized experimental workflow for the evaluation of HPK1 degraders.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Western Blot for HPK1 Degradation
This protocol is used to determine the extent of HPK1 protein degradation following treatment with a PROTAC degrader.
-
Cell Lysis:
-
Culture Jurkat T-cells or other target cell lines to the desired density.
-
Treat cells with varying concentrations of the HPK1 degrader for a specified time (e.g., 24 hours).
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto a polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against HPK1 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Use a loading control (e.g., GAPDH or β-actin) to normalize protein levels.
-
Quantify band intensities to determine the percentage of HPK1 degradation relative to a vehicle-treated control.
-
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability after treatment with HPK1 degraders.
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the HPK1 degrader and incubate for a specified period (e.g., 72 hours).
-
-
MTT Incubation:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
-
Cytokine Release (ELISA) Assay for IL-2 and IFN-γ
This protocol quantifies the secretion of IL-2 and IFN-γ from T-cells following activation and treatment with an HPK1 degrader.
-
Cell Stimulation and Supernatant Collection:
-
Pre-treat Jurkat cells or PBMCs with the HPK1 degrader for a specified time.
-
Stimulate the cells with anti-CD3/anti-CD28 antibodies or other appropriate stimuli for 24-48 hours.
-
Collect the cell culture supernatant by centrifugation.
-
-
ELISA Procedure (General Steps):
-
Coat a 96-well ELISA plate with a capture antibody specific for IL-2 or IFN-γ and incubate overnight.
-
Wash the plate and block with an appropriate blocking buffer.
-
Add diluted standards and cell culture supernatants to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
Incubate, wash, and then add streptavidin-HRP.
-
Incubate, wash, and add a TMB substrate solution to develop the color.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
-
Data Analysis:
-
Generate a standard curve using the recombinant cytokine standards.
-
Calculate the concentration of IL-2 or IFN-γ in the samples based on the standard curve.
-
Determine the EC50 value for cytokine production.
-
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. An Oral PROTAC Targeting HPK1 Degradation Potentiates Anti-Solid Tumor Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of a New and Selective HPK1 PROTAC for Enhancing Tumor Immunotherapy through Eliminating GLK Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Merck KGaA discloses HPK1-targeting PROTACs for cancer | BioWorld [bioworld.com]
- 7. amsbio.com [amsbio.com]
- 8. Discovery of Novel PROTAC-Based HPK1 Degraders with High Potency and Selectivity for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for PROTAC HPK1 Degrader-2
For researchers, scientists, and drug development professionals, the responsible handling and disposal of potent, biologically active compounds like PROTAC HPK1 Degrader-2 are critical for ensuring a safe laboratory environment and protecting the ecosystem. This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with general best practices for hazardous chemical waste management.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate safety measures. Always consult the specific Safety Data Sheet (SDS) for the most detailed information.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles.[1]
-
Hand Protection: Use chemical-impermeable gloves.[1]
-
Skin and Body Protection: Wear suitable protective clothing to avoid skin contact.[1]
Handling Guidelines:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Prevent contact with skin and eyes.[1]
-
Wash hands thoroughly after handling.
-
Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[1]
Step-by-Step Disposal Protocol
Due to its potent biological activity, this compound and any contaminated materials must be treated as hazardous waste.[2] Discharge into the environment must be avoided.[1]
-
Waste Segregation: All materials that have come into contact with this compound are to be considered hazardous waste. This includes:
-
Unused or expired product.
-
Contaminated laboratory supplies (e.g., pipette tips, vials, tubes).
-
Contaminated consumables (e.g., absorbent paper, wipes).
-
Used PPE (e.g., gloves, disposable lab coats).
-
-
Waste Collection:
-
Solid Waste: Collect all solid waste in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.[2]
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and shatter-resistant container.[2] Do not mix with other solvent waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
-
Labeling: All waste containers must be clearly and accurately labeled. The label should include:
-
Storage: Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory, away from general lab traffic.[2]
-
Final Disposal: Arrange for the disposal of the chemical waste through a licensed and approved waste disposal company.[1] Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[1]
Accidental Release Measures
In the event of a spill or leak, follow these emergency procedures:
-
Personnel Precautions: Evacuate personnel to a safe area.[1] Ensure adequate ventilation.[1] Avoid breathing vapors, mist, or gas.[1]
-
Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[1]
-
Containment and Cleanup: Collect and arrange for disposal.[1] Keep the chemical in suitable, closed containers for disposal.[1]
Quantitative Data for this compound
While extensive quantitative data for disposal is not publicly available, the following information on the compound's biological activity underscores the need for careful handling and disposal.
| Parameter | Value | Relevance to Handling and Disposal |
| DC₅₀ | 23 nM in human PBMCs | The half-maximal degradation concentration (DC₅₀) indicates high potency at a low concentration, highlighting the need to treat the compound and all contaminated materials as hazardous to prevent unintended biological effects.[3][4][5] |
Visualizing Key Pathways and Procedures
To further aid in understanding the context and procedures, the following diagrams illustrate the relevant biological pathway and the operational workflow for disposal.
Caption: HPK1 Signaling Pathway and PROTAC Intervention.
Caption: Disposal Workflow for this compound.
References
Essential Safety and Operational Guide for PROTAC HPK1 Degrader-2
This guide provides immediate safety, handling, and disposal protocols for PROTAC HPK1 Degrader-2, tailored for researchers, scientists, and drug development professionals. It is designed to be a preferred resource for laboratory safety and chemical handling, offering procedural guidance to ensure safe and effective use.
I. Safety and Handling
This compound requires careful handling in a well-ventilated laboratory setting. Adherence to the following personal protective equipment (PPE) and handling procedures is mandatory to minimize exposure risk.
Personal Protective Equipment (PPE):
| Equipment | Specification |
| Eye Protection | Tightly fitting safety goggles. |
| Hand Protection | Chemical-impermeable gloves. |
| Respiratory Protection | Full-face respirator if exposure limits are exceeded or irritation is experienced. |
| Body Protection | Protective clothing to avoid skin contact. |
Handling and Storage:
-
Handle in a well-ventilated area, avoiding the formation of dust and aerosols.[1]
-
Use non-sparking tools to prevent fire from electrostatic discharge.[1]
-
Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials and foodstuffs.[1]
First Aid Measures:
-
After eye contact: Rinse with pure water for at least 15 minutes and consult a doctor.
-
After skin contact: Immediately remove contaminated clothing. Wash off with soap and plenty of water and consult a doctor.
-
If swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.
II. Physical and Chemical Properties
Limited quantitative data for this compound is publicly available. The following table summarizes the known information.
| Property | Value |
| CAS Number | 2893885-31-7[1][2][3][4] |
| Molecular Formula | C43H47N9O4[3][4][5] |
| Molecular Weight | 753.89 g/mol [3][4][5] |
| Physical State | Solid[1] |
| DC50 in human PBMCs | 23 nM[5] |
| Appearance | Typically exists as a solid at room temperature.[2] |
| Storage Temperature | Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month.[2] |
| Solubility | Soluble in DMSO.[2] |
Note: The Safety Data Sheet indicates "no data available" for properties such as melting point, boiling point, and flammability.[1]
III. Experimental Protocol: Western Blot for HPK1 Degradation
This protocol provides a step-by-step methodology to assess the degradation of HPK1 in cultured cells following treatment with this compound.
1. Cell Seeding and Treatment: a. Seed cells (e.g., Jurkat cells) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. b. Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.[6] c. Prepare a stock solution of this compound in DMSO. d. Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., a range around the DC50 of 23 nM). Include a vehicle control (DMSO only). e. Remove the old medium from the cells and add the medium containing the different concentrations of the degrader.[6] f. Incubate the cells for the desired time points (e.g., 4, 8, 16, 24 hours).[6]
2. Cell Lysis and Protein Quantification: a. After treatment, wash the cells with ice-cold PBS. b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[6] c. Determine the protein concentration of each lysate using a BCA protein assay.[6]
3. Sample Preparation and SDS-PAGE: a. Normalize the protein concentrations of all samples with lysis buffer. b. Add Laemmli sample buffer and heat the samples at 95°C for 5 minutes.[6] c. Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[6]
4. Protein Transfer and Immunoblotting: a. Transfer the separated proteins to a PVDF membrane.[7] b. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[6] c. Incubate the membrane with a primary antibody specific for HPK1 overnight at 4°C. d. Incubate with a loading control primary antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.[6] e. Wash the membrane three times with TBST.[6] f. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6] g. Wash the membrane three times with TBST.[6]
5. Detection and Quantification: a. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[6] b. Densitometrically quantify the protein bands using image analysis software. Normalize the HPK1 band intensity to the loading control.[6]
IV. Disposal Plan
Discharge into the environment must be avoided.[1] The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Do not contaminate water, foodstuffs, feed, or seed by storage or disposal, and do not discharge to sewer systems.[1] Containers should be triple-rinsed and can be offered for recycling or reconditioning.[1]
V. Visualizations
Caption: Mechanism of this compound induced protein degradation.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. targetmol.com [targetmol.com]
- 2. PROTAC HPK1降解剂-2 | this compound | CAS 2893885-31-7 | HPK1降解剂 | 美国InvivoChem [invivochem.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. targetmol.com [targetmol.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
